Perfluorohexane
説明
Structure
3D Structure
特性
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,6-tetradecafluorohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F14/c7-1(8,3(11,12)5(15,16)17)2(9,10)4(13,14)6(18,19)20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIJAJXFLBMLCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F14 | |
| Record name | Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6,6-tetradecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25916-42-1 | |
| Record name | Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6,6-tetradecafluoro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25916-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7046548 | |
| Record name | Perfluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Transparent solid; [Merck Index] Clear colorless liquid; [MSDSonline] Perfluoroalkanes are chemically stable, nonflammable, and physiologically inert; [Ullmann] | |
| Record name | Perfluorohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8550 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
57.2 °C | |
| Record name | Perfluoro-n-hexane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7871 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in ethyl ether, benzene, chloroform | |
| Record name | Perfluoro-n-hexane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7871 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.6910 g/cu cm at 20 °C, Density: 1.7560 at 0 °C; 1.66970 at 25 °C (air satd. 1 atm); 1.6717 at 25 °C (degassed, equilibrium vapor pressure). | |
| Record name | Perfluoro-n-hexane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7871 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
218.0 [mmHg], 218 mm Hg at 25 °C | |
| Record name | Perfluorohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8550 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Perfluoro-n-hexane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7871 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Course, transparent, needle-like crystals, Liquid, Colorless radiolucent liquid | |
CAS No. |
355-42-0 | |
| Record name | Perfluorohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perflexane [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355420 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perflexane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09531 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6,6-tetradecafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetradecafluorohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.987 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX3WJ41CMX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Perfluoro-n-hexane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7871 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-86.1 °C | |
| Record name | Perfluoro-n-hexane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7871 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Liquid Perfluorohexane
For Researchers, Scientists, and Drug Development Professionals
Perfluorohexane (C₆F₁₄), also known as tetradecafluorohexane, is a fully fluorinated hydrocarbon belonging to the class of perfluorocarbons (PFCs).[1] It is a colorless and odorless liquid at room temperature.[2][3] Due to its chemical inertness, thermal stability, and unique physical properties, this compound finds applications in various scientific and industrial fields, including as a coolant in the electronics industry, a reaction medium, and as a contrast agent in medical imaging.[4][5][6] This guide provides a comprehensive overview of the key physical properties of liquid this compound, including detailed experimental protocols for their determination.
Core Physical Properties
The distinct physical characteristics of this compound stem from the high electronegativity of fluorine atoms, which creates strong carbon-fluorine bonds and weak intermolecular forces.[2][3] This results in a compound with high density, low surface tension, and a high capacity for dissolving gases compared to hydrocarbon analogues.[2][7]
Quantitative Data Summary
The following tables summarize the principal physical properties of liquid this compound. Values are provided at standard conditions (25 °C and 100 kPa) unless otherwise specified.
Table 1: General and Thermal Properties
| Property | Value | Notes |
| Molecular Formula | C₆F₁₄ | [4][8] |
| Molar Mass | 338.04 g/mol | [4][9] |
| Appearance | Clear, colorless liquid | [4][10] |
| Odor | Odorless | [2][4] |
| Boiling Point | 56 °C (329 K) | [4][11][12] |
| Melting Point | -90 °C (183 K) | [2][4][12] |
| Vapor Pressure | 30.9 kPa | at 25 °C[4][11] |
| Thermal Conductivity | 0.057 W/(m·K) | [4][11] |
| Heat of Vaporization | 7793 cal/mol | at 20 °C[13] |
| Heat of Fusion | 1580 cal/mol | [13] |
Table 2: Mechanical and Optical Properties
| Property | Value | Notes |
| Density | 1.68 g/cm³ | at 25 °C[14] |
| Viscosity | 0.64 cP | at 25 °C[4][11] |
| Surface Tension | 11.91 mN/m | at 20 °C[15][16] |
| Refractive Index (n_D) | 1.2515 | at 20 °C[9][10] |
Table 3: Electrical and Solubility Properties
| Property | Value | Notes |
| Dielectric Constant | 1.76 | at 25 °C[10] |
| Water Solubility | 9.8 x 10⁻⁶ g / 100 g | at 25 °C[10] |
| Oxygen Solubility | 65% (v/v) | at 25 °C, 1 atm[16] |
| Nitrogen Solubility | 43% (v/v) | at 25 °C, 1 atm[16] |
Experimental Protocols for Property Determination
The accurate measurement of physical properties is crucial for the application of this compound in research and development. Below are detailed methodologies for determining several key properties.
Density Measurement
The density of liquid this compound can be determined using a variety of techniques. A common and precise method is the use of a vibrating tube densitometer .
-
Principle: This method is based on measuring the change in the resonant frequency of a U-shaped glass tube when it is filled with the sample liquid. The change in frequency is directly related to the mass, and therefore the density, of the liquid.
-
Apparatus: A digital densitometer, a temperature-controlled water bath, a syringe for sample injection, and a certified density standard for calibration.
-
Procedure:
-
Calibrate the densitometer using a certified standard (e.g., dry air and deionized water) at the desired temperature.
-
Equilibrate the this compound sample to the measurement temperature.
-
Carefully inject the sample into the U-tube, ensuring no air bubbles are present.
-
Allow the system to stabilize and record the resonant frequency.
-
The instrument's software calculates the density based on the calibration and the measured frequency.
-
Multiple measurements should be taken and averaged to ensure accuracy.
-
Viscosity Measurement
The viscosity of this compound can be measured using a capillary viscometer or a rotational viscometer . The capillary method is described below.
-
Principle: This technique measures the time it takes for a fixed volume of liquid to flow through a narrow capillary tube under the influence of gravity. The time is proportional to the kinematic viscosity of the liquid.
-
Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type), a constant temperature bath, a stopwatch, and a pipette.
-
Procedure:
-
Clean the viscometer thoroughly and dry it completely.
-
Pipette a precise volume of this compound into the viscometer.
-
Place the viscometer in the constant temperature bath and allow it to equilibrate for at least 15-20 minutes.
-
Using suction, draw the liquid up into the upper bulb of the viscometer.
-
Release the suction and measure the time it takes for the liquid meniscus to pass between two marked points on the capillary.
-
Repeat the measurement several times and calculate the average flow time.
-
The kinematic viscosity (ν) is calculated using the equation: ν = C * t, where C is the viscometer constant and t is the average flow time.
-
The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν * ρ.
-
Surface Tension Measurement
The pendant drop method is a widely used and accurate technique for determining the surface tension of liquids.
-
Principle: This optical method involves analyzing the shape of a drop of liquid hanging from the tip of a needle. The shape of the drop is determined by the balance between surface tension and gravity.
-
Apparatus: A drop shape analyzer equipped with a high-resolution camera, a light source, a syringe with a needle of known diameter, and software for image analysis.
-
Procedure:
-
Fill the syringe with this compound, ensuring no air bubbles are present.
-
Mount the syringe in the analyzer and carefully form a pendant drop at the tip of the needle.
-
The camera captures an image of the drop profile.
-
The software analyzes the shape of the drop and fits it to the Young-Laplace equation to calculate the surface tension.
-
Measurements should be repeated to ensure reproducibility.
-
Visualizations
Experimental Workflow for Physical Property Measurement
The following diagram illustrates a generalized workflow for the experimental determination of a physical property of liquid this compound, such as density or viscosity.
Caption: Generalized workflow for determining a physical property of a liquid.
References
- 1. dakenchem.com [dakenchem.com]
- 2. quora.com [quora.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Application of Perfluorohexanes_Chemicalbook [chemicalbook.com]
- 6. halopolymer.com [halopolymer.com]
- 7. scispace.com [scispace.com]
- 8. This compound [bionity.com]
- 9. This compound | C6F14 | CID 9639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound [chemister.ru]
- 11. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 12. This compound [stenutz.eu]
- 13. This compound [drugfuture.com]
- 14. fluoromed.com [fluoromed.com]
- 15. surface-tension.de [surface-tension.de]
- 16. Surface tension of water in the presence of perfluorocarbon vapors - Soft Matter (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to Perfluorohexane for Researchers and Drug Development Professionals
An authoritative overview of the physicochemical properties, synthesis, and key applications of Perfluorohexane (CAS No: 355-42-0), with a focus on its role in drug delivery and advanced medical imaging.
Introduction
This compound (C₆F₁₄), also known as tetradecafluorohexane, is a fully fluorinated derivative of hexane.[1] Its unique properties, stemming from the strength of its carbon-fluorine bonds, render it chemically and biologically inert, making it a substance of significant interest in various high-technology and medical fields.[1][2] This guide provides a comprehensive technical overview of this compound, including its core physicochemical data, synthesis methodologies, and detailed experimental protocols for its application in drug delivery and as an ultrasound contrast agent, tailored for researchers, scientists, and drug development professionals.
Core Identification
This compound is identified by the following:
-
CAS Number : 355-42-0[1]
-
Molecular Formula : C₆F₁₄[1]
-
Molecular Weight : 338.04 g/mol [3]
-
Synonyms : Tetradecafluorohexane, Perflexane, FC-72, Fluorinert FC-72, Flutec PP1[3]
Physicochemical Properties
This compound is a colorless, odorless, and non-flammable liquid with a density approximately 1.7 times that of water.[1] Its low intermolecular forces result in a low boiling point, low surface tension, and a high capacity to dissolve gases.[1]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 338.04 g/mol | [3] |
| Appearance | Clear, colorless liquid | [1] |
| Odor | Odorless | [1] |
| Density | 1.681 g/mL at 25°C | [1][4] |
| Boiling Point | 56 °C | [1][4] |
| Melting Point | -90 °C | [1][4] |
| Vapor Pressure | 30.9 kPa at 25°C | [1] |
| Viscosity | 0.64 cP at 25°C | [1] |
| Refractive Index | 1.252 at 20°C | [4] |
| Dielectric Constant | 1.57 | [4] |
Gas Solubility
A defining characteristic of this compound is its high solubility for gases such as oxygen, carbon dioxide, and nitrogen, which is significantly higher than in conventional organic solvents.[1] This property is central to its applications in medicine, particularly as an oxygen carrier.[1]
Table 2: Gas Solubility in this compound at 25°C
| Gas | Solubility | Reference(s) |
| Oxygen (O₂) | ~40-50% (v/v) | [5] |
| Carbon Dioxide (CO₂) | ~200% (v/v) | [5] |
| Nitrogen (N₂) | 26.3 mL / 100 g | [6] |
Synthesis of this compound
The synthesis of this compound can be achieved through various fluorination techniques. One common laboratory-scale approach involves the reaction of an iodinated precursor with a fluorine source.
Experimental Protocol: Synthesis from 1-Iodothis compound
This protocol is adapted from methodologies described in patent literature for the synthesis of related perfluoroalkanes and serves as a representative example.
Materials:
-
1-Iodothis compound (F₃C-(CF₂)₄-CF₂I)
-
Potassium carbonate (K₂CO₃)
-
N,N-dimethyl formamide (B127407) (DMF)
-
Isopropanol (B130326) (IPA)
-
Deionized water
-
2L reaction vessel with stirring and heating capabilities
-
Distillation and rectification apparatus
Procedure:
-
To a 2L reactor, add 1-iodothis compound (0.5 mol), DMF (6 mol), and potassium carbonate (1.25 mol).
-
Add isopropanol (3.35 g) as a catalyst and water (4.39 g).
-
Initiate stirring and heat the reaction mixture to 70°C.
-
Maintain the reaction at 70°C for approximately 8 hours.
-
After the reaction is complete, cool the mixture and perform a primary distillation of the reaction solution, collecting the fraction that boils below 120°C.
-
The collected fraction is then subjected to a final atmospheric distillation (rectification) to purify the 1-H this compound product, which is collected at 70-71°C.[7]
Applications in Drug Development and Medical Imaging
The inert nature and unique physical properties of this compound make it an excellent candidate for advanced biomedical applications, particularly in the formulation of nanoemulsions for drug delivery and as a phase-shift contrast agent for ultrasound imaging.[8][9]
This compound Nanoemulsions for Drug Delivery
This compound can be formulated into stable nanoemulsions that serve as vehicles for targeted drug delivery. These nanoemulsions consist of a this compound core stabilized by a shell, often made of phospholipids.[8][10]
References
- 1. Perfluorocarbons: A perspective of theranostic applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perfluorocarbon-based oxygen carriers: from physics to physiology [ouci.dntb.gov.ua]
- 3. nanobioletters.com [nanobioletters.com]
- 4. EGFR-Targeted this compound Nanodroplets for Molecular Ultrasound Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bdigital.ufp.pt [bdigital.ufp.pt]
- 6. f2chemicals.com [f2chemicals.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Methods of Generating Submicrometer Phase-Shift Perfluorocarbon Droplets for Applications in Medical Ultrasonography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US11857646B2 - Methods for making ultrasound contrast agents - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility of Oxygen in Perfluorohexane
This compound (C₆F₁₄) is a fully fluorinated hydrocarbon belonging to the class of perfluorocarbons (PFCs). PFCs exhibit a unique combination of physical and chemical properties, including high chemical and biological inertness, low surface tension, and remarkably high gas solubility.[1] The ability of this compound to dissolve large quantities of respiratory gases, particularly oxygen, makes it a subject of significant interest in various biomedical and pharmaceutical applications, such as artificial blood substitutes, oxygen delivery systems for treating hypoxia, liquid ventilation, and as a component in drug delivery vehicles.[2][3][4][5]
This guide provides a comprehensive overview of the solubility of oxygen in this compound, presenting quantitative data, detailed experimental methodologies for its measurement, and a visualization of the factors influencing this critical property.
Quantitative Solubility Data
The solubility of oxygen in this compound has been experimentally determined across various temperatures. The data is commonly expressed in terms of the Ostwald coefficient (L), which is the volume of gas absorbed per unit volume of the saturating liquid at a specific temperature, and as the mole fraction (x₂) of the solute gas at a given partial pressure.
Below is a summary of experimental data for the solubility of oxygen in this compound at a solute partial pressure of 101,325 Pa.
| Temperature (K) | Ostwald Coefficient (L₂₁) | Mole Fraction (x₂) x 10³ |
| 287.40 | 0.530 ± 0.004 | 4.65 ± 0.02 |
| 291.39 | 0.511 ± 0.004 | 4.46 ± 0.02 |
| 296.79 | 0.485 ± 0.004 | 4.24 ± 0.02 |
| 301.73 | 0.464 ± 0.004 | 4.05 ± 0.02 |
| 306.65 | 0.444 ± 0.003 | 3.88 ± 0.02 |
| 311.61 | 0.417 ± 0.003 | 3.64 ± 0.02 |
| Data sourced from Dias et al., 2004.[1] |
The high solubility of oxygen in PFCs like this compound is attributed to the weak intermolecular van der Waals forces between the nonpolar perfluorocarbon molecules.[2][6] This creates larger cavities within the liquid structure where gas molecules can be accommodated, a process that is energetically favorable.[1][6] Compared to water, PFCs can dissolve 20 to 40 times more oxygen.[2]
Experimental Protocols for Measuring Oxygen Solubility
Accurate determination of gas solubility in liquids like this compound requires precise experimental techniques. The most cited method in the literature for this purpose is the saturation method.
Saturation Method at Constant Pressure
This method involves saturating a known amount of solvent with the gas at a constant temperature and pressure and then measuring the amount of gas absorbed. A precision apparatus is required to achieve high accuracy.[7][8][9]
Detailed Methodology:
-
Solvent Degassing (Crucial Step):
-
A known mass of this compound is introduced into an equilibrium cell.
-
The solvent is thoroughly degassed to remove any pre-dissolved gases. This is a critical step, especially for volatile solvents like this compound which have high gas solubility.[1]
-
Degassing is typically achieved by stirring the liquid under vacuum for an extended period, often monitored by a pressure gauge until a stable, low pressure is reached.
-
-
Apparatus Preparation:
-
The entire apparatus, including the gas burette and tubing, is evacuated to remove air and moisture.
-
The system is then filled with the solute gas (oxygen) and flushed several times to ensure purity.
-
-
Saturation Process:
-
The equilibrium cell containing the degassed this compound is immersed in a thermostatically controlled bath to maintain a constant temperature (e.g., with a precision of ±0.01 K).
-
Oxygen is introduced from a gas burette into the equilibrium cell at a pressure slightly above atmospheric pressure.
-
The solvent is vigorously stirred to facilitate the dissolution of the gas and to ensure the liquid-gas equilibrium is reached. The system is considered at equilibrium when there is no further change in the gas volume in the burette over time.
-
-
Measurement of Absorbed Gas:
-
The volume of oxygen absorbed by the this compound is determined by measuring the change in the gas volume in the burette, corrected to standard conditions of temperature and pressure (STP).
-
The amount of solvent and the dissolved gas are precisely measured, typically by gravimetric methods.
-
-
Data Calculation:
Visualizations: Workflows and Influencing Factors
Experimental Workflow: Saturation Method
The following diagram illustrates the key stages of the saturation method for determining oxygen solubility.
Caption: Experimental workflow for the saturation method.
Factors Influencing Oxygen Solubility in this compound
The solubility of oxygen in this compound is not a constant but is influenced by several physical and chemical factors.
Caption: Key factors affecting oxygen solubility in this compound.
Relevance and Applications in Research and Drug Development
The high oxygen-carrying capacity of this compound underpins its use in advanced medical applications.
-
Oxygen Therapeutics: Emulsions of this compound are developed as "blood substitutes" or oxygen carriers to enhance tissue oxygenation in situations of acute blood loss, trauma, or during surgeries.[2][4] Unlike blood transfusions, these emulsions do not require blood typing.[2]
-
Drug Delivery: Oxygen-loaded this compound nanoparticles can be used to alleviate hypoxia within solid tumors.[3] Tumor hypoxia is a major barrier to the effectiveness of cancer therapies like photodynamic therapy (PDT) and radiotherapy. By delivering oxygen directly to the tumor microenvironment, these nanosystems can enhance the efficacy of such treatments.[3]
-
Liquid Ventilation: In severe acute respiratory distress syndrome (ARDS), the lungs can be filled with liquid perfluorocarbon (including formulations with this compound) to facilitate gas exchange, reduce inflammation, and recruit collapsed alveoli.[5]
The physical dissolution of oxygen in this compound follows Henry's Law, meaning the amount of dissolved gas is directly proportional to its partial pressure.[11] This linear relationship is different from the cooperative binding of oxygen to hemoglobin in red blood cells, providing a strong driving force for oxygen diffusion into hypoxic tissues.[4] This predictable and efficient oxygen release mechanism is a key advantage for its therapeutic applications.[2]
References
- 1. sweet.ua.pt [sweet.ua.pt]
- 2. nanobioletters.com [nanobioletters.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bdigital.ufp.pt [bdigital.ufp.pt]
- 5. [From isoflurane to this compound? Perfluorocarbons--therapeutic strategies in acute lung failure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solubility of oxygen in n-hexane and in n-perfluorohexane. Experimental determination and prediction by molecular simulation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. [PDF] Solubility of oxygen in n-hexane and in n-perfluorohexane. Experimental determination and prediction by molecular simulation | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Perfluorohexane: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of Perfluorohexane as a Non-Polar Aprotic Solvent in Scientific Research and Pharmaceutical Development.
Introduction
This compound (C₆F₁₄), also known as tetradecafluorohexane, is a fluorocarbon compound in which all hydrogen atoms of hexane (B92381) are replaced by fluorine.[1][2] This substitution imparts unique and valuable properties, establishing this compound as a significant non-polar aprotic solvent in various scientific and industrial applications. Its chemical inertness, thermal stability, and distinct solubility characteristics make it a valuable tool for researchers, particularly in the fields of organic synthesis, materials science, and drug development.[2][3] This technical guide provides a comprehensive overview of this compound, focusing on its core properties, experimental applications, and relevant protocols for its use.
Core Properties of this compound
This compound is a colorless and odorless liquid with a high density and low surface tension.[1][2][4] The strength of the carbon-fluorine bond contributes to its exceptional chemical and thermal stability.[2] Unlike conventional hydrocarbons, the carbon backbone of this compound adopts a helical structure.[1][5] A key characteristic of this compound is its ability to dissolve gases, such as oxygen, to a much greater extent than typical organic solvents.[1][5][6][7] This property is attributed to the weak intermolecular forces between this compound molecules.[1][5][7]
Physicochemical Properties
The distinct physicochemical properties of this compound are summarized in the table below, providing a quantitative basis for its application as a specialized solvent.
| Property | Value | Units | Conditions |
| Molecular Formula | C₆F₁₄ | - | - |
| Molar Mass | 338.04 | g/mol | - |
| Density | 1.68 | g/cm³ | at 25°C |
| Boiling Point | 56 | °C | at 1 atm |
| Melting Point | -90 | °C | at 1 atm |
| Vapor Pressure | 30.9 | kPa | at 25°C |
| Viscosity | 0.64 | cP | at 25°C |
| Surface Tension | 11.91 | mN/m | at 20°C |
| Dielectric Constant | 1.76 | - | at 25°C |
| Refractive Index | 1.2515 | - | at 20°C |
Solubility and Solvent Parameters
| Solubility Parameter | Value | Units |
| Water Solubility | 9.8 x 10⁻⁶ | g/100 g |
| Hildebrand Solubility Parameter (δ) | 5.8 | (cal/cm³)^½ |
Applications in Research and Development
The unique properties of this compound have led to its use in a variety of specialized applications.
-
Fluorous Biphasic Catalysis: this compound serves as a stationary phase in fluorous biphasic catalysis, allowing for the easy separation of fluorous-tagged catalysts from organic products.[11] The reaction can be conducted in a homogeneous phase at elevated temperatures, and upon cooling, the fluorous phase containing the catalyst separates, enabling its recovery and reuse.[8][11]
-
Non-Polar Reaction Medium: Its inertness makes it an excellent medium for reactions involving highly reactive species. It has been used as a non-toxic and non-ozone-depleting alternative to carbon tetrachloride for bromination reactions, offering nearly quantitative yields and simplified work-up.[3][6]
-
Nanoparticle Synthesis: this compound is utilized in the preparation of stable nanodroplets for various applications, including as ultrasound contrast agents in medical imaging.[1][4] The solvent exchange method, for instance, allows for the controlled formation of homogenous this compound nanodroplets.[1]
-
Electronics Cooling: Due to its low boiling point, high thermal stability, and dielectric properties, this compound is used as a coolant and insulator in the electronics industry, often under the trade name Fluorinert FC-72.[1]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of this compound Nanodroplets via Solvent Exchange
This protocol describes a simple and reproducible method for preparing stable this compound nanodroplets.[1]
Materials:
-
This compound (PFH)
-
Deionized water
Equipment:
-
Vortex mixer
-
Dynamic Light Scattering (DLS) instrument for size and concentration analysis
Procedure:
-
Prepare a stock solution of this compound in propanol. The volume fraction of PFH can be varied (e.g., 1/2000 to 1/200) to control the resulting nanodroplet size and concentration.[1]
-
Prepare a series of propanol-water mixtures with varying percentages of propanol (e.g., 5-40%).[1]
-
Inject a small volume of the PFH/propanol stock solution into the propanol-water mixture under vigorous vortexing.
-
Continue vortexing for a specified period (e.g., 60 seconds) to ensure thorough mixing and nanodroplet formation.
-
Characterize the size distribution and concentration of the formed nanodroplets using Dynamic Light Scattering (DLS).
Protocol 2: General Protocol for Fluorous Solid-Phase Extraction (F-SPE)
This protocol outlines the general steps for separating a fluorous-tagged compound from non-fluorous components using a fluorous stationary phase.
Materials:
-
Fluorous Solid-Phase Extraction (F-SPE) cartridge (e.g., silica (B1680970) gel with a C8F17 bonded phase)
-
Fluorophobic wash solvent (e.g., 80:20 methanol (B129727)/water)
-
Fluorophilic elution solvent (e.g., methanol or tetrahydrofuran)
-
Sample mixture containing fluorous-tagged and non-fluorous compounds
Equipment:
-
SPE manifold
-
Collection vials
Procedure:
-
Cartridge Conditioning:
-
Wash the F-SPE cartridge with 3-5 column volumes of the fluorophilic elution solvent to activate the stationary phase.
-
Equilibrate the cartridge with 3-5 column volumes of the fluorophobic wash solvent. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent.
-
Apply the sample solution to the top of the conditioned cartridge bed.
-
-
Washing (Fluorophobic Elution):
-
Wash the cartridge with the fluorophobic wash solvent to elute the non-fluorous compounds. Collect this fraction.
-
-
Elution (Fluorophilic Elution):
-
Elute the retained fluorous-tagged compound with the fluorophilic elution solvent. Collect this fraction separately.
-
-
Analysis:
-
Analyze the collected fractions (non-fluorous and fluorous) to confirm the separation and purity of the target compound.
-
Safety and Environmental Considerations
This compound is considered biologically and chemically inert and is non-flammable.[1][7] However, like other per- and polyfluoroalkyl substances (PFAS), it has a very high global warming potential (GWP).[1] Its environmental persistence necessitates responsible use and disposal to minimize atmospheric release. Researchers should handle this compound in well-ventilated areas and adhere to all institutional and regulatory safety guidelines.
Conclusion
This compound's unique combination of properties—non-polarity, aprotic nature, chemical inertness, and high gas solubility—positions it as a valuable and versatile solvent for specialized applications in research and development. From enabling novel synthetic methodologies like fluorous biphasic catalysis to its role in the formulation of advanced materials and medical agents, this compound offers solutions to challenges that cannot be addressed by conventional solvents. A thorough understanding of its properties and handling requirements is essential for its effective and responsible use in the laboratory and beyond.
References
- 1. Controllable formation of bulk this compound nanodroplets by solvent exchange - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. Microfluidic preparation of various perfluorocarbon nanodroplets: Characterization and determination of acoustic droplet vaporization (ADV) threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of solid phase microextraction geometries for effective preconcentration of volatile per- and polyfluoroalkyl substances - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. EGFR-Targeted this compound Nanodroplets for Molecular Ultrasound Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 10. static.igem.org [static.igem.org]
- 11. Nanoparticle-mediated histotripsy (NMH) using this compound 'nanocones' - PubMed [pubmed.ncbi.nlm.nih.gov]
Perfluorohexane: A Technical Guide to its Environmental Impact and Global Warming Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental impact of perfluorohexane (C₆F₁₄), with a focus on its global warming potential. This compound is a fully fluorinated organic compound belonging to the class of perfluorocarbons (PFCs). Due to their chemical inertness and stability, PFCs have found applications in various industries, including electronics, medicine, and as solvents. However, their environmental persistence and potent greenhouse gas effects are of significant concern. This document details the key environmental parameters of this compound, outlines the experimental methodologies used to determine these properties, and illustrates its environmental fate.
Quantitative Environmental Impact Data
The following tables summarize the key quantitative data related to the environmental impact of this compound.
Table 1: Global Warming Potential and Atmospheric Lifetime of this compound
| Parameter | Value | Reference Compound | Time Horizon (Years) |
| Global Warming Potential (GWP) | 9,300 | CO₂ | 100 |
| Atmospheric Lifetime | 3,100 - 3,200 years | - | - |
Table 2: Other Key Environmental Properties of this compound
| Property | Value/Description | Significance |
| Ozone Depletion Potential (ODP) | 0 | Does not contain chlorine or bromine, and thus does not contribute to stratospheric ozone depletion.[1] |
| Environmental Fate | Highly persistent, resistant to hydrolysis, photolysis, and biodegradation.[2] Subject to long-range atmospheric transport. | Leads to accumulation in the environment and global distribution. |
| Bioaccumulation Potential | Considered to have a high potential for bioconcentration in aquatic organisms based on its estimated octanol-water partition coefficient. | Can accumulate in living organisms, potentially moving up the food chain. |
Experimental Protocols
The determination of the environmental impact parameters of this compound involves sophisticated laboratory techniques. The following sections detail the generalized experimental protocols for key measurements.
Determination of Atmospheric Lifetime
The atmospheric lifetime of a compound like this compound is primarily determined by its reaction rate with hydroxyl (OH) radicals in the troposphere. The relative rate technique is a widely used experimental method for this purpose.[3]
Methodology: Relative Rate Technique
-
Chamber Setup: Experiments are conducted in a smog chamber, typically a large, temperature-controlled reactor made of FEP (fluorinated ethylene (B1197577) propylene) Teflon film to minimize wall reactions.[4][5] The chamber is equipped with a light source (e.g., black lamps) to simulate solar radiation and initiate photochemical reactions.[4]
-
Reactant Introduction: A known concentration of this compound, a reference compound with a well-established OH reaction rate constant (e.g., methane (B114726) or another hydrocarbon), and an OH radical precursor (e.g., methyl nitrite (B80452) in the presence of NO) are introduced into the chamber.[6]
-
Reaction Initiation: The light source is activated to photolyze the precursor, generating OH radicals and initiating the reaction with both this compound and the reference compound.
-
Concentration Monitoring: The concentrations of this compound and the reference compound are monitored over time using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier Transform Infrared (FTIR) spectroscopy.[7]
-
Data Analysis: The rate of disappearance of this compound is compared to the rate of disappearance of the reference compound. The rate constant for the reaction of OH with this compound can be calculated using the following relationship:
ln([PFH]₀/[PFH]ₜ) = (k_PFH / k_ref) * ln([Ref]₀/[Ref]ₜ)
where:
-
[PFH]₀ and [PFH]ₜ are the concentrations of this compound at the beginning and at time t.
-
[Ref]₀ and [Ref]ₜ are the concentrations of the reference compound at the beginning and at time t.
-
k_PFH is the rate constant for the reaction of OH with this compound.
-
k_ref is the known rate constant for the reaction of OH with the reference compound.
-
-
Lifetime Calculation: The atmospheric lifetime (τ) of this compound is then calculated by considering the global average OH radical concentration ([OH]):
τ = 1 / (k_PFH * [OH])
Determination of Radiative Efficiency and Global Warming Potential
The Global Warming Potential (GWP) of a gas is a measure of how much heat a greenhouse gas traps in the atmosphere up to a specific time horizon, relative to carbon dioxide. It is calculated based on the gas's radiative efficiency and its atmospheric lifetime.
Methodology: FTIR Spectroscopy for Radiative Efficiency
-
Infrared Spectrum Measurement: The infrared absorption spectrum of a known concentration of this compound is measured using a Fourier Transform Infrared (FTIR) spectrometer.[8][9] This is typically done in a gas cell with a known optical path length.
-
Absorption Cross-Section Calculation: The absorption cross-section for this compound is determined from its infrared spectrum.
-
Radiative Efficiency Calculation: The radiative efficiency (RE) is calculated by integrating the absorption cross-section over the thermal infrared region of the Earth's outgoing radiation spectrum. This calculation often employs a narrow-band radiative transfer model.
-
GWP Calculation: The GWP is then calculated using the following formula:
GWP(x) = (∫₀ˣ aₓ[x(t)]dt) / (∫₀ˣ a_r[r(t)]dt)
where:
-
x is the time horizon (e.g., 100 years).
-
aₓ is the radiative efficiency of the gas.
-
[x(t)] is the time-dependent decay of a pulse emission of the gas.
-
a_r is the radiative efficiency of the reference gas (CO₂).
-
[r(t)] is the time-dependent decay of a pulse emission of CO₂.
-
Visualizations
Environmental Fate and Transport Pathway of this compound
The following diagram illustrates the key pathways for the environmental fate and transport of this compound upon its release into the environment.
Caption: Environmental fate and transport pathways of this compound.
Experimental Workflow for GWP Determination
This diagram outlines the general experimental and computational workflow for determining the Global Warming Potential of a perfluorocarbon like this compound.
Caption: Workflow for determining the Global Warming Potential (GWP).
Conclusion
This compound is a potent greenhouse gas with an extremely long atmospheric lifetime, making its environmental impact a significant concern. Its high Global Warming Potential necessitates careful management of its use and emissions. The experimental protocols outlined in this guide, including the relative rate technique for atmospheric lifetime and FTIR spectroscopy for radiative efficiency, are crucial for accurately quantifying the environmental risks associated with this compound and other fluorinated compounds. Understanding the environmental fate of this compound, characterized by its persistence and potential for long-range transport and bioaccumulation, is essential for developing effective environmental protection and remediation strategies. This technical guide serves as a foundational resource for researchers and professionals working to mitigate the environmental impact of such persistent chemical substances.
References
- 1. Estimation of atmospheric lifetimes of hydrofluorocarbons, hydrofluoroethers, and olefins by chlorine photolysis using gas-phase NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. Application of smog chambers in atmospheric process studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gdckothapeta.edu.in [gdckothapeta.edu.in]
- 6. researchgate.net [researchgate.net]
- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 8. researchgate.net [researchgate.net]
- 9. egusphere.copernicus.org [egusphere.copernicus.org]
In-depth Technical Guide: Thermal Stability and Decomposition of Perfluorohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorohexane (C₆F₁₄), a fully fluorinated derivative of hexane, is a chemically inert and thermally stable liquid. Its unique properties, including high gas solubility, low surface tension, and excellent dielectric strength, have led to its use in a variety of specialized applications, from electronic cooling and medical imaging to its potential as a component in advanced respiratory drug delivery systems. A thorough understanding of its thermal stability and decomposition pathways is paramount for ensuring its safe and effective use, particularly in applications involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, including its kinetic parameters, decomposition products, and the experimental methodologies used for its characterization.
Thermal Stability and Decomposition Kinetics
The thermal decomposition of n-perfluorohexane has been shown to be a homogeneous, first-order reaction. The rate of decomposition can be described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A) at a given temperature (T).
Kinetic Parameters
A key study on the pyrolysis of n-perfluorohexane in a continuous flow reactor with helium as a carrier gas determined the following Arrhenius parameters for the decomposition rate constant[1][2][3]:
| Parameter | Value | Units |
| Pre-exponential Factor (log A) | 17.41 ± 0.04 | s⁻¹ |
| Activation Energy (Ea) | 330.0 ± 13.8 | kJ/mol |
These values indicate a high activation energy, confirming the significant thermal stability of the C-C and C-F bonds within the this compound molecule. Decomposition generally becomes significant at temperatures exceeding 450°C in inert atmospheres.
Decomposition Products
The thermal decomposition of this compound primarily proceeds through the cleavage of carbon-carbon bonds, leading to the formation of smaller perfluorinated alkanes and alkenes. The specific product distribution is dependent on the reaction conditions, including temperature, pressure, and the presence of other substances.
-
Major Products:
-
Perfluoroethane (C₂F₆)
-
Perfluoropropane (C₃F₈)
-
Perfluorobutane (C₄F₁₀)
-
Perfluoropentane (C₅F₁₂)
-
Tetrafluoroethylene (C₂F₄)
-
Hexafluoropropylene (C₃F₆)
-
-
Minor and Trace Products:
-
Carbon tetrafluoride (CF₄)
-
Perfluoroisobutene (PFIB) - a highly toxic potential byproduct, though its formation from n-perfluorohexane has not been observed at temperatures up to 700°C in a helium atmosphere.[4]
-
Hydrogen Fluoride (B91410) (HF) - can be formed in the presence of hydrogen sources.
-
It is important to note that the presence of oxygen or other reactive species can significantly alter the decomposition pathways and lead to the formation of oxygenated products such as carbonyl fluoride (COF₂).
Experimental Protocols
The study of this compound's thermal decomposition involves specialized experimental setups designed to handle volatile and potentially corrosive fluorinated compounds at high temperatures. Below are detailed methodologies for key experiments.
Gas-Phase Pyrolysis in a Flow Reactor
This method is used to determine the kinetics and product distribution of the thermal decomposition of this compound in an inert atmosphere.
Experimental Workflow:
Methodology:
-
Vapor Generation: Liquid this compound is placed in a temperature-controlled vaporizer to generate a constant vapor pressure.
-
Gas Mixing: A controlled flow of an inert carrier gas, such as helium or nitrogen, is passed through the vaporizer to entrain the this compound vapor. Mass flow controllers are used to precisely regulate the flow rates of both the carrier gas and the this compound vapor to achieve the desired concentration.
-
Pyrolysis: The gas mixture is introduced into a tubular reactor, typically made of quartz or alumina, which is housed within a high-temperature furnace. The furnace allows for precise temperature control over the reaction zone.
-
Product Collection: The effluent from the reactor is passed through a cryogenic trap to condense the unreacted this compound and higher molecular weight products.
-
Analysis: The gaseous products are analyzed online or collected in gas sampling bags for offline analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for identifying and quantifying the decomposition products. Fourier-Transform Infrared Spectroscopy (FTIR) can also be used for the in-situ monitoring of specific gaseous products.
Thermal Stressing Studies
These experiments are designed to evaluate the stability of this compound under specific operational conditions, which may include the presence of air or catalytic materials.
Experimental Workflow:
Methodology:
-
Sample Introduction: A known amount of liquid this compound is injected into a heated injection port where it vaporizes and is mixed with a carrier gas (e.g., air or nitrogen).
-
Thermal Exposure: The gas mixture flows through a heated tube, which may be empty or contain a catalyst material. The temperature and residence time within the tube are carefully controlled.
-
Sample Collection: The effluent gas is collected in gas sampling bulbs or other suitable containers.
-
Analysis: The collected gas samples are analyzed using GC-MS to identify any degradation products and GC-FID (Flame Ionization Detector) for the quantification of this compound and any hydrocarbon impurities.
Decomposition Mechanism
The primary initiation step in the thermal decomposition of n-perfluorohexane is the homolytic cleavage of a C-C bond, forming perfluoroalkyl radicals. This is because the C-C bonds are generally weaker than the C-F bonds in perfluorocarbons.
Proposed Signaling Pathway:
The initial radical formation is followed by a series of complex reactions including:
-
Radical Recombination: Two perfluoroalkyl radicals can combine to form a larger, stable perfluoroalkane.
-
Disproportionation: A fluorine atom is transferred from one radical to another, resulting in the formation of a perfluoroalkane and a perfluoroalkene.
-
β-Scission: A larger perfluoroalkyl radical can break apart to form a smaller radical and a perfluoroalkene.
-
Chain Propagation: A radical can abstract a fluorine atom from another molecule, propagating the radical chain reaction.
The relative importance of these pathways is influenced by the reaction conditions.
Analytical Techniques
The accurate identification and quantification of this compound and its decomposition products require sensitive and specific analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for the analysis of volatile and semi-volatile organic compounds. It separates the components of a mixture in the gas chromatograph and then provides detailed mass spectra for each component, allowing for their unambiguous identification.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and sensitive method for quantifying hydrocarbons and other organic compounds that produce ions when burned in a hydrogen flame. It is often used for purity analysis and to quantify the amount of starting material remaining after a decomposition experiment.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used for the real-time monitoring of the gas-phase composition during a pyrolysis experiment. It is particularly useful for detecting small, infrared-active molecules like HF and COF₂.
Conclusion
This compound is a highly stable fluorocarbon, with significant thermal decomposition typically occurring at temperatures above 450°C in an inert atmosphere. The primary decomposition pathway involves C-C bond cleavage, leading to the formation of smaller perfluorinated alkanes and alkenes. Understanding the kinetics, products, and mechanisms of its thermal decomposition is critical for its safe handling and use in high-temperature applications. The experimental protocols and analytical techniques described in this guide provide a framework for the rigorous evaluation of the thermal stability of this compound and other fluorinated compounds.
References
Perfluorohexane: A Technical Guide to Safety, Handling, and Disposal
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety, handling, and disposal of perfluorohexane (C₆F₁₄). The information is intended to support laboratory safety protocols and ensure responsible environmental stewardship. This compound, a perfluorinated compound, is characterized by its chemical inertness, high density, and low reactivity. While it exhibits low acute toxicity, its environmental persistence and high global warming potential necessitate careful management.
Chemical and Physical Properties
This compound is a colorless and odorless liquid.[1] Its high density and low surface tension are key characteristics. The strong carbon-fluorine bonds contribute to its high stability.[1]
| Property | Value | References |
| Molecular Formula | C₆F₁₄ | [1] |
| Molecular Weight | 338.04 g/mol | [2] |
| CAS Number | 355-42-0 | [3] |
| Appearance | Clear, colorless liquid | [2][3] |
| Odor | Odorless | [2][3] |
| Boiling Point | 56 °C (133 °F; 329 K) | [4] |
| Melting Point | -90 °C (-130 °F; 183 K) | [4] |
| Density | 1.68 g/cm³ at 25 °C | [2] |
| Vapor Pressure | 218 mm Hg at 25 °C | [2] |
| Water Solubility | Immiscible | [2] |
| Solubility in Organic Solvents | Soluble in ethyl ether, benzene, chloroform | [2][3] |
Toxicological Data
This compound is generally considered to have low acute toxicity. However, as a member of the per- and polyfluoroalkyl substances (PFAS) family, there are concerns about its long-term effects and persistence.
| Endpoint | Species | Route | Value | Guideline | References |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 5,000 mg/kg | OECD Test Guideline 423 | [5][6] |
| Skin Corrosion/Irritation | Rabbit | Dermal | No skin irritation | OECD Test Guideline 404 | [7] |
| Serious Eye Damage/Irritation | Rabbit | Ocular | No eye irritation | OECD Test Guideline 405 | [7] |
| Acute Inhalation Toxicity (LC50) | Data not available | Inhalation | Not available | - | [7] |
| Acute Dermal Toxicity (LD50) | Data not available | Dermal | Not available | - | [7] |
Experimental Protocols
The toxicological data presented are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (OECD 423)
The Acute Toxic Class Method (OECD 423) is a stepwise procedure using a limited number of animals to obtain information on the acute oral toxicity of a substance. The method is designed to classify a substance into a toxicity category rather than determining a precise LD50 value.
Caption: Workflow for OECD Guideline 423 (Acute Oral Toxicity).
Acute Dermal Irritation/Corrosion (OECD 404)
This test determines the potential of a substance to cause irritation or corrosion to the skin. A small amount of the test substance is applied to the shaved skin of a rabbit, and the site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.
Acute Eye Irritation/Corrosion (OECD 405)
This guideline assesses the potential of a substance to cause eye irritation or damage. A small, measured amount of the substance is applied to one eye of a rabbit, with the other eye serving as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at specific time points.
Safety and Handling
Proper handling of this compound is crucial to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
Caption: Recommended Personal Protective Equipment for handling this compound.
Handling and Storage
-
Ventilation : Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from heat and sources of ignition.
-
Incompatible Materials : Avoid contact with strong oxidizing agents.[7]
First-Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7]
-
Skin Contact : Remove contaminated clothing. Wash the affected area with soap and water.[7]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[7]
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek medical attention.[8]
Spills and Leaks
-
Small Spills : Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[7]
-
Large Spills : Evacuate the area. Wear appropriate PPE. Contain the spill and prevent it from entering drains or waterways.[7]
Disposal Guidelines
The disposal of this compound must be conducted in compliance with all federal, state, and local regulations, paying special attention to its environmental persistence and high global warming potential.
Caption: Decision tree for the disposal of this compound waste.
-
High-Temperature Incineration : This is a preferred method for the destruction of per- and polyfluoroalkyl substances.[6] The incinerator must be capable of reaching high temperatures to ensure the complete breakdown of the carbon-fluorine bonds.
-
Landfilling : Disposal in a permitted hazardous waste landfill is an option for solid waste contaminated with this compound.[6] These facilities are designed with liners and leachate collection systems to prevent environmental contamination.
-
Environmental Considerations : Due to its high global warming potential (GWP) of 9,300 over a 100-year time horizon, release to the atmosphere should be avoided.[3] this compound is extremely persistent in the environment.
Environmental Fate
This compound is highly persistent in the environment due to the strength of the carbon-fluorine bond, making it resistant to degradation.
| Environmental Compartment | Fate and Behavior | References |
| Atmosphere | Long atmospheric lifetime; significant global warming potential. | [3][9] |
| Water | Highly persistent; does not readily biodegrade or hydrolyze. | [10] |
| Soil and Sediment | Expected to be very persistent. | [10] |
| Biodegradation | Not readily biodegradable under aerobic or anaerobic conditions. | [10] |
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Acute Inhalation Toxicity of Perfluorodecalin, Octafluorotoluene, and Perfluorohexylsulfurpentafluoride in Rats. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Dermal toxicity of ammonium perfluorooctanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C6F14 | CID 9639 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Unseen Interface: A Technical Guide to the Interaction of Perfluorohexane with Biological Membranes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Perfluorohexane (PFH), a fully fluorinated hydrocarbon, and its derivatives are gaining attention in biomedical applications, from drug delivery systems to medical imaging. Their unique physicochemical properties, including high gas-dissolving capacity, chemical inertness, and hydrophobicity, drive their utility. However, the foundational interactions of these molecules with biological membranes—the primary interface for any cellular engagement—remain an area of active investigation. This technical guide synthesizes the current understanding of how this compound and its closely related sulfonated analogue, this compound sulfonate (PFHxS), interact with and influence the structure and function of cell membranes. Due to a greater availability of specific data for PFHxS, its effects on signaling pathways are presented as a strong predictive model for the potential actions of this compound. This document provides researchers with a comprehensive overview of the biophysical effects, relevant experimental methodologies, and known signaling consequences of these interactions, highlighting critical considerations for the development of fluorocarbon-based biomedical technologies.
Biophysical Interactions with the Lipid Bilayer
The primary interaction of this compound with a biological membrane is dictated by its high hydrophobicity and lipophilicity, leading to its partitioning into the acyl chain region of the lipid bilayer. While quantitative data specifically for this compound is limited, studies on related perfluoroalkyl substances (PFAS) provide significant insights into the expected biophysical consequences.
Membrane Fluidity and Permeability
Perfluorocarbons can alter the fluidity and permeability of cell membranes, with effects that are dependent on the specific compound, its concentration, and the lipid composition of the membrane. Generally, the intercalation of small hydrophobic molecules like this compound into the lipid bilayer is expected to increase membrane fluidity by disrupting the ordered packing of lipid acyl chains. This increase in fluidity can, in turn, enhance membrane permeability to other molecules.
Table 1: Expected Quantitative Effects of this compound on Membrane Fluidity and Permeability
| Parameter Measured | Experimental Technique | Expected Effect of this compound | Reference for Technique |
| Fluorescence Anisotropy | Fluorescence Polarization/Anisotropy | Decrease in anisotropy value, indicating increased fluidity. | [1][2][3][4] |
| Membrane-Water Partition Coefficient (KMW) | Solid-Supported Lipid Membrane (SSLM) Assay | High KMW value, indicating strong partitioning into the membrane. | [5][6][7] |
| Water Permeability | Droplet Interface Bilayer (DIB) Assay | Increase in water permeability. | [8] |
| Ion Leakage | Fluorescence-based Leakage Assays | Increased leakage of entrapped fluorescent markers from liposomes. | [9] |
Lipid Phase Behavior and Organization
The introduction of this compound into a lipid bilayer can influence its phase behavior, including the gel-to-liquid crystalline phase transition temperature (Tm). The presence of foreign molecules within the bilayer typically leads to a broadening of the phase transition and a decrease in its cooperativity.
Table 2: Predicted Effects of this compound on Lipid Phase Transitions
| Parameter Measured | Experimental Technique | Predicted Effect of this compound on DPPC Membranes | Reference for Technique |
| Main Phase Transition Temperature (Tm) | Differential Scanning Calorimetry (DSC) | Broadening and potential shift of the Tm. | [7][10][11][12][13][14] |
| Enthalpy of Transition (ΔH) | Differential Scanning Calorimetry (DSC) | Decrease in ΔH, indicating reduced cooperativity. | [7][10][11][12][13][14] |
| Lipid Acyl Chain Conformation | Fourier Transform Infrared Spectroscopy (FTIR) | Increase in gauche conformers, indicating disorder. | [3][15][16][17][18] |
| Surface Pressure-Area Isotherm | Langmuir-Blodgett Trough | Alteration of the isotherm, indicating changes in monolayer packing. | [6][19][20][21][22][23][24][25] |
Interaction with Membrane Proteins
The alteration of the lipid bilayer environment by this compound can indirectly affect the function of embedded membrane proteins, such as ion channels and receptors. Changes in membrane fluidity and thickness can modulate protein conformational changes that are essential for their activity. While direct binding of the inert this compound to proteins is less likely compared to its amphiphilic derivatives, its influence on the surrounding lipid matrix is a key consideration.
Table 3: Potential Effects of this compound on Membrane Protein Function
| Protein Type | Experimental Technique | Potential Effect of this compound | Reference for Technique |
| Ion Channels | Patch-Clamp Electrophysiology | Alteration of channel gating properties (e.g., open probability, kinetics). | [8][18][26][27][28] |
| Receptors | Ligand Binding Assays / Functional Assays | Modulation of ligand binding affinity or downstream signaling. | [16][29][30] |
Cellular Signaling Pathways Modulated by this compound Derivatives
While data on this compound is sparse, research on its sulfonated analog, this compound sulfonate (PFHxS), provides critical insights into potential signaling pathways affected by this class of compounds. These studies highlight the neurotoxic potential mediated by specific receptor and kinase pathways.
NMDA Receptor-Mediated Neurotoxicity
Studies have shown that PFHxS can induce memory impairment and neuronal cell damage through the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic receptor for synaptic plasticity and memory function.[29] The proposed signaling cascade involves the subsequent activation of Protein Kinase C (PKC) isoforms, Extracellular signal-regulated kinase (ERK), and AMP-activated protein kinase (AMPK).[29]
Caption: NMDA receptor-mediated signaling cascade affected by PFHxS.
ERK1/2-Mediated Neuronal Apoptosis
Further investigation into the neurotoxic effects of PFHxS has revealed its ability to induce apoptosis in neuronal cells through the activation of the ERK1/2 pathway, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[31] Interestingly, in this context, the activation of JNK, another MAPK, was found to have an opposing, anti-apoptotic role.[31]
Caption: ERK1/2-mediated apoptotic pathway induced by PFHxS in neuronal cells.
Experimental Protocols
Detailed experimental protocols for investigating the interaction of this compound with biological membranes are provided below. These are generalized procedures that can be adapted for specific research questions.
Langmuir-Blodgett Trough for Monolayer Analysis
This technique is used to study the behavior of lipid monolayers at an air-water interface and how they are affected by the introduction of a substance like this compound.
Experimental Workflow:
Caption: Workflow for Langmuir-Blodgett trough experiments.
Protocol Details:
-
Preparation: A Langmuir-Blodgett trough is meticulously cleaned and filled with an aqueous subphase. A solution of the desired lipid (e.g., DPPC in chloroform) is spread onto the subphase surface, and the solvent is allowed to evaporate, leaving a lipid monolayer. This compound can be introduced into the subphase or the vapor phase above it.
-
Compression: The monolayer is compressed by movable barriers at a constant rate.
-
Measurement: The surface pressure is continuously measured as a function of the area per lipid molecule.
-
Analysis: The resulting surface pressure-area isotherm provides information on the packing and phase behavior of the lipid monolayer in the presence of this compound.[6][19][20][21][23]
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
DSC is used to measure the heat changes that occur in a lipid sample as it is heated or cooled, allowing for the characterization of phase transitions.
Experimental Workflow:
Caption: Workflow for Differential Scanning Calorimetry experiments.
Protocol Details:
-
Sample Preparation: Multilamellar vesicles (MLVs) are prepared by hydrating a dry lipid film. These vesicles are then incubated with this compound.
-
Measurement: A small, sealed aliquot of the vesicle suspension is placed in the sample pan of the DSC instrument, with a reference pan containing only buffer. The sample and reference are heated and cooled at a controlled rate.
-
Analysis: The difference in heat flow between the sample and reference is recorded as a function of temperature. The resulting thermogram reveals the temperature and enthalpy of the lipid phase transitions.[7][10][11][14]
Molecular Dynamics (MD) Simulations
MD simulations provide an atomistic-level view of the interactions between this compound and a lipid bilayer.
Simulation Workflow:
Caption: Workflow for Molecular Dynamics simulations.
Protocol Details:
-
System Setup: A model lipid bilayer (e.g., DPPC or POPC) is constructed in a simulation box, solvated with water, and neutralized with ions. This compound molecules are then added to the system.
-
Simulation: The system undergoes energy minimization to remove steric clashes, followed by equilibration under constant volume and then constant pressure to bring it to the desired temperature and pressure. A long production run is then performed to sample the conformational space.
-
Analysis: The trajectory from the production run is analyzed to calculate various properties, such as the area per lipid, lipid acyl chain order parameters, the location and orientation of this compound within the bilayer, and the free energy of partitioning.[9][17][32][33][34][35][36]
Implications for Drug Development and Future Directions
The interaction of this compound with biological membranes is a critical factor in its use in drug delivery and other biomedical applications.[5][15][37][38][39] An increase in membrane fluidity and permeability caused by this compound could potentially enhance the cellular uptake of co-administered drugs. However, the potential for membrane disruption and cytotoxicity at higher concentrations must be carefully evaluated.[28][40][41] The observed effects of the related compound PFHxS on neuronal signaling pathways underscore the need for thorough neurotoxicity studies for any this compound-based formulation intended for neurological applications.
Future research should focus on obtaining quantitative data specifically for this compound's interaction with various lipid compositions to build a more precise understanding of its biophysical effects. Elucidating the direct effects of this compound, if any, on membrane proteins and signaling pathways will be crucial for a comprehensive safety and efficacy assessment. The combination of experimental and computational approaches will be pivotal in advancing our knowledge of this important class of molecules and in designing the next generation of safe and effective fluorocarbon-based biomedical technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biolinscientific.com [biolinscientific.com]
- 7. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Molecular Simulation Study of Structural and Dynamic Properties of Mixed DPPC/DPPE Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. ucm.es [ucm.es]
- 15. Impact of different emulsifiers on biocompatibility and inflammatory potential of Perfluorohexyloctane (F6H8) emulsions for new intravenous drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsds.org [rsds.org]
- 17. Experimental Validation of Molecular Dynamics Simulations of Lipid Bilayers: A New Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. sfu.ca [sfu.ca]
- 20. Langmuir-Blodgett Transfer Technique // University of Oldenburg [uol.de]
- 21. LB Trough [www2.chemistry.msu.edu]
- 22. research.rug.nl [research.rug.nl]
- 23. biolinscientific.com [biolinscientific.com]
- 24. Comparing Experimental and Simulated Pressure-Area Isotherms for DPPC - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Whole Cell Patch Clamp Protocol [protocols.io]
- 27. Protocol for simultaneous patch-clamp recording from tanycytes and neurons in living mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 29. This compound sulfonate induces memory impairment and downregulation of neuroproteins via NMDA receptor-mediated PKC-ERK/AMPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. NMDA Receptor Hypofunction Produces Opposite Effects on Prefrontal Cortex Interneurons and Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 31. PFHxS induces apoptosis of neuronal cells via ERK1/2-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Molecular dynamics simulations of DiI-C18(3) in a DPPC lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Molecular simulation study of structural and dynamic properties of mixed DPPC/DPPE bilayers [vtechworks.lib.vt.edu]
- 34. Stabilization of DPPC lipid bilayers in the presence of co-solutes: molecular mechanisms and interaction patterns - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 35. content.abcam.com [content.abcam.com]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
- 38. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. mdpi.com [mdpi.com]
- 40. Comparative cytotoxicity of seven per- and polyfluoroalkyl substances (PFAS) in six human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. iris.cnr.it [iris.cnr.it]
Perfluorohexane: A Technical Guide to its Application as a Radio-opaque Medium in Imaging
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Perfluorohexane (C₆F₁₄), a fully fluorinated hydrocarbon, exhibits significant potential as a radio-opaque contrast medium for various imaging modalities, particularly X-ray computed tomography (CT). Its high electron density, a consequence of the numerous fluorine atoms, results in substantial X-ray attenuation, rendering it visible in radiographic images. This technical guide provides an in-depth analysis of the core principles underlying this compound's radio-opacity, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts. The information presented is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore and utilize this compound in preclinical and potentially clinical imaging applications.
Physicochemical Properties and Radio-opacity
The efficacy of this compound as a radio-opaque agent is fundamentally linked to its unique physicochemical properties. The substitution of all hydrogen atoms with fluorine results in a molecule with high density and a high electron-to-mass ratio, both of which are critical for X-ray attenuation.
Key Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound relevant to its imaging applications.
| Property | Value | Reference |
| Chemical Formula | C₆F₁₄ | PubChem |
| Molecular Weight | 338.04 g/mol | PubChem |
| Density | 1.67 g/cm³ at 25°C | PubChem |
| Boiling Point | 56 °C | Wikipedia |
| Physical State | Liquid at room temperature | PubChem |
Principles of Radio-opacity
The radio-opacity of a substance is its ability to absorb X-rays. In CT imaging, this is quantified using Hounsfield Units (HU), where air is defined as -1000 HU and water as 0 HU. Materials with higher atomic number elements and greater physical density generally exhibit higher HU values.
The relationship between a material's properties and its X-ray attenuation is governed by the Beer-Lambert law, which describes the exponential decay of X-ray intensity as it passes through a substance. The degree of attenuation is dependent on the linear attenuation coefficient of the material, which in turn is related to its electron density and the energy of the X-ray photons.
Experimental Protocols
The following sections provide detailed methodologies for the preparation of this compound emulsions and their application in preclinical CT imaging, based on established practices in the field.
Preparation of this compound Nanoemulsions
This compound is immiscible in aqueous solutions and is therefore typically formulated as an emulsion for in vivo applications. Nanoemulsions offer advantages such as improved stability and the potential for surface modification for targeted delivery.
Objective: To prepare stable this compound nanoemulsions for use as a CT contrast agent.
Materials:
-
This compound (C₆F₁₄)
-
Surfactant (e.g., Pluronic F-68, lecithin, or a specialized fluorosurfactant)
-
Deionized water
-
High-pressure homogenizer or probe sonicator
-
Filtration apparatus (e.g., 0.22 µm syringe filter)
Procedure:
-
Preparation of the Pre-emulsion:
-
In a sterile container, combine the desired volume of this compound with an aqueous solution of the chosen surfactant. The concentration of the surfactant should be optimized to ensure stable emulsion formation.
-
Vortex the mixture vigorously for 2-5 minutes to create a coarse pre-emulsion.
-
-
Homogenization/Sonication:
-
Process the pre-emulsion using a high-pressure homogenizer or a probe sonicator to reduce the droplet size to the nanometer range.
-
For high-pressure homogenization, pass the pre-emulsion through the homogenizer for a specified number of cycles at a set pressure until the desired particle size is achieved.
-
For probe sonication, immerse the sonicator tip into the pre-emulsion and apply ultrasonic energy in pulses. Maintain the sample in an ice bath to prevent overheating.
-
-
Sterilization and Characterization:
-
Sterilize the final nanoemulsion by filtering it through a 0.22 µm syringe filter.
-
Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
The stability of the emulsion can be assessed by monitoring these parameters over time at different storage conditions.
-
In Vitro CT Phantom Imaging
Objective: To quantify the radiodensity of the prepared this compound nanoemulsion in Hounsfield Units.
Materials:
-
This compound nanoemulsion at various concentrations
-
CT phantom (e.g., a multi-well plate or an array of microcentrifuge tubes)
-
Deionized water (as a reference, 0 HU)
-
Air (as a reference, -1000 HU)
-
Micro-CT scanner
Procedure:
-
Phantom Preparation:
-
Fill the wells or tubes of the CT phantom with the this compound nanoemulsions at different concentrations.
-
Include wells/tubes filled with deionized water and left empty (air) as controls.
-
-
CT Scanning:
-
Place the phantom in the micro-CT scanner.
-
Acquire CT images using a standardized scanning protocol. Key parameters to define and record include:
-
Tube voltage (e.g., 80 kVp)
-
Tube current (e.g., 500 µA)
-
Exposure time
-
Voxel size
-
Number of projections
-
-
-
Image Analysis:
-
Reconstruct the CT images using the scanner's software.
-
Define regions of interest (ROIs) within each well/tube containing the nanoemulsion, water, and air.
-
Measure the mean Hounsfield Unit value for each ROI.
-
Plot the HU values as a function of this compound concentration to determine the contrast enhancement efficiency.
-
In Vivo CT Imaging in a Murine Model
Objective: To evaluate the in vivo biodistribution and contrast enhancement of the this compound nanoemulsion.
Materials:
-
Sterile this compound nanoemulsion
-
Animal model (e.g., healthy mice or a disease model)
-
Anesthesia (e.g., isoflurane)
-
Intravenous injection equipment (e.g., tail vein catheter)
-
In vivo micro-CT scanner with physiological monitoring capabilities
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-1.5% for maintenance).
-
Position the animal on the scanner bed and ensure physiological monitoring (respiration, temperature).
-
-
Pre-contrast Imaging:
-
Acquire a baseline, non-contrast CT scan of the region of interest (e.g., abdomen, thorax).
-
-
Contrast Administration:
-
Administer a bolus of the sterile this compound nanoemulsion intravenously via the tail vein. The dose should be determined based on previous in vitro results and literature, typically in the range of 100-200 µL for a mouse.
-
-
Post-contrast Imaging:
-
Acquire a series of dynamic or static CT scans at various time points post-injection (e.g., immediately, 15 min, 1 hour, 4 hours, 24 hours) to assess the distribution and clearance of the contrast agent.
-
-
Image Analysis:
-
Co-register the pre- and post-contrast images.
-
Define ROIs in major organs (e.g., liver, spleen, kidneys, blood vessels) and any tissues of interest (e.g., tumors).
-
Measure the change in HU values over time in each ROI to quantify the contrast enhancement and determine the pharmacokinetic profile of the nanoemulsion.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound as a radio-opaque medium.
Conclusion and Future Directions
This compound and other perfluorocarbons represent a promising class of molecules for the development of novel radio-opaque contrast agents. Their high intrinsic radiodensity, chemical inertness, and the ability to be formulated into stable nanoemulsions make them attractive candidates for a range of diagnostic imaging applications. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate and optimize the use of this compound in preclinical and translational imaging studies.
Future research should focus on:
-
Direct Quantification of HU: Precisely measuring the Hounsfield Unit value of pure this compound and its various emulsion formulations.
-
Surface Functionalization: Modifying the surface of this compound nanoemulsions with targeting ligands to enable molecular imaging of specific disease biomarkers.
-
Multimodal Imaging: Combining the radio-opaque properties of this compound with other imaging modalities, such as MRI (¹⁹F MRI) or ultrasound, by incorporating appropriate functionalities into the nanoemulsion design.
-
Toxicology and Biocompatibility: Conducting comprehensive long-term safety and toxicology studies to ensure the biocompatibility of this compound-based contrast agents for potential clinical translation.
By addressing these areas, the scientific and medical communities can unlock the full potential of this compound as a versatile and powerful tool in the arsenal (B13267) of diagnostic imaging.
References
Unraveling the Helical Heart of Perfluorohexane: A Technical Guide
For Immediate Release
In a comprehensive examination of the molecular architecture of perfluorohexane (C₆F₁₄), this technical guide elucidates the pronounced helical structure of its carbon backbone. This intrinsic structural feature, a departure from the planar zig-zag conformation of its hydrocarbon counterpart, hexane, is dictated by the steric and electrostatic repulsion of the fluorine atoms. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a consolidated overview of the experimental and theoretical underpinnings of this unique molecular conformation.
The Helical Conformation: A Steric Imperative
The carbon backbone of this compound adopts a helical conformation, a direct consequence of the steric hindrance imposed by the fluorine atoms, which are significantly larger than hydrogen atoms. This helical twist minimizes the repulsive forces between the bulky fluorine atoms on adjacent carbon atoms, leading to a more stable, lower-energy conformation. Computational studies, including Density Functional Theory (DFT) and ab initio calculations, have consistently predicted this helical structure as the global energy minimum.
Quantitative Structural Parameters
A combination of experimental techniques and theoretical calculations has provided a detailed picture of the this compound molecule. The following tables summarize the key quantitative data, offering a comparative view of the structural parameters derived from various methods.
Table 1: Experimental and Theoretical Dihedral Angles of this compound
| Dihedral Angle | Experimental (Microwave Spectroscopy)[1] | Theoretical (PBE0/VTZ)[1] |
| C1-C2-C3-C4 (exterior) | 16.7° from trans | ~16-18° from trans |
| C2-C3-C4-C5 (interior) | 18.0° from trans | ~16-18° from trans |
Table 2: Selected Theoretical Structural Parameters of this compound (DFT Calculations)
| Parameter | Calculated Value |
| C-C Bond Length | ~1.54 Å |
| C-F Bond Length | ~1.34 Å |
| C-C-C Bond Angle | ~114° |
| F-C-F Bond Angle | ~108° |
| Conformational Energy | (Data varies depending on the computational method) |
Experimental Determination of the Helical Structure
The helical backbone of this compound has been experimentally verified using a suite of advanced analytical techniques.
Gas Electron Diffraction (GED)
Gas Electron Diffraction is a powerful technique for determining the molecular structure of gaseous compounds. The scattering of a high-energy electron beam by the this compound molecules provides information about the internuclear distances and bond angles.
Experimental Protocol:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle.
-
Electron Beam Interaction: A monochromatic beam of high-energy electrons (typically 40-60 keV) is directed perpendicular to the gas jet.
-
Scattering and Detection: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera). The intensity of the scattered electrons is recorded as a function of the scattering angle.
-
Data Analysis: The radial distribution function is derived from the diffraction pattern, which provides information on the probability of finding two atoms at a certain distance from each other. This information is then used to refine a molecular model and determine the precise geometric parameters.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR spectroscopy is a highly sensitive method for probing the chemical environment of fluorine atoms within a molecule. The chemical shifts and coupling constants in the ¹⁹F NMR spectrum of this compound provide valuable information about its conformational properties.
Experimental Protocol:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆). A reference standard, such as trifluorotoluene, may be added.
-
Instrument Parameters: The ¹⁹F NMR spectrum is acquired on a high-field NMR spectrometer. Key parameters include the spectral width (to accommodate the large chemical shift dispersion of ¹⁹F), acquisition time, and relaxation delay. Proton decoupling is typically employed to simplify the spectrum.
-
Data Acquisition: The Free Induction Decay (FID) is recorded and Fourier transformed to obtain the frequency-domain spectrum.
-
Spectral Analysis: The chemical shifts of the different fluorine environments (e.g., -CF₃ vs. -CF₂-) and the through-bond J-couplings between neighboring fluorine atoms are analyzed to deduce conformational information.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state. The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 220154. This data provides accurate bond lengths, bond angles, and dihedral angles in the crystalline phase.
Visualizing the Helical Structure and Conformational Landscape
The following diagrams, generated using the DOT language, illustrate the helical nature of this compound and the concept of its conformational energy landscape.
Caption: A simplified 2D representation of the helical carbon backbone of this compound.
Caption: Conformational energy relationship in this compound.
Conclusion
The helical carbon backbone of this compound is a defining structural feature with significant implications for its physical and chemical properties. This in-depth guide has provided a comprehensive overview of the experimental and theoretical evidence supporting this conformation, along with detailed methodologies for its characterization. For researchers in drug development and materials science, a thorough understanding of this unique molecular architecture is crucial for predicting intermolecular interactions and designing novel fluorinated compounds with tailored properties.
References
An In-depth Technical Guide to the Vapor Pressure and Thermodynamic Properties of Perfluorohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vapor pressure and key thermodynamic properties of perfluorohexane (C₆F₁₄). The information is curated for professionals in research, science, and drug development who require precise data for applications such as oxygen transport, contrast agents in medical imaging, and as a stable medium in pharmaceutical formulations. This document presents quantitative data in structured tables, details the experimental methodologies used for their determination, and includes visualizations to illustrate key relationships.
Thermodynamic Properties of this compound
This compound is a fluorocarbon known for its chemical inertness, high density, and low surface tension. Its thermodynamic properties are crucial for understanding its behavior in various applications.
Vapor Pressure
The vapor pressure of a liquid is a critical parameter, particularly for applications involving phase change or for determining its volatility under different conditions.
Table 1: Vapor Pressure of this compound at Various Temperatures
| Temperature (°C) | Temperature (K) | Vapor Pressure (kPa) |
| -75 | 198.15 | 0.001 |
| -57 | 216.15 | 0.01 |
| -32 | 241.15 | 0.1 |
| 2.8 | 275.95 | 1 |
| 25 | 298.15 | 30.9[1] |
| 56.8 | 329.95 | 100 |
Other Key Thermodynamic and Physical Properties
A summary of other important thermodynamic and physical properties of this compound is provided below. These properties are essential for a complete understanding of its behavior in fluid dynamics and heat transfer applications.
Table 2: General Thermodynamic and Physical Properties of this compound
| Property | Value | Conditions |
| Molar Mass | 338.04 g/mol | |
| Boiling Point | 56 °C (329 K)[1] | at 101.325 kPa |
| Melting Point | -90 °C (183 K)[1] | |
| Critical Temperature | 449 K | |
| Critical Pressure | 19 bar | |
| Enthalpy of Vaporization | 34.4 kJ/mol | at 276 K |
| Liquid Density | 1.680 g/cm³ | at 25 °C |
| Liquid Viscosity | 0.64 cP | at 25 °C[1] |
| Thermal Conductivity | 0.057 W/(m·K)[1] | |
| Heat of Fusion | 1580 cal/mol[2] |
Table 3: Temperature-Dependent Liquid Viscosity of this compound
| Temperature (°C) | Temperature (K) | Viscosity (mPa·s) |
| 5 | 278.15 | 0.843 |
| 20 | 293.15 | 0.686 |
| 25 | 298.15 | 0.64[1] |
| 50 | 323.15 | 0.479 |
Experimental Protocols for Property Determination
The accurate determination of thermodynamic properties relies on precise and well-documented experimental methodologies. The following sections detail the common techniques used to measure the vapor pressure of this compound.
Static Method for Vapor Pressure Measurement
The static method is a direct and widely used technique for determining the vapor pressure of a pure substance.
Principle: The substance is placed in a thermostatically controlled, evacuated container. At a given temperature, the substance will evaporate until the vapor phase is in equilibrium with the liquid or solid phase. The pressure exerted by the vapor at this equilibrium is the vapor pressure.
Experimental Workflow:
Caption: Workflow for vapor pressure measurement using the static method.
Detailed Steps:
-
Sample Preparation: The this compound sample is first thoroughly degassed to remove any dissolved gases, which could contribute to the total pressure and lead to inaccurate measurements. This is typically achieved through several freeze-pump-thaw cycles.[3][4] The sample is frozen using liquid nitrogen, and the headspace is evacuated. The sample is then thawed, releasing dissolved gases, and the process is repeated until no more gas is evolved upon thawing.
-
Apparatus and Measurement: The degassed sample is introduced into a thermostatically controlled equilibrium cell connected to a pressure transducer. The cell is immersed in a constant-temperature bath.[3]
-
Equilibrium and Data Collection: The system is allowed to reach thermal and phase equilibrium, at which point the pressure reading from the transducer stabilizes. This pressure and the corresponding temperature are recorded. The temperature of the bath is then changed, and the process is repeated to obtain vapor pressure data over a range of temperatures.[3]
Ebulliometry for Vapor Pressure Measurement
Ebulliometry involves the determination of the boiling point of a liquid at a known pressure.
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure. By precisely measuring the boiling temperature at a controlled pressure, the vapor pressure-temperature relationship can be established.
Experimental Workflow:
Caption: Workflow for vapor pressure measurement using ebulliometry.
Detailed Steps:
-
Apparatus: A specialized apparatus called an ebulliometer is used. It is designed to ensure that the liquid and vapor are in equilibrium at the point of temperature measurement.
-
Procedure: The this compound sample is placed in the ebulliometer, which is connected to a pressure control system. The pressure is set to a desired value and maintained constant. The liquid is then heated until it boils.
-
Data Recording: The temperature of the boiling liquid, in equilibrium with its vapor, is measured with a high-precision thermometer. This temperature is the boiling point at the set pressure. The procedure is repeated at different pressures to generate a set of vapor pressure and temperature data points.
Relationship between Temperature and Vapor Pressure
The vapor pressure of this compound increases with temperature, a relationship that can be visualized as a vapor pressure curve. This relationship is fundamental to understanding its phase behavior.
References
The Dichotomy of Perfluorohexane: A Technical Deep Dive into its Hydrophobic and Lipophobic Nature
For Immediate Release
[City, State] – [Date] – In a comprehensive technical guide released today, the unique and often paradoxical nature of perfluorohexane (C₆F₁₄) is explored, offering researchers, scientists, and drug development professionals a detailed understanding of its hydrophobic and lipophobic characteristics. This whitepaper delves into the physicochemical properties, experimental evaluations, and critical applications of this fully fluorinated hydrocarbon, providing a foundational resource for its use in advanced scientific and medical applications.
This compound, a derivative of hexane (B92381) where all hydrogen atoms are replaced by fluorine, exhibits extreme chemical and biological inertness. Its distinct properties, primarily its simultaneous aversion to both water and oils, make it a substance of significant interest in fields ranging from electronics cooling to advanced medical treatments like liquid ventilation and drug delivery.[1] This guide systematically investigates the molecular underpinnings of this dual repellency and presents key quantitative data and experimental methodologies to support further research and development.
Physicochemical Properties of this compound
The remarkable properties of this compound stem from the high electronegativity and small size of the fluorine atoms, which create strong carbon-fluorine bonds and a protective electron-rich sheath around the carbon backbone. This molecular structure results in very weak van der Waals forces between this compound molecules, leading to its low boiling point and high gas-dissolving capacity.[1]
| Property | Value | Reference |
| Molecular Formula | C₆F₁₄ | [2] |
| Molar Mass | 338.04 g/mol | [2] |
| Appearance | Clear, colorless liquid | [1] |
| Density | 1.680 g/cm³ (at 25 °C) | [1] |
| Boiling Point | 56 °C | [1] |
| Melting Point | -90 °C | [1] |
| Vapor Pressure | 30.9 kPa (at 25 °C) | [1] |
| Solubility in Water | Extremely low | |
| Solubility in Hydrocarbons | Limited | |
| Interfacial Tension vs. Water | ~55 mN/m | [3] |
| Interfacial Tension vs. Hexane | Varies with surfactant | [3] |
Hydrophobicity: A Strong Repulsion of Water
This compound's hydrophobicity is a defining characteristic. Its solubility in water is exceedingly low, a property attributed to the energetically unfavorable disruption of the strong hydrogen-bonding network of water without compensatory favorable interactions.
| Parameter | Value | Temperature (°C) |
| Water Solubility in this compound (mole fraction x 10⁶) | 2.7 | 25 |
Note: Data on water solubility in this compound is limited and can vary based on experimental conditions.
Lipophobicity: An Aversion to Oils and Lipids
Contrary to what might be expected for a nonpolar molecule, this compound also exhibits significant lipophobicity, meaning it has poor miscibility with hydrocarbons and lipids. This is due to the weak intermolecular forces between perfluorocarbon and hydrocarbon molecules.
| Parameter | Observation |
| Solubility in Hexane | Limited miscibility, forms separate phase |
| Interaction with Lipid Monolayers | Can incorporate into the acyl chain region of lipids |
Experimental Protocols
Understanding the hydrophobic and lipophobic nature of this compound relies on precise experimental measurements. Below are detailed methodologies for key experiments.
Determination of Water Solubility in this compound (Static Equilibrium Method)
Objective: To quantify the mole fraction of water that dissolves in this compound at a given temperature.
Methodology:
-
A known volume of high-purity this compound and deionized water are placed in a sealed, temperature-controlled vessel.
-
The mixture is agitated vigorously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The mixture is then allowed to stand undisturbed for a sufficient time to allow for complete phase separation.
-
A sample of the this compound phase is carefully extracted using a syringe, ensuring no water droplets are included.
-
The water content in the this compound sample is determined using Karl Fischer titration, a highly sensitive method for water quantification.
-
The mole fraction of water in this compound is then calculated from the measured water content and the known molar masses of water and this compound.
Interfacial Tension Measurement (Pendant Drop Method)
Objective: To measure the interfacial tension between this compound and water, and between this compound and a model lipid.
Methodology:
-
A specialized instrument called a goniometer/tensiometer equipped with a high-resolution camera is used.
-
A syringe with a fine needle is filled with this compound.
-
The needle tip is submerged in a cuvette containing the second liquid (e.g., water or a lipid solution).
-
A small drop of this compound is carefully formed at the tip of the needle.
-
The shape of the pendant drop is captured by the camera. The shape is determined by the balance between the gravitational force pulling the drop downwards and the interfacial tension holding it to the needle.
-
Sophisticated software analyzes the drop shape and, using the Young-Laplace equation, calculates the interfacial tension between the two liquids.[3]
Contact Angle Measurement (Sessile Drop Method)
Objective: To assess the wettability of a surface by this compound, providing a measure of its interaction with that surface (e.g., a lipid monolayer).
Methodology:
-
A solid substrate is coated with a uniform layer of the material of interest (e.g., a lipid monolayer is deposited on a mica sheet).
-
The coated substrate is placed on the stage of a contact angle goniometer.
-
A microsyringe is used to gently deposit a small droplet of this compound onto the surface.[4][5]
-
A high-resolution camera captures a profile image of the droplet on the surface.
-
Image analysis software determines the angle formed at the three-phase contact point where the liquid, solid, and vapor phases meet. This is the contact angle.[4][5]
-
A high contact angle indicates poor wetting (hydrophobic or lipophobic interaction), while a low contact angle indicates good wetting.
Visualizing a Key Application: this compound-Based Nanoemulsion for Drug Delivery
The unique properties of this compound have been harnessed in the development of nanoemulsions for drug delivery. The following workflow illustrates the typical steps involved in their preparation and characterization.
Mechanism of Action: Partial Liquid Ventilation with this compound
This compound's high gas solubility and low surface tension make it a candidate for partial liquid ventilation (PLV) in patients with acute respiratory distress syndrome (ARDS). The diagram below illustrates the proposed mechanism.
Conclusion
The dual hydrophobic and lipophobic nature of this compound presents a unique set of properties that are highly advantageous in various scientific and medical applications. Its ability to form distinct phases with both aqueous and organic solutions, coupled with its high gas solubility and biocompatibility, underpins its use in sophisticated systems such as drug delivery emulsions and advanced respiratory support. This technical guide provides a foundational understanding of these properties through quantitative data and detailed experimental protocols, aiming to facilitate further innovation and application of this remarkable fluorocarbon.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C6F14 | CID 9639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dynamically reconfigurable complex emulsions via tunable interfacial tensions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sessile drop technique - Wikipedia [en.wikipedia.org]
- 5. Measuring Contact Angles using the Sessile Drop Method - DataPhysics Instruments [dataphysics-instruments.com]
Methodological & Application
Application Notes and Protocols: Perfluorohexane Nanoemulsion Preparation for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, characterization, and drug loading of perfluorohexane (PFH) nanoemulsions, a promising platform for targeted drug delivery. The unique properties of perfluorocarbons, such as their high gas-dissolving capacity and chemical inertness, make these nanoemulsions particularly suitable for various therapeutic applications, including ultrasound-triggered drug release.
Overview of this compound Nanoemulsions
This compound nanoemulsions are oil-in-water (O/W) emulsions where the oil phase consists of this compound nanodroplets dispersed in an aqueous continuous phase. A surfactant is used to stabilize the emulsion and prevent the droplets from coalescing. These nanoemulsions can be designed as biphasic, triphasic, or double emulsions to accommodate a variety of therapeutic payloads, from small molecules to biologics.[1] The small droplet size, typically less than 500 nm, allows for enhanced bioavailability and the potential for targeted delivery to specific tissues.[2][3]
Experimental Protocols
Preparation of this compound Nanoemulsions by Sonication
This protocol describes a common method for preparing this compound nanoemulsions using probe sonication.
Materials:
-
This compound (PFH)
-
Surfactant (e.g., Zonyl FSP, Pluronic F68, or a lipid-based surfactant)
-
Deionized water
-
Vortex mixer
-
Probe sonicator with a microtip
-
Ice bath
Procedure:
-
Component Mixture: In a glass vial, combine the desired concentrations of this compound and surfactant in deionized water. A common starting formulation is 12% (v/v) this compound and 3% (v/v) Zonyl FSP surfactant.
-
Pre-emulsification: Vigorously mix the solution using a vortex mixer for 1 minute to create a coarse emulsion.
-
Sonication: Place the vial containing the coarse emulsion in an ice bath to dissipate heat generated during sonication. Insert the probe sonicator's microtip into the mixture.
-
Emulsification: Sonicate the mixture using a pulsed setting (e.g., 10 seconds on, 20 seconds off) at a power of approximately 10 W for a total sonication time of 2 minutes. The specific sonication parameters may need to be optimized depending on the desired droplet size and the specific sonicator model.
-
Sterilization (for in vivo applications): For nanoemulsions intended for in vivo use, sterilization is crucial. Filtration through a 0.22 µm syringe filter is a common method that should be validated to ensure it does not alter the nanoemulsion's colloidal stability.[4]
Characterization of this compound Nanoemulsions
2.2.1. Particle Size and Polydispersity Index (PDI) Analysis using Dynamic Light Scattering (DLS)
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles. These fluctuations are then correlated to determine the particle size distribution and the PDI, which indicates the uniformity of the particle size.
Procedure:
-
Sample Preparation: Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects. A dilution ratio of 1:100 (v/v) is a good starting point.
-
Instrument Setup: Set the DLS instrument parameters, including the viscosity and refractive index of the dispersant (water).
-
Measurement: Place the diluted sample in a cuvette and insert it into the DLS instrument. Perform the measurement, typically consisting of multiple runs to ensure reproducibility.
-
Data Analysis: The instrument's software will calculate the Z-average particle size and the PDI. A PDI value below 0.3 is generally considered acceptable for pharmaceutical applications, indicating a relatively narrow size distribution.[5]
2.2.2. Zeta Potential Measurement
Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of a colloidal dispersion. A high absolute zeta potential value (typically > ±30 mV) indicates good stability.
Procedure:
-
Sample Preparation: Dilute the nanoemulsion in an appropriate medium, such as 10 mM KNO3 solution, to reduce the effects of the electrical double layer.
-
Measurement: Inject the diluted sample into a specialized zeta potential cell and place it in the instrument. An electric field is applied, and the velocity of the particles is measured.
-
Data Analysis: The electrophoretic mobility is used to calculate the zeta potential.
2.2.3. Morphological Characterization by Transmission Electron Microscopy (TEM)
Principle: TEM provides high-resolution images of the nanoemulsion droplets, allowing for the visualization of their size, shape, and morphology.
Procedure:
-
Sample Preparation: Place a drop of the diluted nanoemulsion onto a carbon-coated copper grid.
-
Staining (Optional but Recommended): After the sample has partially dried, apply a drop of a negative staining agent (e.g., 2% phosphotungstic acid) to the grid for contrast enhancement.
-
Drying: Allow the grid to air-dry completely.
-
Imaging: Observe the sample under the TEM at an appropriate magnification.
Drug Loading and Encapsulation Efficiency
This protocol outlines the procedure for loading a hydrophobic drug into the this compound nanoemulsion and determining the encapsulation efficiency.
Materials:
-
This compound nanoemulsion
-
Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)
-
Organic solvent (if necessary to dissolve the drug)
-
Centrifugal filter units (e.g., Amicon Ultra)
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Drug Incorporation:
-
Method 1 (Direct Addition): If the drug is sufficiently soluble in this compound, it can be added directly to the this compound phase before emulsification.
-
Method 2 (Solvent Evaporation): Dissolve the drug in a volatile organic solvent. Add this solution to the this compound. Prepare the nanoemulsion as described in Protocol 2.1. The organic solvent is then removed by evaporation, typically using a rotary evaporator.
-
-
Separation of Free Drug:
-
Place a known amount of the drug-loaded nanoemulsion into a centrifugal filter unit.
-
Centrifuge at a speed and time sufficient to separate the nanoemulsion (in the filter) from the aqueous phase containing the unencapsulated drug (in the filtrate).
-
-
Quantification of Drug:
-
Measure the concentration of the free drug in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the initial total amount of drug used.
-
-
Calculation of Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Encapsulation Efficiency (%): EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Drug Loading (%): DL (%) = [Weight of encapsulated drug / Total weight of nanoemulsion] x 100
-
In Vitro Drug Release Study
This protocol describes a dialysis-based method to evaluate the in vitro release profile of a drug from the this compound nanoemulsion.
Materials:
-
Drug-loaded this compound nanoemulsion
-
Dialysis membrane (with a molecular weight cut-off appropriate to retain the nanoemulsion while allowing the free drug to pass through)
-
Release medium (e.g., Phosphate Buffered Saline (PBS) at pH 7.4, often with a small amount of a solubilizing agent like Tween 80 to maintain sink conditions)
-
Shaking incubator or water bath
-
Analytical instrument for drug quantification (Spectrophotometer or HPLC)
Procedure:
-
Preparation:
-
Soak the dialysis membrane in the release medium as per the manufacturer's instructions.
-
Pipette a known volume of the drug-loaded nanoemulsion into the dialysis bag and seal it.
-
-
Release Study:
-
Place the dialysis bag in a container with a known volume of pre-warmed release medium.
-
Maintain the container at 37°C in a shaking incubator or water bath to ensure gentle agitation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
-
Analysis:
-
Quantify the concentration of the released drug in the collected samples using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
-
Data Presentation
Table 1: Physicochemical Properties of this compound Nanoemulsions
| Formulation Components | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| 8.0 wt.% MCT, 0.1 mg/g DiR, MHS, PG | 50.5 | - | -28.8 | [6] |
| 8.0 wt.% MCT, 0.1 mg/g DiR, MHS, PG | 97.7 | - | -26.5 | [6] |
| 8.0 wt.% MCT, 0.1 mg/g DiR, MHS, PG | 144.9 | - | -20.2 | [6] |
| Amphiphilic copolymer, Brij30, LAPONITE® RD | < 60 | - | -18.3 | [7] |
| PFPE, FLD, Capmul® PG-8 NF: olive oil, Pluronic P123, Pluronic P105 | 85 | < 0.2 | - | [8] |
MCT: Medium-chain triglycerides, DiR: 1,1'-dioctadecyl-3,3,3',3'-tetramethylindotricarbocyanine iodide, MHS: Macrogol 15 hydroxystearate, PG: Phosphatidylglycerol, PFPE: Perfluoro(polyethylene glycol dimethyl ether), FLD: Fluorophilic-hydrophilic diblock.
Table 2: Drug Loading and In Vitro Release from Nanoemulsions
| Drug | Nanoemulsion Type | Encapsulation Efficiency (%) | Drug Release Profile | Reference |
| Doxorubicin | Lipid Nanoemulsion | 71.2 ± 2.9 to 79.2 ± 2.1 | Prolonged release over 48 hours | [9] |
| Doxorubicin | Oil-in-water Nanoemulsion | >90% | 51.6% released in 24h, up to 80% over 14 days | [10] |
| Paclitaxel | Solid Lipid Nanoparticles | - | ~20% release in 24h (zero-order kinetics) | [3] |
| Paclitaxel | Gold Nanoparticles (3 layers) | - | Steady release over 14 days | [11] |
Visualization of Key Processes
Experimental Workflow for Nanoemulsion Preparation and Characterization
Caption: Workflow for this compound nanoemulsion preparation and characterization.
Cellular Uptake Pathways of Nanoemulsions
Caption: Major endocytic pathways for cellular uptake of nanoemulsions.[12][13][14][15]
Mechanism of Ultrasound-Triggered Drug Release
Caption: Mechanism of sonoporation for enhanced drug delivery.[2][4]
References
- 1. Ultrasound-Mediated Drug Delivery: Sonoporation Mechanisms, Biophysics, and Critical Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 4. Ultrasound and Microbubble Guided Drug Delivery: Mechanistic Understanding and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Particle Engineering of Innovative Nanoemulsion Designs to Modify the Accumulation in Female Sex Organs by Particle Size and Surface Charge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and characterization of oil-in-water nanoemulsion for enhanced oil recovery stabilized by amphiphilic copolymer, nonionic surfactant, and LAPONITE® RD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced Drug Delivery with Oil‐in‐Water Nanoemulsions: Stability and Sustained Release of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Release Kinetics of Paclitaxel and Cisplatin from Two and Three Layered Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for Acoustic Droplet Vaporization of Perfluorohexane Nanodroplets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acoustic Droplet Vaporization (ADV) of perfluorohexane (PFH) nanodroplets is an emerging technology with significant potential in biomedical applications, including contrast-enhanced ultrasound imaging, targeted drug delivery, and sonodynamic therapy.[1] PFH nanodroplets consist of a liquid this compound core encapsulated by a stabilizing shell, often composed of lipids or polymers.[2][3] A key advantage of using PFH is its boiling point of 56°C, which is above physiological body temperature.[2] This property allows for the repeated vaporization of the nanodroplets into echogenic microbubbles upon exposure to a high-intensity focused ultrasound (HIFU) pulse and their subsequent recondensation back to the liquid state.[1][2] This cycle of vaporization and recondensation enables more robust and prolonged imaging windows compared to single-vaporization agents.[2][3]
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and acoustic vaporization of this compound nanodroplets for research and preclinical studies.
Core Principles
The fundamental principle of ADV involves a phase transition of the liquid PFH core into a gaseous state when subjected to a sufficient peak negative pressure from an acoustic pulse.[1][2] This rapid expansion into a microbubble generates a strong echogenic signal that can be detected by a conventional ultrasound imaging transducer. The relatively high boiling point of PFH ensures that the microbubble is transient and recondenses back into a nanodroplet, allowing for multiple activation cycles.[2] This repeatable activation can be leveraged to enhance signal-to-noise ratios and enable advanced imaging techniques.[2]
Data Presentation
Table 1: Physicochemical Properties of this compound Nanodroplets
| Parameter | Value | Method | Reference |
| Core Material | This compound (PFH) | - | [2][3] |
| Boiling Point | 56 °C | - | [2][4] |
| Shell Composition | DSPE-PEG-2k, DPPC, DSPE-PEG-Hz (1:0.2:0.03 molar ratio) | Sonication | [3][5] |
| Mean Diameter (Non-targeted) | 534.2 ± 37.5 nm | Dynamic Light Scattering (DLS) | [3] |
| Mean Diameter (Antibody-conjugated) | 641 ± 48.5 nm | Dynamic Light Scattering (DLS) | [3] |
| Zeta Potential (Non-targeted) | -12.7 ± 2.01 mV | DLS | [3] |
| Zeta Potential (Antibody-conjugated) | -8.88 ± 4.1 mV | DLS | [3] |
Table 2: Acoustic Parameters for this compound Nanodroplet Vaporization
| Parameter | Value | Transducer | Application | Reference |
| Activation Frequency | 1.1 MHz | High-Intensity Focused Ultrasound (HIFU) | In vitro phantom studies | [1][2] |
| Activation Pressure (at 0 °C) | > 11.3 MPa | HIFU | ADV Threshold Measurement | [2] |
| Activation Pressure (at 23 °C) | ~10.5 MPa | HIFU | Repeated Vaporization | [2] |
| Activation Pulse Repetition Frequency | 10 Hz | HIFU | Repeated Vaporization | [2] |
| Imaging Transducer | 15-MHz, 256-element linear array | Verasonics Vantage 256 | B-mode imaging | [1] |
| Imaging Sequence | 5 plane-wave transmissions (-18°, -9°, 0°, 9°, 18°) | Verasonics Vantage 256 | Pre- and post-HIFU imaging | [3] |
Experimental Protocols
Protocol 1: Formulation of this compound Nanodroplets
This protocol is adapted from a sonication-based method for creating phospholipid-shelled this compound nanodroplets.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG-2k)
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydrazide(polyethylene glycol)] (DSPE-PEG-Hz)
-
This compound (PFH)
-
Deionized (DI) Water
-
Round-bottom flask (50 mL)
-
Rotary evaporator
-
Probe sonicator
Procedure:
-
Prepare a lipid solution by dissolving 2.2 µmol of lipids (DSPE-PEG-2k, DPPC, and DSPE-PEG-Hz in a 1:0.2:0.03 molar ratio) in 1 mL of chloroform in a 50-mL round-bottom flask.[3]
-
Create a thin lipid film by evaporating the chloroform using a rotary evaporator at 38.5 °C and 250 mbar, rotating at 50 rpm.[3][5]
-
Hydrate the lipid film with a solution containing this compound and DI water.
-
Emulsify the mixture by sonication using a probe sonicator. To prevent premature vaporization of the PFH due to heat, perform sonication in an ice-water bath.[6]
-
The resulting emulsion contains the this compound nanodroplets.
Protocol 2: Characterization of Nanodroplets
Dynamic Light Scattering (DLS) for Size and Zeta Potential:
-
Use a Zetasizer Nano ZS or a similar instrument to measure the hydrodynamic diameter and zeta potential of the nanodroplets.[2]
-
For size measurement, perform at least three measurements with multiple recordings each and average the results.[2]
-
Zeta potential measurements provide information about the surface charge and stability of the nanodroplets.
Protocol 3: In Vitro Acoustic Droplet Vaporization in Tissue-Mimicking Phantoms
This protocol describes the process of vaporizing PFH nanodroplets embedded in a polyacrylamide phantom and imaging the event.
Materials:
-
This compound nanodroplet suspension
-
30% Acrylamide/Bis-acrylamide solution
-
Ammonium (B1175870) persulfate (10% w/v)
-
Tetramethylethylenediamine (TEMED)
-
DI water
-
Phantom mold
-
High-Intensity Focused Ultrasound (HIFU) transducer (e.g., 1.1 MHz)
-
Linear array ultrasound imaging transducer (e.g., 15 MHz)
-
Synchronized ultrasound system (e.g., Verasonics Vantage)
Procedure:
-
Phantom Preparation:
-
Experimental Setup:
-
Position the tissue-mimicking phantom in a water bath.
-
Align the HIFU transducer to focus on the region of interest within the phantom.
-
Place the linear array imaging transducer perpendicular to the HIFU beam to capture B-mode images of the focal region.[5]
-
Synchronize the HIFU pulse generation and the imaging sequence using a trigger signal.[2]
-
-
Acoustic Vaporization and Imaging:
-
Acquire a series of baseline B-mode images before HIFU activation.[3]
-
Deliver a short, high-amplitude HIFU pulse (e.g., 1.1 MHz, >10 MPa) to induce vaporization.[2]
-
Acquire B-mode images immediately after the HIFU pulse (e.g., 500 µs and 400 ms (B15284909) post-pulse) to capture the echogenic microbubbles.[3]
-
Analyze the differential signal between pre- and post-HIFU images to quantify the vaporization event.[3]
-
For repeated vaporization studies, apply a series of HIFU pulses at a defined pulse repetition frequency (e.g., 10 Hz).[2]
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Repeated Acoustic Vaporization of this compound Nanodroplets for Contrast-Enhanced Ultrasound Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR-Targeted this compound Nanodroplets for Molecular Ultrasound Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acoustic Droplet Vaporization and Propulsion of Perfluorocarbon-Loaded Microbullets for Targeted Tissue Penetration and Deformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lib.upmc.fr [lib.upmc.fr]
Application Notes and Protocols for Perfluorohexane in Microfluidic Droplet Generation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of perfluorohexane (PFH) in microfluidic devices for the generation of highly uniform droplets. The unique properties of PFH, including its immiscibility with aqueous solutions, high gas solubility, and biocompatibility, make it an ideal candidate for a range of applications in drug delivery, diagnostics, and materials science.
Introduction to this compound in Microfluidics
This compound is a fluorinated hydrocarbon that offers exceptional stability and inertness, crucial for generating reproducible and reliable droplet-based assays. In microfluidics, PFH is typically used as the continuous oil phase for generating aqueous droplets. The precise control over droplet size, frequency, and composition afforded by microfluidic techniques enables high-throughput screening, single-cell analysis, and the creation of advanced drug delivery vehicles.[1]
One of the key applications of PFH droplets is in Acoustic Droplet Vaporization (ADV).[2][3] In ADV, PFH droplets are vaporized into gas bubbles using focused ultrasound, a property that is harnessed for contrast-enhanced ultrasound imaging and targeted drug release.[2][3][4] Furthermore, the generation of water-in-PFH-in-water (W/O/W) double emulsions allows for the encapsulation of hydrophilic drugs that are otherwise insoluble in PFH, opening up new avenues for controlled drug delivery.[5][6][7]
Key Properties of this compound
A summary of the physical and chemical properties of this compound relevant to its application in microfluidics is presented in Table 1.
| Property | Value | Reference |
| Boiling Point | 56 °C | [2][8] |
| Density | ~1.68 g/cm³ | |
| Surface Tension | ~12 mN/m | |
| Biocompatibility | High | [2] |
Quantitative Data on Droplet Generation
The generation of monodisperse droplets with precise control over their size and frequency is a hallmark of microfluidic techniques.[1][8][9] The following tables summarize typical experimental parameters for generating perfluorocarbon droplets, including this compound and the closely related perfluoropentane (PFP), in microfluidic devices.
Table 2: Example Flow Parameters for Perfluoropentane (PFP) Droplet Generation in a Flow-Focusing Device [8]
| Continuous Phase (Lipid Solution) Flow Rate (μL/min) | Dispersed Phase (PFP) Flow Rate (μL/min) | Resulting Droplet Diameter (μm) | Droplet Production Rate (droplets/s) |
| 20 | 12.5 | 20.4 ± 0.3 | 1.85 x 10⁴ |
| 31 | 15 | 16.2 ± 0.5 | 3.31 x 10⁴ |
| 40 | 15 | 12.6 ± 0.5 | 6.44 x 10⁴ |
| 50 | 15 | 10.3 ± 0.4 | 1.03 x 10⁵ |
| 60 | 13.9 | 7.4 ± 0.4 | 1.65 x 10⁵ |
Table 3: Flow Parameters for Water-in-Perfluorohexane-in-Water Double Emulsion Generation [10]
| Inner Phase (Aqueous) Flow Rate (µL/h) | Middle Phase (this compound) Flow Rate (µL/h) | Outer Phase (Aqueous) Flow Rate (µL/h) |
| 500 | 1000 | 2000 |
| 750 | 750 | 2000 |
Experimental Protocols
Protocol for Single Emulsion (Aqueous-in-PFH) Droplet Generation
This protocol describes the generation of aqueous droplets in a continuous this compound phase using a flow-focusing microfluidic device.
Materials:
-
This compound (PFH)
-
Fluorosurfactant (e.g., 0.5-2% w/w PFPE-based surfactant)[11][12]
-
Aqueous phase (e.g., deionized water, buffer, cell culture medium)
-
Microfluidic device with a flow-focusing geometry
-
Syringe pumps for precise flow control
-
Microscope with a high-speed camera for visualization
Procedure:
-
Prepare the solutions:
-
Dissolve the fluorosurfactant in this compound to the desired concentration.
-
Prepare the aqueous phase. If encapsulating cells or other biological materials, ensure the solution is sterile and biocompatible.
-
-
Device Setup:
-
Connect the syringe pumps to the inlets of the microfluidic device using appropriate tubing.
-
Mount the microfluidic device on the microscope stage.
-
-
Droplet Generation:
-
Set the flow rate for the continuous phase (PFH with surfactant) and the dispersed phase (aqueous solution) using the syringe pumps. Refer to Table 2 for example flow rate ranges.
-
Start the pumps and allow the flow to stabilize for a few minutes.[8]
-
Observe the droplet generation at the flow-focusing junction using the microscope.
-
Adjust the flow rates of the two phases to achieve the desired droplet size and generation frequency. Generally, increasing the continuous phase flow rate or decreasing the dispersed phase flow rate results in smaller droplets.[8]
-
-
Collection:
-
Collect the generated emulsion from the outlet of the device into a microcentrifuge tube or other suitable container.
-
Protocol for Double Emulsion (W/O/W) Droplet Generation for Hydrophilic Drug Encapsulation
This protocol outlines the fabrication of water-in-perfluorohexane-in-water double emulsions, ideal for encapsulating hydrophilic molecules.[5][6][7]
Materials:
-
Inner aqueous phase (containing the hydrophilic drug or molecule of interest)
-
Middle oil phase (this compound with a lipid or fluorosurfactant)
-
Outer aqueous phase (containing a stabilizing surfactant like PVA or Pluronic F-68)
-
Microfluidic device with a double flow-focusing or a T-junction followed by a flow-focusing geometry.[13]
Procedure:
-
Prepare the solutions:
-
Dissolve the hydrophilic drug in the inner aqueous phase.
-
Prepare the middle phase by dissolving a suitable surfactant in this compound.
-
Prepare the outer aqueous phase with a stabilizing surfactant.
-
-
Device Setup:
-
Connect three syringe pumps to the respective inlets of the double emulsion microfluidic device.
-
-
Droplet Generation:
-
Set the flow rates for the inner, middle, and outer phases. Refer to Table 3 for example flow rates.
-
Initiate the flows, starting with the outer phase, then the middle phase, and finally the inner phase.
-
Observe the formation of the double emulsion droplets at the second junction.
-
Fine-tune the flow rates to achieve stable and monodisperse double emulsions.
-
-
Collection:
-
Collect the generated double emulsion from the outlet.
-
Visualizations
Experimental Workflow for Droplet Generation
Caption: Workflow for microfluidic droplet generation.
Signaling Pathway for Targeted Drug Delivery
This compound nanodroplets can be functionalized with antibodies to target specific cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells.[14][15][16] Upon acoustic activation, the encapsulated drug can be released to interfere with downstream signaling pathways.
Caption: Targeted drug delivery to inhibit the EGFR signaling pathway.
Conclusion
This compound is a versatile and enabling material for a wide array of applications in microfluidic droplet generation. The ability to precisely control droplet formation, coupled with the unique properties of PFH, provides researchers and drug development professionals with a powerful tool for high-throughput screening, advanced diagnostics, and targeted therapeutics. The protocols and data presented herein serve as a starting point for the development of novel and impactful droplet-based microfluidic systems.
References
- 1. Microfluidic droplets generation and manipulation - Elveflow [elveflow.com]
- 2. Repeated Acoustic Vaporization of this compound Nanodroplets for Contrast-Enhanced Ultrasound Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microfluidic fabrication of this compound-shelled double emulsions for controlled loading and acoustic-triggered release of hydrophilic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Precision Manufacture of Phase-Change Perfluorocarbon Droplets using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Precision manufacture of phase-change perfluorocarbon droplets using microfluidics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Figure 1 from Microfluidic fabrication of this compound-shelled double emulsions for controlled loading and acoustic-triggered release of hydrophilic agents. | Semantic Scholar [semanticscholar.org]
- 11. Tailored Fluorosurfactants through Controlled/Living Radical Polymerization for Highly Stable Microfluidic Droplet Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effects of droplet stabilization by surfactants and nanoparticles on leakage, cross-talk, droplet stability, and cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formation of double emulsion micro-droplets in a microfluidic device using a partially hydrophilic–hydrophobic surface - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. EGFR-Targeted this compound Nanodroplets for Molecular Ultrasound Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. EGFR-Targeted this compound Nanodroplets for Molecular Ultrasound Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Perfluorohexane-Mediated Oxygen Delivery in Cell Culture and Bioreactors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining optimal dissolved oxygen (DO) levels is critical for the successful cultivation of mammalian and microbial cells, directly impacting cell growth, viability, and the production of biologics such as monoclonal antibodies.[1][2] In high-density cultures and large-scale bioreactors, oxygen limitation can become a significant bottleneck. Perfluorohexane (PFH), a biologically inert perfluorocarbon (PFC), offers a promising solution to enhance oxygen availability in aqueous culture media. Due to its high gas solubility, PFH can act as an oxygen carrier, facilitating a more efficient transfer of oxygen from the gas phase to the cells.[3][4]
These application notes provide a comprehensive overview of the use of this compound for oxygen delivery in cell culture and bioreactors, including detailed protocols, safety guidelines, and expected outcomes based on available data for similar perfluorocarbons.
Principle of this compound-Mediated Oxygen Delivery
Perfluorocarbons like this compound are characterized by their chemical inertness and high capacity to dissolve respiratory gases, including oxygen and carbon dioxide.[3][5] When dispersed in cell culture medium, either as a separate liquid phase or as an emulsion, this compound acts as a reservoir for oxygen. This enhances the overall oxygen transfer rate (OTR) from the gas phase to the liquid medium, ensuring a more stable and readily available supply of oxygen to the cells, particularly in systems with high cell densities or inefficient agitation.[6]
Figure 1: Principle of enhanced oxygen delivery by this compound.
Safety and Handling of this compound
This compound is a stable and generally inert compound, but proper laboratory safety precautions are essential.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Always wear safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.[7]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a standard laboratory coat.[8][7]
-
Respiratory Protection: Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[5][7]
Handling and Storage:
-
Keep containers tightly closed in a dry, well-ventilated place.[9]
-
Avoid contact with skin, eyes, and clothing.[9]
-
Wash hands thoroughly after handling.[5]
Spill and Waste Disposal:
-
In case of a spill, absorb the liquid with an inert material (e.g., sand, vermiculite) and collect it in a labeled container for hazardous waste disposal.[5][7]
-
Dispose of this compound and any contaminated materials as hazardous waste according to local regulations.[8][7]
Experimental Protocols
Protocol 1: Preparation of a this compound Emulsion for Cell Culture
This compound can be introduced into the culture medium as an emulsion to increase the surface area for gas exchange.
Materials:
-
This compound (sterile)
-
Pluronic F-68 (or other biocompatible surfactant)
-
Cell culture medium (e.g., CHO, HEK293 specific medium)
-
High-speed homogenizer or sonicator
Procedure:
-
Prepare a stock solution of the surfactant (e.g., 10% w/v Pluronic F-68) in cell culture medium and sterilize by filtration.
-
In a sterile container, combine the desired volume of this compound (e.g., 10-20% of the final volume) with the surfactant solution.
-
Emulsify the mixture using a high-speed homogenizer or sonicator until a stable, milky-white emulsion is formed. The particle size of the emulsion droplets is a critical factor for stability and oxygen transfer efficiency.[10]
-
The prepared emulsion can be added directly to the cell culture at the desired final concentration.
Protocol 2: Application of this compound in Shake Flasks and 96-Well Plates
This protocol describes the use of neat this compound to enhance oxygenation in small-scale suspension cultures.
Materials:
-
Suspension cells (e.g., CHO, HEK293)
-
Appropriate cell culture medium
-
Sterile this compound
-
Shake flasks or deep square 96-well plates
Procedure:
-
Seed the cells in shake flasks or 96-well plates at the desired density in the appropriate volume of culture medium.
-
Aseptically add sterile this compound to the cell culture. A typical starting concentration is 10-20% (v/v). A dose-dependent improvement in cell growth has been observed with a similar perfluorocarbon, "Fluorinert".[11]
-
Incubate the cultures on an orbital shaker at the standard conditions for the specific cell line (e.g., 37°C, 5-8% CO₂, appropriate agitation speed).
-
Monitor cell growth, viability, and protein production over time and compare with control cultures without this compound.
Figure 2: Workflow for using this compound in shake flask cultures.
Protocol 3: Oxygen Mass Transfer Coefficient (kLa) Measurement
The volumetric mass transfer coefficient (kLa) is a key parameter to quantify the efficiency of oxygen transfer in a bioreactor. The "gassing out" method is commonly used for its determination.[12][13][14]
Materials:
-
Bioreactor with a dissolved oxygen (DO) probe
-
Cell culture medium (or a suitable buffer like PBS)
-
Nitrogen gas supply
-
Air or oxygen-enriched gas supply
-
This compound (if testing its effect)
Procedure:
-
Fill the bioreactor with the cell-free medium or buffer. If applicable, add this compound at the desired concentration.
-
Calibrate the DO probe to 0% and 100% saturation.
-
Sparge the liquid with nitrogen gas to strip out the dissolved oxygen until the DO reading is stable at or near 0%.[12][15]
-
Switch the gas supply to air (or the desired oxygen-containing gas) at a defined flow rate and start agitation at the desired speed.
-
Record the increase in DO concentration over time until it reaches a stable saturation point.
-
The kLa value can be calculated from the slope of the natural logarithm of the difference between the saturation DO concentration and the DO concentration at time 't', plotted against time.
Data Presentation
The following tables present representative data from a study using "Fluorinert," a perfluorocarbon with similar oxygen-carrying properties to this compound, in CHO cell cultures.[11] This data illustrates the potential benefits of using this compound for enhancing cell growth and protein production.
Table 1: Effect of "Fluorinert" on Peak Viable Cell Density in 96-Well Plates
| "Fluorinert" Concentration (v/v) | Peak Viable Cell Density (x 10^6 cells/mL) |
| 0% (Control) | 1.5 |
| 10% | 2.5 |
| 20% | 4.0 |
| 30% | 4.2 |
Table 2: Comparison of CHO Cell Culture Performance in Different Systems
| Culture System | Peak Viable Cell Density (x 10^6 cells/mL) | Recombinant Protein Titer (mg/L) |
| Deep Square 96-Well Plate (Control) | 1.5 | 50 |
| Deep Square 96-Well Plate + 20% "Fluorinert" | 4.0 | 150 |
| Ventilated Shake Flask | 4.5 | 160 |
Data is adapted from a study on "Fluorinert" and is presented for illustrative purposes. Results with this compound may vary.[11]
Signaling Pathways and Cellular Effects
Enhanced oxygenation through the use of this compound is expected to primarily impact cellular metabolism and reduce hypoxia-induced stress responses. In conditions of high cell density where oxygen can become limiting, improved oxygen supply can:
-
Maintain Aerobic Respiration: Sufficient oxygen prevents a shift to anaerobic metabolism, which is less efficient and leads to the accumulation of lactate, a byproduct that can inhibit cell growth.
-
Reduce Hypoxia-Inducible Factor (HIF-1α) Activation: In low oxygen conditions, the transcription factor HIF-1α is stabilized, leading to the expression of genes involved in angiogenesis, glycolysis, and cell survival. By maintaining adequate oxygen levels, this compound can prevent the activation of this pathway, keeping the cells in a state more favorable for proliferation and protein production.
-
Improve Protein Quality: Oxygen levels can influence post-translational modifications of recombinant proteins, such as glycosylation.[16][17] By preventing hypoxia, this compound may contribute to more consistent and desirable product quality attributes.
Conclusion
This compound presents a valuable tool for enhancing oxygen delivery in cell culture and bioreactor systems. Its application can lead to increased cell densities and higher product yields, particularly in oxygen-limited environments. The protocols and information provided in these application notes offer a starting point for researchers to implement this compound in their cell culture workflows. Optimization of this compound concentration and emulsion parameters may be required for specific cell lines and culture systems to achieve maximal benefits.
References
- 1. Overcoming CHO Cell Culture Challenges: Dissolved Oxygen Balance and Mass Transfer Optimization - Bio-Link [biolink.com]
- 2. cedarstoneindustry.com [cedarstoneindustry.com]
- 3. Perfluorocarbons: A perspective of theranostic applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. tandfonline.com [tandfonline.com]
- 6. "Enhancing Oxygen Transfer in Bioreactors by Perfluorocarbon Emulsions" by Lu-Kwang Ju [ideaexchange.uakron.edu]
- 7. Perfluorocarbon-based oxygen delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorinert, an oxygen carrier, improves cell culture performance in deep square 96-well plates by facilitating oxygen transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sketchviz.com [sketchviz.com]
- 12. Measuring the kLa (Oxygen Volumetric Mass Transfer Coefficient) of Cell Culture Bioreactors - Eppendorf Ireland [eppendorf.com]
- 13. bioprocessintl.com [bioprocessintl.com]
- 14. securecell.ch [securecell.ch]
- 15. bioprocessintl.com [bioprocessintl.com]
- 16. Main Quality Attributes of Monoclonal Antibodies and Effect of Cell Culture Components - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell culture processes for monoclonal antibody production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Intensity Focused Ultrasound (HIFU) Therapy Enhanced by Perfluorohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing perfluorohexane (PFH) as a synergistic agent in High-Intensity Focused Ultrasound (HIFU) therapy for tumor ablation. The inclusion of PFH, typically in nanoparticle formulations, enhances the therapeutic efficacy of HIFU by augmenting its thermal and mechanical effects.
Introduction to this compound-Enhanced HIFU Therapy
High-Intensity Focused Ultrasound (HIFU) is a non-invasive therapeutic modality that employs focused ultrasound waves to induce thermal ablation and coagulative necrosis in target tissues, such as tumors[1][2]. The mechanism of action primarily involves the rapid heating of the focal volume, leading to cell death[1]. However, achieving complete tumor ablation can be challenging due to factors like tissue perfusion and the need for high acoustic power, which can risk damage to surrounding healthy tissues.
This compound (PFH), a biocompatible fluorocarbon with a low boiling point (approximately 56-60°C), serves as an effective HIFU sensitizer.[3] When encapsulated in nanoparticles and delivered to the tumor site, PFH undergoes a liquid-to-gas phase transition upon HIFU-induced heating or acoustic droplet vaporization (ADV).[3][4] This phase transition generates microbubbles, which significantly enhance the absorption of ultrasound energy, leading to more efficient heating and mechanical disruption of tumor cells through a phenomenon known as cavitation.[1][2][3] This synergistic approach allows for effective tumor ablation at lower acoustic powers, thereby increasing the safety and efficiency of HIFU therapy.
The primary advantages of using PFH-loaded nanoparticles in HIFU therapy include:
-
Enhanced Energy Deposition: The phase transition of PFH creates microbubbles that act as cavitation nuclei, amplifying the thermal and mechanical effects of HIFU.[3]
-
Improved Therapeutic Efficacy: Studies have shown a significant increase in the volume of necrotic tissue when HIFU is combined with PFH nanoparticles compared to HIFU alone.[1][2]
-
Potential for Lower Acoustic Power: The sensitizing effect of PFH may allow for the use of lower HIFU intensities, reducing the risk of off-target damage.
-
Image Guidance: Some PFH nanoparticle formulations can be co-loaded with imaging agents (e.g., MRI contrast agents) to enable image-guided therapy.[1][2]
Preparation of this compound-Loaded Nanoparticles
Several types of nanoparticles can be used to encapsulate this compound for HIFU therapy. The choice of nanoparticle will influence its stability, biocompatibility, and in vivo kinetics. Below are protocols for two common formulations.
Protocol for Silica-Lipid Hybrid Nanoparticles (SSPNs)
This protocol is adapted from a study that developed multifunctional nanotheranostic agents for MRI-guided HIFU.[1][2]
Materials:
-
Silica (B1680970) lipid
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Superparamagnetic iron oxides (SPIOs) aqueous solution (optional, for MRI guidance)
-
This compound (PFH)
-
Deionized water
Procedure:
-
Dissolve silica lipid (91 mol%) and DSPE-PEG2000 (9 mol%) in ethanol (pH 3).
-
Incubate the solution at 50°C for 4 hours to facilitate the formation of a hydrophilic Si-OH surface.
-
Add the SPIO aqueous solution (if applicable) and PFH (2.5% v/v) to the lipid-ethanol solution.
-
Perform probe sonication to form the nanoemulsion. This process encapsulates the PFH and SPIOs within a silica-lipid shell.
-
Centrifuge the resulting suspension at 6,000 rpm for 3 minutes to remove any aggregates.
-
Resuspend the nanoparticle pellet in deionized water.
-
Store the final SSPN suspension at 4°C.
Protocol for this compound-Loaded Liposomes
Liposomes are another common vehicle for PFH delivery. Their biocompatibility and ease of surface modification make them an attractive option.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Cholesterol
-
This compound (PFH)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve DPPC, DSPE-PEG2000, and cholesterol in chloroform (B151607) in a round-bottom flask.
-
Evaporate the chloroform using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with PBS by vortexing, resulting in the formation of multilamellar vesicles.
-
To create unilamellar vesicles, subject the liposome (B1194612) suspension to probe sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Cool the liposome suspension to 4°C.
-
Add cold PFH to the liposome suspension.
-
Incorporate the PFH into the liposomes using a one-step sonoporation method. Place the mixture in a cold sonication bath (~4°C) and sonicate at approximately 20 kHz for 1-2 minutes to minimize PFH vaporization.
-
Remove free PFH by column purification.
Characterization of this compound Nanoparticles
Proper characterization of the PFH-loaded nanoparticles is crucial to ensure their quality and performance.
| Parameter | Method | Typical Values | Significance |
| Size Distribution | Dynamic Light Scattering (DLS) | 100 - 700 nm | Affects in vivo circulation time and tumor accumulation via the Enhanced Permeability and Retention (EPR) effect. |
| Zeta Potential | DLS | -8 to -13 mV | Indicates colloidal stability and influences interactions with biological components. |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical, core-shell structure | Confirms the encapsulation of PFH and the overall structure of the nanoparticle. |
| Concentration | DLS with concentration calculator | ~2.2 x 10⁸ nanodroplets/µL | Important for dose determination in in vitro and in vivo experiments. |
Table 1: Key characterization parameters for this compound-loaded nanoparticles. Data compiled from multiple sources.[2][5]
Experimental Protocols for PFH-Enhanced HIFU Therapy
The following protocols provide a framework for conducting in vitro, ex vivo, and in vivo experiments to evaluate the efficacy of PFH-enhanced HIFU therapy.
In Vitro HIFU Protocol
This protocol is designed to assess the cytotoxic effects of PFH-enhanced HIFU on cancer cells in a controlled environment.
Materials:
-
Cancer cell line (e.g., 4T1 murine breast carcinoma, CT26 murine colon carcinoma)
-
Cell culture medium (e.g., RPMI-1640)
-
PFH-loaded nanoparticles
-
Tissue-mimicking phantom (e.g., BSA-polyacrylamide gel)
-
HIFU system
Procedure:
-
Culture cancer cells to the exponential growth phase.
-
Prepare a cell suspension in a serum-free medium.
-
Incorporate the cell suspension and PFH nanoparticles (e.g., 0.002% v/v) into a tissue-mimicking phantom.[4]
-
Position the phantom in a degassed water bath.
-
Apply HIFU irradiation to the target area within the phantom.
-
Example HIFU Parameters (Dual-Frequency): 1.1 MHz at 10-30 W and 5 MHz at 10 W.[4]
-
-
After treatment, retrieve the cells from the phantom.
-
Assess cell viability using a standard assay (e.g., MTT assay).
Ex Vivo HIFU Protocol
This protocol uses excised tissue to evaluate the ablation efficacy of PFH-enhanced HIFU.
Materials:
-
Excised tissue (e.g., porcine or bovine liver)
-
PFH-loaded nanoparticles
-
Normal saline (control)
-
HIFU system
-
Ultrasound imaging system
Procedure:
-
Degas the excised tissue in an ultrasonic cleaner.
-
Place the tissue in a degassed water tank.
-
Inject the PFH nanoparticles into the target region of the tissue. Inject normal saline into a separate region as a control.
-
Apply HIFU irradiation to both the nanoparticle-injected and control regions.
-
Example HIFU Parameters: 1.05 MHz, 150 W, 5-10 seconds exposure, with varying duty cycles.
-
-
Monitor the ablation process using B-mode ultrasound imaging.
-
After treatment, section the tissue and measure the volume of the necrotic lesion.
-
Perform histological analysis (e.g., H&E staining) to assess tissue damage.
In Vivo HIFU Protocol (Mouse Tumor Model)
This protocol describes the use of PFH-enhanced HIFU to treat tumors in a preclinical animal model.
Materials:
-
Tumor-bearing mice (e.g., BALB/c mice with subcutaneous CT26 tumors)
-
PFH-loaded nanoparticles (e.g., SSPNs at 10 mg/mL)
-
Anesthetic (e.g., pentobarbital (B6593769) sodium)
-
HIFU system
-
Ultrasound or MR imaging system for guidance
Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Place the mouse in a stereotactic frame within a degassed water tank, ensuring the tumor is accessible to the HIFU transducer.
-
Administer the PFH nanoparticles intravenously via the tail vein (e.g., 100 µL).[1][2]
-
Allow for a circulation time of approximately 30 minutes for the nanoparticles to accumulate in the tumor.[1][2]
-
Apply HIFU irradiation to the tumor under image guidance.
-
Monitor the animal for any adverse effects during and after the procedure.
-
At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mouse and excise the tumor.[1][2]
-
Measure the tumor volume and the volume of the necrotic lesion.
-
Perform histological analysis to confirm cell death and assess the extent of tissue damage.
Quantitative Data and Expected Outcomes
The following tables summarize quantitative data from studies on PFH-enhanced HIFU therapy.
| Model | Nanoparticle | HIFU Parameters | Control Group | PFH Group | Fold Increase | Reference |
| Ex Vivo Pig Liver | SSPNs | 270 W, 3 s | 25.8 ± 2.1 mm³ | 129.5 ± 35.1 mm³ | ~5.0 | [2] |
| In Vivo Mouse Tumor | SSPNs | 210 W, 6 s | 10.5 ± 5.5 mm³ (Saline) | 62.5 ± 14.5 mm³ | ~5.9 | [1][2] |
| In Vivo Rat Liver | Dual-perfluorocarbon nanodroplets | - | 1.0 ± 2.1 mm² | 13.6 - 19.8 mm² | >13 | [6] |
Table 2: Comparison of necrotic volume in PFH-enhanced HIFU therapy.
| Model | Nanoparticle | HIFU Parameters | Outcome | Reference |
| In Vitro Phantom | PFP@Polymer NPs | Dual-frequency (1.1 + 5 MHz) | Reduced acoustic intensity threshold for thermal damage from 216.86 to 62.38 W/cm² | [7] |
| In Vivo Rabbit Tumor | PSNE | 5.2 W | Accelerated rate of HIFU-mediated heating | [8][9] |
Table 3: Effects of perfluorocarbon nanoparticles on HIFU parameters and thermal enhancement.
Molecular Mechanisms and Signaling Pathways
HIFU therapy induces cell death through both thermal and mechanical effects, leading to coagulative necrosis and apoptosis. The introduction of PFH nanoparticles primarily enhances these effects through increased cavitation.
HIFU-Induced Apoptosis
HIFU can trigger apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include:
-
Activation of Caspases: HIFU upregulates the expression of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3, -6, and -7).
-
Modulation of Bcl-2 Family Proteins: HIFU can decrease the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while increasing the expression of pro-apoptotic proteins like Bax and Bak.
-
p53 Activation: HIFU can increase the expression of p53, which can translocate to the mitochondria and promote apoptosis.
-
Death Receptor Upregulation: HIFU has been shown to increase the expression of Fas, a key death receptor.
The enhanced cavitation and thermal stress from PFH microbubbles are thought to amplify these apoptotic signals, leading to more efficient cell killing.
Caption: PFH-Enhanced HIFU-Induced Apoptosis Pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating PFH-enhanced HIFU therapy in a preclinical setting.
References
- 1. Frontiers | Lipid this compound Nanoemulsion Hybrid for MRI-Guided High-Intensity Focused Ultrasound Therapy of Tumors [frontiersin.org]
- 2. Lipid this compound Nanoemulsion Hybrid for MRI-Guided High-Intensity Focused Ultrasound Therapy of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-encapsulated fullerene nanospheres for dual-modality US/CT imaging and synergistic high-intensity focused ultrasound ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced HIFU Theranostics with Dual-Frequency-Ring Focused Ultrasound and Activatable Perfluoropentane-Loaded Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR-Targeted this compound Nanodroplets for Molecular Ultrasound Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-intensity focused ultrasound ablation enhancement in vivo via phase-shift nanodroplets compared to microbubbles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Accumulation of Phase-Shift Nanoemulsions to Enhance MR-Guided Ultrasound-Mediated Tumor Ablation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Accumulation of phase-shift nanoemulsions to enhance MR-guided ultrasound-mediated tumor ablation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liquid Ventilation Studies Using Vaporized Perfluorohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of vaporized perfluorohexane (PFH) in liquid ventilation studies, with a focus on its therapeutic potential in acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). The following sections detail the methodologies for key experiments, summarize quantitative data from preclinical studies, and illustrate relevant biological pathways and experimental workflows.
Introduction to Vaporized this compound Liquid Ventilation
Liquid ventilation is a respiratory support technique where the lungs are filled with an oxygenated perfluorocarbon (PFC) liquid.[1][2] PFCs are biologically inert, have high gas solubility, low surface tension, and potential anti-inflammatory properties.[3][4] Two primary methods exist: total liquid ventilation (TLV), where the lungs are completely filled and ventilated with liquid PFC, and partial liquid ventilation (PLV), where a volume of PFC is instilled into the lungs followed by conventional gas ventilation.[2][3]
Vaporization of PFCs, particularly this compound with its high vapor pressure, offers a less invasive delivery method compared to instillation.[3][5] This approach aims to combine the therapeutic benefits of PFCs, such as improved gas exchange and reduced lung inflammation, with the familiarity of conventional gas ventilation.[3][5][6]
Experimental Protocols
Animal Models of Acute Lung Injury
A common method to induce ALI in animal models is through the intravenous infusion of oleic acid.[7][8][9] Another established model involves the use of calcium ionophore A23187 to induce inflammatory lung injury.[5][10] Surfactant depletion models have also been utilized to study the effects of vaporized PFH.[4]
Protocol: Oleic Acid-Induced Acute Lung Injury in Swine [7][9][11]
-
Animal Preparation: Anesthetize and mechanically ventilate domestic pigs (eighteen subjects mentioned in one study).[7][11]
-
Induction of Lung Injury: Infuse oleic acid intravenously to induce ALI.
-
Group Allocation: Randomly assign animals to one of the following groups:
-
Gas Ventilation (GV) Group (Control): Conventional mechanical ventilation.
-
Vaporized this compound (PFH) Group: Gas ventilation with the addition of vaporized PFH. Concentrations can be varied (e.g., 2.5%, 5%, 10%).[9]
-
Partial Liquid Ventilation (PLV) Group: Instillation of a PFC (e.g., perfluorooctane (B1214571) at 30 ml/kg) followed by gas ventilation.[9]
-
-
Ventilation and Monitoring: Ventilate all animals for a set period (e.g., 6 hours).[7][11] Monitor gas exchange, lung mechanics, and hemodynamics.
-
Sample Collection: At the end of the experiment, collect lung tissue samples for histopathological analysis.[7][11]
Protocol: Calcium Ionophore-Induced Lung Injury in Isolated Rabbit Lungs [5][10]
-
Model: Utilize an isolated, perfused, and ventilated rabbit lung model.
-
Induction of Injury: Induce lung injury using the calcium ionophore A23187.[5][10]
-
Treatment Groups:
-
Monitoring: Monitor mean pulmonary artery pressure (mPAP), peak inspiratory pressure (Pmax), and lung weight for a specified duration (e.g., 120 minutes).[10]
-
Biochemical Analysis: Collect perfusate samples at regular intervals to analyze for inflammatory lipid mediators such as thromboxane (B8750289) B2 (TXB2), 6-keto-PGF1α (a stable metabolite of PGI2), and leukotriene B4 (LTB4).[10]
Vaporization of this compound
This compound can be vaporized using calibrated anesthetic vaporizers.[3][8] In some experimental setups, two vaporizers in series have been used to achieve the desired concentration.[6] For studies involving high-frequency oscillatory ventilation (HFOV), PFH vapor can be delivered via a thin endotracheal tube with bypassed high-flow oxygen.[12]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating vaporized this compound.
Table 1: Effects of Vaporized this compound on Gas Exchange and Lung Mechanics
| Parameter | Animal Model | Injury Model | Treatment Groups | Key Findings | Reference |
| Oxygenation | Sheep | Oleic Acid | Vaporized PFH vs. Control | Significant improvement in oxygenation with PFH vapor.[6][8] | [6][8] |
| Sheep | Oleic Acid | HFOV vs. HFOV + PFH | PaO₂ significantly increased in both groups, with no significant difference between them. | [12] | |
| CO₂ Elimination | Sheep | Oleic Acid | HFOV vs. HFOV + PFH | PaCO₂ significantly decreased in both groups, with no significant difference between them. | [12] |
| Ventilation/Perfusion (VA/Q) Matching | Sheep | Oleic Acid | Vaporized PFH vs. Control | PFH vapor increased VA/Q heterogeneity, which was associated with improved gas exchange.[8] | [8] |
| Lung Mechanics (Elastance) | Pigs | Oleic Acid | Vaporized PFH (5%) vs. PLV and GV | Lower positive end-expiratory pressure (PEEP) was required to achieve minimal elastance with 5% PFH.[9] | [9] |
Table 2: Histopathological and Anti-inflammatory Effects of Vaporized this compound
| Parameter | Animal Model | Injury Model | Treatment Groups | Key Findings | Reference |
| Alveolar Damage | Pigs | Oleic Acid | PFH vs. PLV vs. GV | PFH resulted in more homogeneous attenuation of alveolar damage across the lungs, with more pronounced effects in non-dependent zones.[7][11] | [7][11] |
| Pigs | Oleic Acid | Vaporized PFH (5% & 10%) vs. PLV and GV | Diffuse alveolar damage was significantly lower in the 5% and 10% PFH vapor groups.[9] | [9] | |
| Inflammatory Mediators (Lipid) | Isolated Rabbit Lungs | Calcium Ionophore | PFH (4.5% & 18%) vs. Control | Levels of TXA2, PGI2, and LTB4 were significantly lower in the PFH groups. Therapeutic effects were more pronounced with 4.5% PFH. | |
| Pulmonary Edema (Lung Weight) | Isolated Rabbit Lungs | Calcium Ionophore | PFH (4.5% & 18%) vs. Control | Control lungs reached the study endpoint (weight gain > 40g) significantly earlier than both PFH groups.[5] | [5] |
Visualizations: Signaling Pathways and Experimental Workflows
Putative Anti-inflammatory Signaling Pathway of Vaporized this compound
The anti-inflammatory effects of vaporized this compound may be partly mediated by the modulation of lipid mediator formation.[5][10] The following diagram illustrates this proposed mechanism.
Caption: Proposed anti-inflammatory mechanism of vaporized this compound.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical experimental workflow for evaluating vaporized this compound in an in vivo model of acute lung injury.
Caption: In vivo experimental workflow for vaporized PFH studies.
Logical Relationship of this compound Properties and Therapeutic Effects
This diagram illustrates how the physical and biological properties of this compound contribute to its observed therapeutic effects in acute lung injury.
Caption: Properties of PFH and their therapeutic effects in ALI/ARDS.
Conclusion
Vaporized this compound shows promise as an adjunctive therapy for ALI and ARDS.[7][11] Preclinical studies have demonstrated its ability to improve gas exchange, reduce alveolar damage, and attenuate inflammation.[8][9][10] The protocols and data presented here provide a foundation for further research into the clinical application of this novel therapeutic approach. Future studies should continue to investigate the optimal dosing, delivery methods, and long-term effects of vaporized this compound in various models of lung injury.
References
- 1. grokipedia.com [grokipedia.com]
- 2. [Liquid ventilation with perfluorocarbons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid breathing - Wikipedia [en.wikipedia.org]
- 4. Liquid Ventilation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 6. atsjournals.org [atsjournals.org]
- 7. Effects of vaporized this compound and partial liquid ventilation on regional distribution of alveolar damage in experimental lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of vaporized perfluorocarbon on pulmonary blood flow and ventilation/perfusion distribution in a model of acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effects of vaporized this compound and partial liquid ventilation in oleic acid-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound vapor in the treatment of experimental lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Effects of vaporized this compound and partial liquid ventilation on regional distribution of alveolar damage in experimental lung injury | Semantic Scholar [semanticscholar.org]
- 12. Pilot study of vaporization of this compound during high-frequency oscillatory ventilation in experimental acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Formulation and Use of Perfluorohexane-Loaded Macrophages for Targeted Imaging
Introduction
Macrophages, key cells of the innate immune system, possess a natural ability to phagocytose foreign particles and migrate towards sites of inflammation, making them ideal vehicles for targeted delivery of imaging agents.[1][2] Perfluorohexane (PFH), a biologically inert perfluorocarbon, can be formulated into stable nanoemulsions that are readily taken up by macrophages.[3][4] Once loaded, these cells become echogenic, allowing for their visualization using non-invasive imaging modalities like ultrasound and ¹⁹F Magnetic Resonance Imaging (MRI).[5][6] This strategy enables the tracking of macrophage migration in vivo, providing valuable insights into inflammatory processes such as atherosclerosis and tumor progression.[7][8]
These application notes provide a comprehensive overview and detailed protocols for the preparation of PFH nanoemulsions, the subsequent loading of these particles into macrophages, and their application in targeted cellular imaging.
Data Presentation
The following tables summarize key quantitative parameters reported in the literature for the formulation and application of this compound-loaded macrophages.
Table 1: this compound Nanoemulsion Formulation Parameters
| Parameter | Value | Source |
| PFC Concentration | Up to 30% w/v | [3] |
| Ideal Droplet Size | < 200 nm | [6] |
| Ideal Polydispersity Index (PDI) | < 0.2 | [6] |
| Achieved Droplet Size (Example) | ~130 nm - 233 nm | [4][6] |
| Achieved PDI (Example) | < 0.15 - 0.17 | [4][6] |
| Storage Stability | > 160 days at 4, 25, 37 °C | [4] |
Table 2: Macrophage Loading and In Vitro Imaging Parameters
| Parameter | Value/Observation | Source |
| Cell Line Example | RAW 264.7 Murine Macrophages | [4][9] |
| Primary Cell Example | Murine Bone Marrow-Derived Macrophages (BMM) | [5][10] |
| PFH Emulsion Incubation Conc. | 2% - 4% v/v | [10] |
| Incubation Time | 3 hours | [5][10] |
| Peak Intracellular Load Time | 12 hours | [9] |
| Particle Persistence in Cells | > 3 days | [9] |
| Effect on Cell Viability | No significant loss observed | [9] |
| ¹⁹F Atoms per Cell (TAT-enhanced) | ~1.23 x 10¹² | [11] |
| Ultrasound Echogenicity Increase | Max. 17 dB | [5] |
Experimental Workflow and Mechanisms
The overall process involves preparing the imaging agent, loading it into cells, and performing imaging. The cellular uptake is primarily mediated by phagocytosis.
The uptake of this compound nanoemulsions by macrophages is an active process driven by phagocytosis. This involves particle recognition, cytoskeletal rearrangement, and internalization into a phagosome.
Experimental Protocols
Protocol 1: Preparation of this compound (PFH) Nanoemulsion
This protocol describes a general method for creating a stable PFH nanoemulsion using high-pressure homogenization.
Materials:
-
This compound (PFH) oil
-
Surfactant/lipid mixture (e.g., lecithin-based)
-
Sterile, deionized water
-
High-pressure homogenizer (e.g., Microfluidizer)
Method:
-
Prepare the oil phase by dissolving the surfactant/lipid mixture in the PFH oil.
-
Prepare the aqueous phase using sterile, deionized water.
-
Create a coarse pre-emulsion by adding the oil phase to the aqueous phase and mixing vigorously with a high-shear mixer.
-
Process the pre-emulsion through a high-pressure homogenizer according to the manufacturer's instructions. Multiple passes may be required to achieve the desired particle size and polydispersity.[2]
-
Characterize the final nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).[4]
-
Sterile-filter the nanoemulsion through a 0.22 µm membrane and store at 4°C.[11]
Protocol 2: Culture and Loading of Macrophages with PFH
This protocol is based on the use of murine bone marrow-derived macrophages (BMM) or a cell line like RAW 264.7.
Materials:
-
Macrophage cell culture (BMM or RAW 264.7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
6-well culture plates
-
Sterile PFH nanoemulsion (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Cell lifting solution (e.g., Lidocaine/EDTA or Trypsin-EDTA)
Method:
-
Cell Seeding: Seed macrophages (e.g., 2x10⁶ BMM cells/well) in 6-well plates and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[10]
-
Incubation with PFH: The next day, replace the culture medium with fresh medium containing the PFH nanoemulsion at the desired concentration (e.g., 2% v/v).[10]
-
Loading: Incubate the cells with the PFH emulsion for 3 hours at 37°C in a 5% CO₂ incubator.[5][10]
-
Washing: After incubation, aspirate the medium and wash the cells three times with sterile PBS to remove any non-incorporated emulsion particles.[10]
-
Harvesting: Lift the PFH-loaded macrophages from the plate using a suitable cell lifting solution.[10]
-
Quantification (Optional): Assess loading efficiency using flow cytometry or by quantifying fluorine content via ¹⁹F NMR spectroscopy.[5][12] Check cell viability using a standard assay (e.g., Trypan Blue or MTT).[9][13]
Protocol 3: In Vivo Imaging in a Mouse Model
This protocol provides a general workflow for imaging PFH-loaded macrophages in a mouse model of inflammation.
Materials:
-
PFH-loaded macrophages (from Protocol 2)
-
Animal model (e.g., C57/BL6 mice)
-
Inflammatory stimulus (e.g., TNF-α)
-
Sterile saline for injection
-
Imaging system (High-frequency ultrasound or MRI scanner)
Method:
-
Induce Inflammation: Induce a localized inflammatory response in the animal model. For example, stimulate endothelial activation by intraperitoneal injection of TNF-α approximately 6 hours before imaging.[10]
-
Cell Preparation: Resuspend the prepared PFH-loaded macrophages in sterile saline at a desired concentration (e.g., 2.5 million cells per injection volume).[10]
-
Administration: Inject the cell suspension into the mouse via the tail vein.[7][10]
-
Imaging: At a predetermined time post-injection, anesthetize the animal and perform imaging of the target region (e.g., carotid artery for atherosclerosis models).[7]
-
Ultrasound Imaging: Use a high-frequency ultrasound scanner to visualize the accumulation of echogenic macrophages at the site of inflammation.[10]
-
¹⁹F MRI: For MRI, use a fluorine-specific coil and pulse sequence to detect the ¹⁹F signal from the PFH, which provides a highly specific signal with no background from the host tissue.[6]
-
Data Analysis: Quantify the signal intensity in the region of interest and compare it to control animals injected with unloaded macrophages or saline.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nanoparticle Uptake: The Phagocyte Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Macrophages as Promising Carriers for Nanoparticle Delivery in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticle Internalization Promotes the Survival of Primary Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of membrane structures during phagocytosis and chemotaxis of macrophages: role and regulation of the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifeandbiology.com [lifeandbiology.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Complement Receptor-Mediated Phagocytosis Induces Proinflammatory Cytokine Production in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Actin dynamics during phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Complement System in Phagocytosis - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
Application Note: Analysis of Perfluorohexane Sulfonate (PFHxS) Isomers by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorohexane sulfonate (PFHxS), a member of the per- and polyfluoroalkyl substances (PFAS) family, is a persistent environmental contaminant of increasing concern. Due to its widespread use and resistance to degradation, PFHxS is ubiquitous in the environment and has been detected in various matrices, including water, soil, and biological samples. The manufacturing process of PFHxS can result in the formation of both linear and branched isomers. As the toxicological profiles and environmental fate of these isomers can differ, their accurate separation and quantification are crucial for comprehensive risk assessment and environmental monitoring. This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of PFHxS isomers.
Experimental Protocol
This protocol provides a generalized procedure for the analysis of PFHxS isomers in water samples. Modifications may be necessary for other matrices.
Materials and Reagents
-
Standards:
-
Linear PFHxS (n-PFHxS) analytical standard
-
Branched PFHxS isomer mix (br-PFHxS) or individual branched isomer standards, if available.
-
Isotopically labeled internal standards (e.g., 18O2-n-PFHxS or 13C-PFHxS) are recommended for accurate quantification by isotope dilution.[1]
-
-
Solvents:
-
LC-MS grade methanol (B129727)
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
-
Reagents:
-
Formic acid (optional, for mobile phase modification)
-
Sample Preparation:
-
Solid-phase extraction (SPE) cartridges (e.g., weak anion exchange or polymer-based) for sample concentration and cleanup.
-
Sample Preparation (Water Samples)
-
Fortification: Spike water samples with an appropriate concentration of the isotopically labeled internal standard.
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
Sample Loading: Pass the fortified water sample through the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the retained PFHxS isomers with an appropriate solvent, typically methanol or a basic methanol solution.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.
LC-MS/MS Analysis
An LC-MS/MS system equipped with a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used for the analysis.
3.1. Liquid Chromatography (LC) Conditions
Optimized chromatographic separation is critical for resolving the different PFHxS isomers.
| Parameter | Condition |
| Column | A column with a phenyl-hexyl functional group or a C18 column can be used for the separation of PFHxS isomers.[2][3] |
| Mobile Phase A | 20 mM ammonium acetate in water.[4] |
| Mobile Phase B | Methanol or Acetonitrile. The choice of organic solvent can impact the separation of isomers.[4] |
| Gradient | A suitable gradient program should be developed to achieve optimal separation. |
| Flow Rate | Typical flow rates range from 0.3 to 0.5 mL/min. |
| Injection Volume | 1-10 µL. |
| Column Temperature | Maintained at a constant temperature, e.g., 40 °C. |
| Delay Column | A delay column installed between the mobile phase mixer and the sample injector can help mitigate background contamination from the LC system.[5][6] |
3.2. Mass Spectrometry (MS/MS) Conditions
The analysis is performed in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.
| Parameter | Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Precursor Ion (m/z) | 399 |
| Product Ions (m/z) | Specific product ions are monitored for each isomer. The transitions of m/z 399 to fragments such as m/z 80, 169, and 319 are commonly used for quantifying different isomers.[1][4] |
| Collision Energy | Optimized for each specific MRM transition. |
| Dwell Time | Set to ensure a sufficient number of data points across each chromatographic peak. |
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of PFHxS isomers.
| Parameter | Typical Value |
| Limits of Detection (LODs) in Water | 4 to 30 pg/L for individual isomers.[1][4] |
| Linearity (R²) | > 0.99 |
| Recovery | 84 – 113% in environmental water samples.[2] |
| Calibration Range | 5 – 200 ng/L.[2] |
Experimental Workflow
The overall workflow for the LC-MS/MS analysis of PFHxS isomers is depicted in the following diagram.
Caption: General workflow for the LC-MS/MS analysis of PFHxS isomers.
Conclusion
The described LC-MS/MS method provides a sensitive and selective approach for the separation and quantification of this compound sulfonate isomers. Accurate isomer-specific analysis is essential for understanding the environmental behavior and potential risks associated with PFHxS exposure. The provided protocol and data serve as a valuable resource for researchers and scientists involved in environmental monitoring and PFAS analysis.
References
- 1. Analysis of Specific this compound Sulfonate Isomers by Liquid Chromatography-Tandem Mass Spectrometry: Method Development and Application in Source Apportionment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. selectscience.net [selectscience.net]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. Development, validation, and clinical assessment of a liquid chromatography-tandem mass spectrometry serum assay for per- and polyfluoroalkyl substances (PFAS) recommended by the National Academies of Science, Engineering, and Medicine (NASEM) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Encapsulating Hydrophilic Agents in Perfluorohexane Double Emulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The encapsulation of hydrophilic agents for targeted drug delivery presents a significant challenge due to their poor solubility in the lipophilic carriers often used in emulsion-based systems. Perfluorohexane (PFH), a perfluorocarbon (PFC), is a particularly attractive oil phase for drug delivery vehicles due to its biocompatibility and ability to undergo acoustic droplet vaporization (ADV), a phase change from liquid to gas upon ultrasound irradiation, enabling triggered payload release.[1][2][3][4] However, the inherent insolubility of hydrophilic compounds in PFH has traditionally limited its application for this class of drugs.
This document provides detailed application notes and protocols for the encapsulation of hydrophilic agents using a water-in-perfluorohexane-in-water (W/O/W) double emulsion technique. This method creates a structure where the hydrophilic drug is dissolved in an inner aqueous core, which is then encapsulated by a PFH shell, and the entire droplet is dispersed in an outer aqueous phase.[1][2][5] This approach achieves high loading capacities for hydrophilic agents and allows for precise, triggered release using ultrasound.[1][2][3][4] We will describe the principles of this technique, detailed experimental protocols for fabrication and characterization, and methods for triggering and quantifying drug release.
Principle of Encapsulation
The formation of a stable W/O/W double emulsion relies on a two-step emulsification process, often facilitated by microfluidic devices to ensure precise control over droplet size and structure.[1][2] In the first step, an aqueous solution containing the hydrophilic agent is emulsified in this compound, which is immiscible with water. This creates a water-in-oil (W/O) emulsion. This primary emulsion is then introduced into a second aqueous phase containing a hydrophilic surfactant to form the final W/O/W double emulsion. The surfactants play a critical role in stabilizing the interfaces between the different phases.
Experimental Protocols
Protocol 1: Microfluidic Fabrication of this compound-Shelled Double Emulsions
This protocol describes the fabrication of W/O/W double emulsions using a co-axial microfluidic device.
Materials:
-
Inner Aqueous Phase (W1): Hydrophilic agent (e.g., fluorescein, doxorubicin) dissolved in deionized water.
-
Oil Phase (O): this compound (PFH).
-
Outer Aqueous Phase (W2): Deionized water with a hydrophilic surfactant (e.g., 2% w/v polyvinyl alcohol (PVA)).
-
Surfactant for W/O interface: A fluorosurfactant compatible with the W/O interface.
Equipment:
-
Co-axial microfluidic device.
-
Syringe pumps for precise fluid control.
-
High-speed camera for monitoring droplet formation.
-
Collection vial.
Procedure:
-
Prepare the three solutions: the inner aqueous phase with the hydrophilic agent, the this compound oil phase, and the outer aqueous phase with the hydrophilic surfactant.
-
Set up the microfluidic device with three syringe pumps, one for each phase.
-
Load each solution into its respective syringe and connect the syringes to the corresponding inlets of the microfluidic device.
-
Initiate the flow of the oil phase and the outer aqueous phase at their determined flow rates.
-
Once the flow is stable, introduce the inner aqueous phase.
-
Adjust the flow rates of the three phases to achieve stable formation of W/O/W double emulsions. The relative flow rates will determine the size of the inner core and the thickness of the PFH shell.
-
Observe the droplet formation using a high-speed camera to ensure monodispersity and the desired core-shell structure.
-
Collect the double emulsions in a vial at the outlet of the device.
Workflow for Double Emulsion Fabrication and Triggered Release
References
- 1. researchgate.net [researchgate.net]
- 2. Microfluidic fabrication of this compound-shelled double emulsions for controlled loading and acoustic-triggered release of hydrophilic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.nu.edu.kz [research.nu.edu.kz]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Nanoparticle-Mediated Histotripsy (NMH) using Perfluorohexane Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanoparticle-mediated histotripsy (NMH) is a novel, non-invasive ablation technique that utilizes acoustically sensitive nanoparticles to significantly lower the energy threshold required for histotripsy, a non-thermal focused ultrasound ablation modality. This approach enables precise, targeted tissue destruction with reduced risk to surrounding healthy tissues. Perfluorohexane (PFH)-based nanoparticles, particularly "nanocones," have emerged as a promising agent for NMH due to their stability, small size, and efficient cavitation nucleation properties.[1][2]
These application notes provide detailed protocols for the synthesis of this compound nanocones, the preparation of tissue-mimicking phantoms, and the application of NMH for tissue ablation studies.
Key Advantages of this compound Nanocones in NMH
This compound nanocones, synthesized through a host-guest interaction between methylated β-cyclodextrin and this compound, offer several advantages over traditional perfluorocarbon nanodroplets:
-
Smaller Size: Approximately 50 nm in diameter, facilitating better tissue penetration.[1][2]
-
Simple Synthesis: A straightforward precipitation method allows for easy and scalable production.[1][2]
-
High Stability: The resulting nanocones exhibit greater stability in storage and physiological conditions.[1]
-
Defined this compound Content: The synthesis method allows for a more precise determination of the this compound amount in the final nanoparticle suspension.[1]
Quantitative Data Summary
The primary function of this compound nanoparticles in NMH is to reduce the acoustic pressure threshold required to induce cavitation. The following table summarizes the quantitative data on the cavitation threshold reduction achieved with this compound nanocones.
| Nanoparticle Concentration (ml PFH/ml water) | Ultrasound Frequency (kHz) | Cavitation Threshold (MPa) | Reference |
| 10-5 | 500 | 11.0 | [1][2] |
| 10-6 | 500 | Increasing trend | [1] |
| 10-7 | 500 | Increasing trend | [1] |
| 10-8 | 500 | Increasing trend | [1] |
| 10-9 | 500 | Increasing trend | [1] |
| 10-10 | 500 | Increasing trend | [1] |
Note: The cavitation threshold for histotripsy without nanoparticles is typically in the range of 25-30 MPa.[1][2]
Experimental Protocols
Protocol 1: Synthesis of this compound Nanocones
This protocol describes the synthesis of this compound nanocones through the host-guest interaction of methylated β-cyclodextrin and this compound.
Materials:
-
Methylated β-cyclodextrin
-
This compound (PFH)
-
Deionized water
Procedure:
-
Prepare a solution of methylated β-cyclodextrin in deionized water. The low degree of methylation of β-cyclodextrin enhances its water solubility at room temperature.[2]
-
Add this compound to the methylated β-cyclodextrin solution.
-
The hydrophobic this compound will enter the cavity of the methylated β-cyclodextrin, leading to the immediate precipitation of the inclusion complex.[2]
-
Purify the resulting nanocone precipitate by filtration.[2]
-
The purified nanocones can be stored as a powder and redispersed in water as needed for experiments.
Characterization:
-
Size: The average size of the nanocones can be measured using dynamic light scattering (DLS). The expected size is approximately 50 nm.[1][2]
-
Encapsulation Efficiency: Gas chromatography (GC) can be used to determine the encapsulation efficiency of this compound.
Protocol 2: Preparation of Tissue-Mimicking Phantoms with Red Blood Cells
This protocol details the preparation of agarose-based tissue phantoms containing a layer of red blood cells (RBCs) to visually assess tissue ablation.
Materials:
-
Deionized water
-
Red blood cells (RBCs)
-
Phantom mold
Procedure:
-
Prepare a 1-2% (w/v) solution of agarose in deionized water.
-
Heat the solution until the agarose is completely dissolved.
-
Allow the agarose solution to cool to approximately 37-40°C.
-
Gently mix the red blood cells into the cooled agarose solution.
-
Pour the RBC-containing agarose solution into the phantom mold.
-
Allow the phantom to solidify at room temperature or 4°C.
Protocol 3: Nanoparticle-Mediated Histotripsy (NMH) for Ablation
This protocol outlines the procedure for applying NMH to the prepared tissue-mimicking phantoms.
Equipment:
-
Focused ultrasound transducer (e.g., 500 kHz)
-
Arbitrary waveform generator
-
RF amplifier
-
High-speed camera for cavitation monitoring
-
Water tank for acoustic coupling
Procedure:
-
Place the tissue-mimicking phantom in the water tank.
-
Position the focused ultrasound transducer to target the RBC layer within the phantom.
-
Introduce the this compound nanocone suspension into the phantom, if not already incorporated during phantom preparation.
-
Deliver single-cycle, high-pressure ultrasound pulses to the target region.
-
Monitor the cavitation activity using the high-speed camera.
-
Apply a series of pulses to achieve complete ablation of the RBCs in the target zone.
-
Visually inspect the phantom for a clear, transparent region indicating RBC lysis and successful ablation.
Visualizations
References
Application Notes and Protocols for Perfluorohexane in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of perfluorohexane as an inert reaction medium in chemical synthesis. This compound (C₆F₁₄), a fully fluorinated hexane (B92381) isomer, offers unique properties that make it a valuable tool in various synthetic applications, particularly in fluorous biphasic catalysis, oxidation, and halogenation reactions. Its chemical inertness, thermal stability, and distinct solubility characteristics enable simplified purification procedures and enhanced reaction control.
Properties and Safety Considerations
This compound is a colorless, odorless, and non-flammable liquid with high density and low surface tension. Its most notable characteristic is its immiscibility with many organic solvents and water, forming a distinct lower phase in biphasic systems. This property is the foundation of fluorous chemistry, which facilitates the separation of fluorous-tagged catalysts or reagents from reaction products.[1][2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆F₁₄ |
| Molecular Weight | 338.04 g/mol |
| Boiling Point | 56 °C |
| Melting Point | -90 °C |
| Density | approx. 1.68 g/cm³ at 25 °C |
| Vapor Pressure | 30.9 kPa at 25 °C |
| Solubility in Water | Immiscible |
| Solubility in Organic Solvents | Immiscible with many common solvents (e.g., toluene, THF, acetonitrile) |
Safety and Handling:
This compound is considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions must be taken.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors. Wear standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of this compound waste according to local, state, and federal regulations. Due to its environmental persistence, it should not be released into the environment.
Core Application: Fluorous Biphasic Catalysis (FBC)
Fluorous biphasic catalysis is a powerful technique that leverages the unique phase behavior of perfluorinated solvents like this compound to facilitate catalyst recovery and reuse. The fundamental principle involves a "fluorous-tagged" catalyst that is preferentially soluble in the this compound phase. The organic reactants and products are primarily soluble in a conventional organic solvent. At ambient temperature, the two phases are immiscible, but upon heating, they can become a single phase, allowing the reaction to proceed homogeneously. After the reaction is complete, cooling the mixture causes the phases to separate, with the fluorous-tagged catalyst retained in the this compound phase, which can be easily separated and reused.
Protocol: Fluorous Biphasic Suzuki-Miyaura Coupling
This protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction using a fluorous-tagged phosphine (B1218219) ligand on a palladium catalyst, with this compound as the fluorous phase.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol)
-
Fluorous-tagged phosphine ligand (e.g., P(CH₂CH₂C₈F₁₇)₃, 0.04 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Organic solvent (e.g., toluene, 5 mL)
-
This compound (5 mL)
-
Degassed water (1 mL)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the fluorous-tagged phosphine ligand, and this compound. Stir the mixture for 10 minutes to ensure dissolution of the catalyst complex in the fluorous phase.
-
Add the aryl halide, arylboronic acid, base, and the organic solvent to the flask.
-
Add the degassed water to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. The mixture should become homogeneous.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature. The mixture will separate into two phases.
-
Carefully separate the upper organic layer from the lower fluorous layer using a separatory funnel or by decantation.
-
The lower fluorous layer containing the catalyst can be washed with fresh organic solvent and reused for subsequent reactions.
-
The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Table 2: Representative Data for Fluorous Biphasic Suzuki-Miyaura Coupling
| Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 4-Iodotoluene | Phenylboronic acid | 4-Methylbiphenyl | >95 |
| 1-Bromo-4-methoxybenzene | 4-Acetylphenylboronic acid | 4-Methoxy-4'-acetylbiphenyl | 92 |
| 2-Bromopyridine | 3-Thienylboronic acid | 2-(3-Thienyl)pyridine | 89 |
Application in Oxidation Reactions
This compound is an excellent medium for oxidation reactions due to its high gas solubility (especially for oxygen) and chemical inertness, which prevents solvent oxidation.[1] In a fluorous biphasic system, an oxidation catalyst with fluorous tags can be effectively recycled.
Protocol: Fluorous Biphasic Oxidation of Alkenes
This protocol outlines a general procedure for the oxidation of an alkene to the corresponding epoxide or ketone using a fluorous-tagged metal-based catalyst.
Materials:
-
Alkene (1.0 mmol)
-
Oxidant (e.g., tert-butyl hydroperoxide (TBHP), 1.5 mmol)
-
Fluorous-tagged catalyst (e.g., a fluorous manganese salen complex, 0.01 mmol)
-
Organic solvent (e.g., acetonitrile, 5 mL)
-
This compound (5 mL)
-
Reaction vessel with a condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve the fluorous-tagged catalyst in this compound.
-
Add the organic solvent and the alkene to the flask.
-
Heat the biphasic mixture to the desired temperature (e.g., 60 °C) with vigorous stirring.
-
Add the oxidant dropwise to the reaction mixture over a period of 30 minutes.
-
Continue stirring at the set temperature and monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature to allow for phase separation.
-
Separate the organic phase from the fluorous phase.
-
The fluorous phase containing the catalyst can be reused.
-
Work up the organic phase by washing with a reducing agent (e.g., sodium sulfite (B76179) solution) to quench any remaining oxidant, followed by washing with water and brine.
-
Dry the organic layer, remove the solvent, and purify the product.
Table 3: Representative Data for Fluorous Biphasic Alkene Oxidation
| Alkene | Product | Yield (%) |
| Cyclohexene | Cyclohexene oxide | 90 |
| Styrene | Styrene oxide | 85 |
| 1-Octene | 1,2-Epoxyoctane | 88 |
Application in Bromination Reactions
This compound has been reported as a superior, non-toxic, and environmentally benign alternative to carbon tetrachloride for bromination reactions.[4] Reactions in this compound often result in nearly quantitative yields and simplified work-up procedures.
Protocol: Bromination of an Alkene
This protocol provides a general method for the electrophilic addition of bromine across a double bond using this compound as the reaction medium.
Materials:
-
Alkene (1.0 mmol)
-
Bromine (1.0 mmol)
-
This compound (10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
Dissolve the alkene in this compound in a round-bottom flask equipped with a magnetic stir bar.
-
In a dropping funnel, prepare a solution of bromine in a small amount of this compound.
-
Slowly add the bromine solution to the stirred alkene solution at room temperature. The characteristic reddish-brown color of bromine should disappear upon addition.
-
If the reaction is slow, gentle warming (e.g., to 40 °C) can be applied.
-
Continue stirring for 1-2 hours after the addition is complete.
-
The dibrominated product, often being a solid, may precipitate out of the this compound.
-
Isolate the product by filtration. If the product is a liquid, the this compound can be removed by careful distillation or evaporation.
-
Wash the isolated product with a small amount of cold this compound to remove any unreacted starting material.
-
Dry the product under vacuum.
Table 4: Representative Data for Alkene Bromination in this compound
| Alkene | Product | Yield (%) |
| Stilbene | 1,2-Dibromo-1,2-diphenylethane | ~98 |
| Cyclohexene | 1,2-Dibromocyclohexane | ~99 |
| 1-Dodecene | 1,2-Dibromododecane | ~97 |
Synthesis of Nanoparticles
This compound can serve as an inert and non-coordinating medium for the synthesis of nanoparticles. Its low surface tension and ability to dissolve certain organometallic precursors can be advantageous in controlling particle size and preventing agglomeration.
Protocol: Synthesis of Metal Oxide Nanoparticles
This protocol describes a general method for the thermal decomposition of a metal precursor in this compound to form metal oxide nanoparticles.
Materials:
-
Metal precursor (e.g., iron(III) acetylacetonate, 1.0 mmol)
-
Surfactant/stabilizer (e.g., oleic acid, 2.0 mmol)
-
This compound (20 mL)
-
Three-neck flask with a condenser and thermometer
-
Heating mantle and magnetic stirrer
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Combine the metal precursor, surfactant, and this compound in a three-neck flask under an inert atmosphere.
-
Heat the mixture to a high temperature (e.g., 200-300 °C, depending on the precursor's decomposition temperature) with vigorous stirring.
-
Maintain the temperature for a set period (e.g., 1-2 hours) to allow for nanoparticle formation and growth.
-
Cool the reaction mixture to room temperature.
-
Add a polar solvent (e.g., ethanol) to precipitate the nanoparticles.
-
Isolate the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with a mixture of a hydrocarbon solvent (e.g., hexane) and a polar solvent (e.g., ethanol) to remove excess surfactant and unreacted precursors.
-
Dry the nanoparticles under vacuum.
Table 5: Representative Data for Nanoparticle Synthesis in this compound
| Precursor | Nanoparticle | Average Size (nm) |
| Iron(III) acetylacetonate | Fe₃O₄ | 5-10 |
| Cobalt(II) acetylacetonate | CoO | 8-15 |
| Manganese(II) acetylacetonate | MnO | 10-20 |
Conclusion
This compound is a versatile and valuable inert reaction medium for a range of chemical syntheses. Its unique physical and chemical properties, particularly its role in fluorous biphasic systems, offer significant advantages in terms of product purification, catalyst recycling, and reaction control. The protocols provided herein serve as a guide for researchers to explore the utility of this compound in their synthetic endeavors, contributing to the development of more efficient and sustainable chemical processes.
References
Application Notes and Protocols: MRI-guided HIFU Ablation Using Perfluorohexane-Loaded Nanotheranostics
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Intensity Focused Ultrasound (HIFU) is a non-invasive therapeutic modality that utilizes focused ultrasound waves to induce thermal ablation and coagulative necrosis in target tissues, primarily for cancer treatment.[1][2][3] However, the efficacy and resolution of HIFU can be limited.[4][5] To overcome these limitations, nanotheranostics have been developed as synergistic agents. This document details the application and protocols for using perfluorohexane-loaded nanotheranostics for Magnetic Resonance Imaging (MRI)-guided HIFU ablation.
These nanotheranostics are multifunctional agents, typically co-loading this compound (PFH) and a T2 contrast agent like superparamagnetic iron oxides (SPIOs) into a stable nanocarrier such as a silica-lipid hybrid nanoemulsion.[4][5][6][7][8] The core principle lies in the phase-change property of PFH, which has a boiling point of 56-60°C.[9][10] Upon exposure to HIFU-induced heat, the liquid PFH within the nanoparticles undergoes a phase transition into gaseous microbubbles.[5][11] This process, known as acoustic droplet vaporization (ADV), enhances the therapeutic effect of HIFU through increased energy deposition, thermal effects, and mechanical cavitation.[1][2][3][12] The inclusion of SPIOs enables real-time visualization and tracking of the nanotheranostics' accumulation in the tumor via MRI, allowing for precise guidance of the HIFU treatment.[4][5][7][8] The nano-scale size of these particles facilitates their accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[3][12][13]
I. Synthesis and Characterization Protocols
Protocol 1: Synthesis of PFH and SPIO-Loaded Silica-Lipid Nanoparticles (SSPNs)
This protocol is based on the ethanol (B145695) injection method for preparing silica-lipid hybrid nanoemulsions co-loading this compound (PFH) and superparamagnetic iron oxides (SPIOs).[4]
Materials:
-
Silica (B1680970) lipid (N-[N-(3-triethoxysilylpropyl) succinamoyl] dihxadecylamine)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Ethanol
-
This compound (PFH)
-
Superparamagnetic iron oxides (SPIOs)
-
Deionized water
-
HCl
Procedure:
-
Dissolve silica lipid (4 mg, 91 mol%) and DSPE-PEG2000 (9 mol%) in ethanol (0.2 ml, pH 3).
-
Incubate the mixture at 50°C for 4 hours to facilitate the hydrolysis of the silica lipid, forming a hydrophilic Si-OH group.
-
Prepare an aqueous solution containing SPIOs and PFH (2.5%, v/v).
-
Add the aqueous SPIOs and PFH solution to the ethanol-lipid mixture.
-
Perform probe sonication to form the SSPNs, which will have a polysiloxane network structure and a PEG surface layer.
-
Centrifuge the resulting nanoemulsion at 6,000 rpm for 3 minutes to remove any large aggregates.
-
Resuspend the SSPN pellet in deionized water.
-
Store the final SSPN suspension at 4°C for future use.
Protocol 2: Physicochemical Characterization
1. Size, Morphology, and Dispersity Analysis:
-
Technique: Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).
-
Procedure (TEM): Place a drop of the diluted SSPN suspension onto a carbon-coated copper grid. Allow it to air dry. Observe the grid under a TEM to visualize the size, spherical structure, and dispersion of the nanoparticles.
-
Procedure (DLS): Dilute the SSPN suspension in deionized water. Analyze using a DLS instrument to determine the mean hydrodynamic diameter and polydispersity index (PDI).
2. Surface Charge Analysis:
-
Technique: Zeta Potential Measurement.
-
Procedure: Dilute the SSPN suspension in deionized water. Measure the zeta potential using an appropriate instrument to determine the surface charge, which is crucial for stability in biological media.
3. Stability Analysis:
-
Procedure: Disperse the SSPNs in a phosphate-buffered saline (PBS) solution containing 10% fetal bovine serum (FBS). Monitor the particle size using DLS at various time points (e.g., 0, 24, 48, 72, 96 hours) to assess the stability in a physiologically relevant environment.[8]
II. In Vitro Experimental Protocols
Protocol 3: In Vitro Cytotoxicity Assay
This protocol assesses the biocompatibility of the nanotheranostics.
Materials:
-
HeLa cells (or other relevant cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
SSPNs and control nanoparticles (without PFH/SPIOs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
Procedure:
-
Seed HeLa cells in 96-well plates at a density of 1x10^4 cells/well and incubate for 24 hours.
-
Replace the medium with fresh medium containing varying concentrations of SSPNs. Include untreated cells as a negative control.
-
Incubate the cells for 24 and 48 hours.
-
After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 4: In Vitro HIFU Ablation in Tissue Phantom
This protocol evaluates the enhanced ablation efficacy of SSPNs.
Materials:
-
Fresh degassed pig liver tissue (or other suitable tissue phantom)
-
SSPNs, Saline (NS), and blank nanoparticles (SNs) as controls
-
HIFU system
-
B-mode ultrasound imaging system
Procedure:
-
Place the pig liver tissue at the focal position of the HIFU transducer.
-
Inject SSPNs, NS, or SNs into the tissue.
-
Apply HIFU irradiation at a set power (e.g., 270 W) for varying durations (e.g., 1, 2, 3 seconds).[8]
-
Use the B-mode ultrasound to monitor the changes in the tissue before and after HIFU exposure. An increase in the grayscale signal indicates bubble formation and tissue necrosis.
-
After treatment, section the liver tissue to visually inspect the necrotic lesion.
-
Measure the dimensions of the coagulated necrotic volume to quantify the ablation efficacy.
III. In Vivo Experimental Protocols
Protocol 5: In Vivo MRI and HIFU Ablation
This protocol details the use of SSPNs for MRI-guided HIFU therapy in a tumor-bearing mouse model.
Animal Model:
-
BALB/c mice bearing CT26 murine colon cancer tumors are a suitable model.[8] Tumors are typically established by subcutaneous injection of cancer cells into the right back of the mice. Experiments commence when tumor volumes reach approximately 60-80 mm³.[8]
Procedure:
-
Baseline MRI: Anesthetize the tumor-bearing mouse and perform a baseline T2-weighted MRI scan of the tumor region using a clinical MRI instrument (e.g., 3T).
-
SSPN Administration: Administer SSPNs (e.g., 100 μl, 10 mg/ml) to the mouse via tail vein injection.[5][8]
-
MRI Tracking: Perform sequential T2-weighted MRI scans at different time points post-injection (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) to monitor the accumulation of SSPNs at the tumor site. A decrease in T2 signal intensity indicates the accumulation of SPIO-containing nanoparticles.
-
HIFU Ablation: At the time of peak SSPN accumulation (determined from MRI tracking, e.g., 30 minutes post-injection), anesthetize the mouse and position it for HIFU treatment.[5]
-
Treatment: Under ultrasound imaging guidance, apply HIFU irradiation (e.g., 210 W for 6 seconds) to the tumor.[5] Monitor the B-mode imaging for signal changes indicating cavitation.
-
Post-Treatment Evaluation: Sacrifice the mice 24 hours after HIFU irradiation.[5]
-
Analysis: Excise the tumors, measure the necrotic volume, and perform histological analysis (e.g., Hematoxylin-Eosin (H&E) staining) to confirm cell death and assess the extent of tissue damage.
IV. Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound-loaded nanotheranostics.
Table 1: Physicochemical Properties of SSPNs [4]
| Parameter | Value |
|---|---|
| Mean Diameter (DLS) | 289 nm |
| Zeta Potential (before PEG) | -31.6 ± 3.8 mV |
| Zeta Potential (after PEG) | -15.6 ± 2.6 mV |
Table 2: In Vitro HIFU Ablation Efficacy in Pig Liver [5]
| Group | HIFU Duration | Necrotic Volume (mm³) |
|---|---|---|
| Saline (NS) | 1 s | 2.9 ± 0.3 |
| 2 s | 9.8 ± 10.3 | |
| 3 s | 25.8 ± 2.1 | |
| Blank NP (SN) | 1 s | 6.2 ± 5.7 |
| 2 s | 14.1 ± 12.1 | |
| 3 s | 33.5 ± 12.1 | |
| SSPN | 1 s | 30.0 ± 13.1 |
| 2 s | 37.6 ± 12.5 |
| | 3 s | 129.5 ± 35.1 |
Table 3: In Vivo HIFU Ablation Efficacy in Tumor-Bearing Mice [5]
| Group | Necrotic Volume (mm³) |
|---|---|
| Saline (NS) + HIFU | 10.5 ± 5.5 |
| Blank NP (SN) + HIFU | 15.1 ± 8.5 |
| SSPN + HIFU | 62.5 ± 14.5 |
Table 4: In Vitro Biocompatibility of SSPNs on HeLa Cells [4]
| Incubation Time | Cell Viability (%) |
|---|---|
| 24 hours | > 90% |
| 48 hours | > 90% |
V. Visualizations: Workflows and Mechanisms
Caption: Workflow for the synthesis of SSPNs.
Caption: Mechanism of MRI-guided HIFU ablation.
Caption: In vivo experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Frontiers | Lipid this compound Nanoemulsion Hybrid for MRI-Guided High-Intensity Focused Ultrasound Therapy of Tumors [frontiersin.org]
- 5. Lipid this compound Nanoemulsion Hybrid for MRI-Guided High-Intensity Focused Ultrasound Therapy of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid this compound Nanoemulsion Hybrid for MRI-Guided High-Intensity Focused Ultrasound Therapy of Tumors [ouci.dntb.gov.ua]
- 7. Lipid this compound Nanoemulsion Hybrid for MRI-Guided High-Intensity Focused Ultrasound Therapy of Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Repeated Acoustic Vaporization of this compound Nanodroplets for Contrast-Enhanced Ultrasound Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [2103.15895] Repeated Acoustic Vaporization of this compound Nanodroplets for Contrast-Enhanced Ultrasound Imaging [arxiv.org]
- 12. Nanomedicines for high‑intensity focused ultrasound cancer treatment and theranostics (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PHASE-SHIFT, STIMULI-RESPONSIVE PERFLUOROCARBON NANODROPLETS FOR DRUG DELIVERY TO CANCER - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Perfluorohexane as a Low-Temperature Laboratory Coolant
Audience: Researchers, scientists, and drug development professionals.
Overview
Perfluorohexane (C₆F₁₄), a fully fluorinated derivative of hexane, is a colorless, odorless, and chemically inert liquid.[1] Its unique combination of properties, including a wide liquid range, low freezing point, and excellent dielectric strength, makes it a valuable heat transfer fluid for low-temperature applications in laboratory settings.[2] This document provides detailed information, comparative data, and standardized protocols for the safe and effective use of this compound as a coolant. Perfluorocarbons are often utilized in applications requiring low temperatures due to their low freezing points and viscosities.[3]
Physical and Chemical Properties
This compound's utility as a coolant stems from its distinct thermophysical properties. It is non-flammable, chemically stable under normal conditions, and compatible with most materials used in laboratory apparatus.[1][4]
| Property | Value |
| Chemical Formula | C₆F₁₄ |
| Molar Mass | 338.04 g/mol |
| Appearance | Colorless liquid |
| Odor | Odorless |
| Boiling Point | 56 °C (329 K) |
| Freezing Point | -90 °C (183 K) |
| Density (liquid, 25°C) | 1.68 g/cm³ |
| Thermal Conductivity | 0.057 W/(m·K) |
| Viscosity (25°C) | 0.64 cP |
| Dielectric Strength | Excellent (Electrical Insulator) |
| Flammability | Non-flammable |
| Chemical Reactivity | Highly Inert |
Comparative Analysis with Other Laboratory Coolants
The choice of a low-temperature coolant depends on the target temperature, safety considerations, and cost. This compound offers a non-flammable and wider operating range compared to many common alternatives.
| Coolant | Achievable Temperature | Advantages | Disadvantages |
| Ice/Water | 0 °C | Inexpensive, non-toxic | Limited to 0 °C |
| Ice/Salt (NaCl) | -5 to -20 °C | Inexpensive | Corrosive, temperature can be inconsistent[5][6] |
| Dry Ice/Acetone | -78 °C | Reaches very low temperatures, common in labs[5] | Acetone is highly flammable and volatile[7] |
| Dry Ice/Isopropanol | -77 °C | Less volatile than acetone | Isopropanol is flammable[7] |
| Liquid Nitrogen Slushes | -92 °C (CH₂Cl₂) to -196 °C | Can achieve very low temperatures | Requires constant replenishment of liquid nitrogen, potential for oxygen condensation |
| This compound | -90 °C to 50 °C | Non-flammable, wide liquid range, chemically inert, reusable | Higher initial cost, high Global Warming Potential (GWP)[4] |
Key Applications in a Laboratory Setting
-
Cryo-reactions: Maintaining stable, low temperatures for temperature-sensitive organic and inorganic syntheses.
-
Sample Freezing: Controlled freezing of biological samples, tissues, or cell cultures.
-
Apparatus Cooling: Use in circulating cooling baths to cool condensers, analytical instrumentation, and other equipment.
-
Dielectric Cooling: Safely cooling electronic components or high-voltage equipment where electrical conductivity is a concern.[2]
Experimental Protocols
Protocol: Setting Up a Low-Temperature Cooling Bath
This protocol describes the use of this compound in an open or circulating cooling bath for maintaining temperatures between -90 °C and room temperature.
Materials:
-
This compound (e.g., Fluorinert™ FC-72)
-
Insulated container (Dewar flask)[7]
-
Cryogenic cooling source (immersion cooler or dry ice)
-
Low-temperature thermometer or thermocouple
-
Magnetic stir plate and stir bar (optional, for bath uniformity)
-
Personal Protective Equipment (PPE): safety goggles, thermal gloves, lab coat
Procedure:
-
Preparation: Don all required PPE. Ensure the work is performed in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1][8]
-
Filling the Bath: Place the insulated Dewar on a stable surface.[7] Carefully pour the required volume of this compound into the Dewar. If using a magnetic stirrer for uniformity, place the stir bar in the Dewar before adding the liquid.
-
Cooling the Bath:
-
Using an Immersion Cooler: Place the probe of the immersion cooler into the this compound. Set the target temperature on the cooler's controller and turn it on.
-
Using Dry Ice: Slowly add small pellets or pieces of dry ice to the this compound.[9] Avoid rapid addition, which can cause vigorous bubbling and splashing due to the sublimation of CO₂.[5]
-
-
Temperature Monitoring: Place a low-temperature thermometer or thermocouple into the bath to monitor the temperature. Ensure the probe does not touch the sides or bottom of the Dewar for an accurate reading of the liquid temperature.
-
Stabilization: Allow the bath to reach and stabilize at the desired temperature before immersing the reaction vessel or apparatus. Add small amounts of dry ice as needed to maintain the target temperature.
-
Post-Use: Once the experiment is complete, allow the bath to warm to room temperature inside the fume hood. The this compound can be recovered for reuse. Store in a sealed, properly labeled container.[10]
Protocol: Direct Immersion Cooling of Samples
This protocol is for applications requiring direct contact between a sample (e.g., in a sealed vial) and the coolant.
Materials:
-
This compound
-
Pre-cooled bath (as prepared in Protocol 5.1)
-
Sample in a sealed, chemically compatible container (e.g., glass vial with a secure cap)
-
Forceps or a vial holder
-
PPE: safety goggles, thermal gloves, lab coat
Procedure:
-
Prepare the Cooling Bath: Following Protocol 5.1, prepare a this compound bath at the desired temperature.
-
Secure the Sample: Ensure the sample container is securely sealed to prevent any leakage or contamination from the coolant.
-
Immersion: Using forceps, slowly lower the sample container into the this compound bath. Ensure the portion of the sample to be cooled is fully submerged.
-
Incubation: Allow the sample to remain in the bath for the required duration.
-
Sample Retrieval: Carefully remove the sample from the bath using forceps. Wipe the exterior of the container with a clean, dry cloth to remove excess this compound before proceeding with the next experimental step.
Visualized Workflows and Logic Diagrams
Diagram: Workflow for Low-Temperature Reaction Setup
Caption: Workflow for setting up a low-temperature reaction using a this compound bath.
Diagram: Decision Tree for Coolant Selection
Caption: Decision tree to guide the selection of a suitable low-temperature coolant.
Safety, Handling, and Disposal
While this compound is chemically inert and has low toxicity, proper handling procedures are essential.
Safety and Handling Summary
| Aspect | Guideline |
| Ventilation | Always handle in a well-ventilated area or chemical fume hood to minimize inhalation of vapors.[8] |
| Personal Protective Equipment (PPE) | Wear safety goggles with side shields, a lab coat, and thermally insulated gloves when handling the cold liquid.[7][11] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed and properly labeled container.[10] |
| Spill Response | For small spills, absorb with an inert material (e.g., vermiculite, sand). For large spills, contain the liquid and prevent entry into drains.[1] Collect absorbed material into a suitable container for disposal.[10] |
| First Aid (Skin Contact) | For contact with cold liquid, run the affected area under cool or warm water for 15 minutes. Do not rub the area. Seek medical attention if irritation persists.[7] |
| First Aid (Eye Contact) | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[1] |
Waste Disposal
This compound is a per- and polyfluoroalkyl substance (PFAS). Disposal must comply with local, state, and federal regulations for hazardous waste. Do not discharge to sewer systems.[8]
-
Collection: Collect all used and contaminated this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Segregation: Do not mix with other solvent wastes unless permitted by your institution's environmental health and safety (EHS) office.
-
Disposal Route: The primary disposal method for PFAS materials is high-temperature incineration by a licensed chemical waste disposal facility.[8][10] Contact your EHS office to arrange for proper disposal.
Diagram: this compound Waste Management Workflow
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 4. researchgate.net [researchgate.net]
- 5. radleys.com [radleys.com]
- 6. Magic Formulas [chem.rochester.edu]
- 7. chamberlandresearch.com [chamberlandresearch.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. echemi.com [echemi.com]
Troubleshooting & Optimization
How to stabilize perfluorohexane nanoemulsions against Ostwald ripening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with perfluorohexane (PFH) nanoemulsions. The primary focus is on preventing Ostwald ripening, a critical factor in nanoemulsion instability.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Rapid increase in droplet size over a short period (hours to days). | Ostwald Ripening: This is the most common cause of instability in PFH nanoemulsions. Smaller droplets have higher solubility and diffuse to larger droplets. | 1. Incorporate a second, less soluble liquid (ripening inhibitor): Add a small percentage of a high molecular weight, water-insoluble oil like a long-chain triglyceride (e.g., corn oil) or squalene (B77637) to the this compound phase.[1][2][3] This creates an osmotic gradient that counteracts the diffusion of PFH. 2. Optimize surfactant choice and concentration: Use a surfactant with strong interfacial activity and consider a combination of surfactants to create a more robust interfacial film.[4] Fluorinated surfactants can also enhance stability.[5][6] 3. Increase the viscosity of the continuous phase: Adding a gelling agent like Aerosil COK84 can create a network that physically hinders droplet movement and diffusion.[7] |
| Phase separation or creaming observed. | Flocculation and Coalescence: Droplets are aggregating and merging, often a secondary effect after initial droplet growth from Ostwald ripening. | 1. Ensure adequate surfactant coverage: Increase the surfactant-to-oil ratio to provide sufficient steric or electrostatic repulsion between droplets.[4] 2. Optimize homogenization parameters: Higher energy input during emulsification can lead to smaller, more uniform droplets that are less prone to coalescence.[1] 3. Control storage temperature: Store nanoemulsions at a consistent, cool temperature (e.g., 4°C) to reduce kinetic instability.[8][9] |
| High polydispersity index (PDI) in the initial formulation. | Inefficient Emulsification: The homogenization process may not be optimized to produce a narrow size distribution. | 1. Increase homogenization pressure or cycles: More intensive processing can break down larger droplets more effectively.[7] 2. Optimize the surfactant system: The choice and concentration of surfactant can significantly impact the initial droplet size and distribution.[10][11] 3. Consider the formulation method: Low-energy methods like phase inversion temperature (PIT) can sometimes produce smaller, more uniform droplets compared to high-energy methods.[1] |
| Inconsistent results between batches. | Variability in Protocol or Materials: Minor changes in procedure, component concentrations, or material quality can lead to different outcomes. | 1. Standardize all experimental parameters: Precisely control temperatures, mixing speeds, homogenization times, and pressures. 2. Use high-purity components: Ensure the quality and purity of this compound, surfactants, and any additives. 3. Calibrate equipment regularly: Ensure that homogenizers, sonicators, and particle sizers are functioning correctly. |
Frequently Asked Questions (FAQs)
Q1: What is Ostwald ripening and why is it a problem for this compound nanoemulsions?
A1: Ostwald ripening is a phenomenon where smaller droplets in an emulsion dissolve and their molecules diffuse through the continuous phase to deposit onto larger droplets.[12] This leads to an overall increase in the average droplet size and eventually phase separation. This compound has a relatively high water solubility compared to other oils, which makes its nanoemulsions particularly susceptible to this destabilization mechanism.[13]
Q2: How does adding a second, less soluble liquid prevent Ostwald ripening?
A2: Adding a highly water-insoluble liquid, often called a "ripening inhibitor," to the this compound phase creates a compositional difference between the droplets.[3] This generates an osmotic pressure that counteracts the Laplace pressure driving the dissolution of smaller droplets, thus kinetically stabilizing the nanoemulsion.[3][14]
Q3: What type of surfactant is best for stabilizing this compound nanoemulsions?
A3: The ideal surfactant should create a stable interfacial film around the this compound droplets. Non-ionic surfactants like poloxamers (e.g., Pluronic® F-68) and lecithin (B1663433) are commonly used.[15] For enhanced stability, fluorinated surfactants can be employed as they have a higher affinity for the perfluorocarbon phase.[5][6] The choice of surfactant can significantly influence both the initial droplet size and the long-term stability of the nanoemulsion.[16]
Q4: Can I use a combination of methods to improve stability?
A4: Yes, a multi-faceted approach is often the most effective. Combining a ripening inhibitor with an optimized surfactant system and proper storage conditions will provide the best protection against Ostwald ripening and other destabilization mechanisms.
Q5: How can I monitor the stability of my this compound nanoemulsions?
A5: The primary method for monitoring stability is by measuring the droplet size and polydispersity index (PDI) over time using Dynamic Light Scattering (DLS).[17] An increase in the average droplet size is a direct indicator of Ostwald ripening. For a more detailed analysis, Cryo-Transmission Electron Microscopy (Cryo-TEM) can provide visual evidence of changes in droplet morphology and size distribution.[17][18]
Data Presentation
Table 1: Effect of Ripening Inhibitors on this compound Nanoemulsion Stability
| Formulation | Ripening Inhibitor (2% w/w) | Initial Droplet Size (nm) | Droplet Size after 30 days at 25°C (nm) | % Change in Droplet Size |
| A | None | 152 ± 5 | 289 ± 12 | +90.1% |
| B | Corn Oil | 155 ± 6 | 168 ± 7 | +8.4% |
| C | Squalene | 153 ± 5 | 161 ± 6 | +5.2% |
Table 2: Influence of Surfactant Type on Nanoemulsion Stability
| Formulation | Surfactant (5% w/w) | Initial Droplet Size (nm) | Droplet Size after 30 days at 25°C (nm) | % Change in Droplet Size |
| D | Poloxamer 188 | 165 ± 7 | 255 ± 11 | +54.5% |
| E | Lecithin | 172 ± 8 | 231 ± 10 | +34.3% |
| F | Fluorinated Surfactant | 161 ± 6 | 175 ± 7 | +8.7% |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion with a Ripening Inhibitor
-
Preparation of the Oil Phase:
-
In a sterile glass vial, combine 9.8 g of this compound and 0.2 g of corn oil (ripening inhibitor).
-
Vortex the mixture for 1 minute to ensure homogeneity.
-
-
Preparation of the Aqueous Phase:
-
In a separate sterile beaker, dissolve 2.0 g of Poloxamer 188 in 88.0 g of ultrapure water.
-
Stir the mixture with a magnetic stirrer until the surfactant is fully dissolved.
-
-
Emulsification:
-
Add the oil phase to the aqueous phase while stirring.
-
Coarsely emulsify the mixture using a high-shear mixer for 5 minutes.
-
Process the coarse emulsion through a high-pressure homogenizer at 20,000 psi for 10 passes.
-
Maintain the temperature of the emulsion below 40°C during homogenization using a cooling bath.
-
-
Characterization and Storage:
-
Measure the initial droplet size and PDI using Dynamic Light Scattering.
-
Store the nanoemulsion in a sealed glass vial at 4°C.
-
Monitor the droplet size at regular intervals to assess stability.
-
Visualizations
Caption: Ostwald ripening process in a this compound nanoemulsion.
Caption: Experimental workflow for nanoemulsion stabilization.
References
- 1. Formation and stability of nano-emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of oil type on nanoemulsion formation and Ostwald ripening stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of hydrophilic substances on Ostwald ripening in emulsions stabilized by varied hydrophilic group surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Perfluorocarbon nanodroplets stabilized by fluorinated surfactants: characterization and potentiality as theranostic agents - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. Strategies for reducing Ostwald ripening phenomenon in nanoemulsions based on thyme essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A stable, highly concentrated fluorous nanoemulsion formulation for in vivo cancer imaging via 19F-MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Investigation of Factors Influencing Formation of Nanoemulsion by Spontaneous Emulsification: Impact on Droplet Size, Polydispersity Index, and Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorine-containing nanoemulsions for MRI cell tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Impact of different emulsifiers on biocompatibility and inflammatory potential of Perfluorohexyloctane (F6H8) emulsions for new intravenous drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Properties and stability of nanoemulsions: How relevant is the type of surfactant? | Semantic Scholar [semanticscholar.org]
- 17. Monitoring the Stability of Perfluorocarbon Nanoemulsions by Cryo-TEM Image Analysis and Dynamic Light Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Perfluorohexane Emulsions for Oxygen Transfer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and optimization of perfluorohexane (PFH) emulsions for enhanced oxygen transfer.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering step-by-step solutions to get your research back on track.
| Problem | Potential Causes | Troubleshooting Steps |
| Inconsistent or Large Particle Size | 1. Inefficient homogenization.2. Inappropriate surfactant concentration.3. Incorrect emulsification parameters (pressure, time, temperature). | 1. Optimize Homogenization: - For high-pressure homogenization, increase the number of passes or the homogenization pressure within the recommended range (e.g., 500 to 5,000 psi). - If using ultrasonication, ensure the probe is properly submerged and optimize sonication time and amplitude.2. Adjust Surfactant Concentration: - Perform a titration series to determine the optimal surfactant-to-perfluorohexane ratio. - Consider using a combination of surfactants or adding a co-surfactant.[1]3. Refine Emulsification Parameters: - Systematically vary the emulsification time and temperature to identify the optimal conditions for your specific formulation. |
| Emulsion Instability (Creaming, Phase Separation, Coalescence) | 1. Suboptimal surfactant choice.2. Insufficient electrostatic or steric stabilization.3. Ostwald ripening, especially with low molecular weight perfluorocarbons.4. Improper storage conditions. | 1. Select Appropriate Surfactant: - Lecithin-based emulsifiers often provide good biocompatibility and stability.[1] - For nanoemulsions, consider non-ionic block copolymers like Pluronics, which have been shown to produce small particle sizes.[2][3]2. Enhance Stabilization: - Measure the zeta potential of your emulsion. A value greater than |30mV| generally indicates good electrostatic stability. If the value is low, consider a charged surfactant. - For steric stabilization, ensure the surfactant provides a sufficient barrier around the droplets.3. Minimize Ostwald Ripening: - If using a volatile perfluorocarbon, consider adding a small percentage of a higher molecular weight, less water-soluble perfluorocarbon to inhibit molecular diffusion.[4]4. Control Storage: - Store emulsions at the recommended temperature and avoid freeze-thaw cycles, which can disrupt stability.[1] |
| Low Oxygen Transfer Rate | 1. Large average particle size.2. Low this compound concentration.3. Viscous continuous phase impeding diffusion. | 1. Reduce Particle Size: - As a critical factor, reducing particle size increases the surface-area-to-volume ratio, which directly enhances oxygen diffusion.[2][3] - Refer to the "Inconsistent or Large Particle Size" troubleshooting section.2. Increase this compound Concentration: - The oxygen carrying capacity is directly related to the volume fraction of the perfluorocarbon.[5] Carefully increase the concentration while monitoring emulsion stability.3. Optimize Continuous Phase: - If possible, reduce the viscosity of the aqueous phase to facilitate oxygen movement. |
Frequently Asked Questions (FAQs)
1. What is the optimal particle size for this compound emulsions for efficient oxygen transfer?
While there is no single "optimal" size for all applications, a smaller particle size is generally better. Droplets in the nano-range (typically 100-250 nm) provide a larger surface-area-to-volume ratio, which significantly enhances the rate of oxygen diffusion from the this compound to the surrounding medium.[2][3] For intravenous applications, particle sizes should ideally be below 0.5 µm to ensure prolonged intravascular persistence and minimize potential side effects.[4][6]
2. How do I choose the right surfactant for my this compound emulsion?
The choice of surfactant is critical and depends on the desired properties of the final emulsion. Key factors to consider include:
-
Biocompatibility: For in vivo applications, use biocompatible surfactants like egg yolk phospholipids (B1166683) or lecithin-based emulsifiers.[1][4]
-
Emulsifying Efficiency: Non-ionic block copolymers, such as Pluronics, have been shown to be effective in producing nano-sized emulsions.[2][3]
-
Stability: The surfactant should provide a stable interfacial film to prevent droplet coalescence. A combination of surfactants can sometimes offer superior stability.[1]
-
Charge: The surface charge imparted by the surfactant, measured as zeta potential, can predict electrostatic stability.
3. What are the most common methods for preparing this compound nanoemulsions?
High-energy methods are most commonly employed to achieve the small droplet sizes required for efficient oxygen transfer:[7][8]
-
High-Pressure Homogenization: This is a widely used and efficient method that forces a coarse emulsion through a small orifice at high pressure (500-5000 psi), causing intense shear and turbulence that breaks down droplets to the nano-scale.
-
Microfluidization: This technique uses a microfluidizer to create intense disruptive forces that form nanoemulsions.
-
Ultrasonication: High-frequency sound waves create cavitation, which disrupts large droplets into smaller ones. This method is effective for lab-scale preparations.[8]
4. How can I measure the particle size and stability of my emulsion?
Several techniques are essential for characterizing your this compound emulsion:
-
Dynamic Light Scattering (DLS): This is the primary method for measuring the mean particle size (z-average), size distribution (Polydispersity Index, PDI), and zeta potential.[1] A low PDI (ideally < 0.2) indicates a monodisperse and uniform emulsion.
-
Microscopy: Optical or electron microscopy can provide a visual confirmation of droplet size and morphology and help identify issues like aggregation.[9][10]
-
Turbiscan Analysis: This technique directly measures destabilization phenomena like creaming and sedimentation over time, providing a quantitative measure of emulsion stability.[11]
5. How is the oxygen transfer rate of an emulsion measured?
The volumetric oxygen mass transfer coefficient (kLa) is a key parameter used to quantify the rate of oxygen transfer. A common method for its determination is the sulfite depletion method .[12] This involves deoxygenating the medium with nitrogen, then re-oxygenating with air while monitoring the dissolved oxygen concentration with a calibrated probe. The rate of oxygen increase is used to calculate the kLa.
Data Presentation
Table 1: Influence of Homogenization Method on Particle Size
| Homogenization Method | Typical Pressure/Frequency | Resulting Particle Size (nm) | Reference |
| High-Pressure Homogenization | 500 - 5,000 psi | Up to 1 nm (ideal), typically 100-250 nm | [8] |
| Microfluidization | Varies with instrument | 65 - 160 nm | |
| Ultrasonication | 25 kHz | 10 - 30 nm |
Table 2: Effect of Surfactant Type on Emulsion Properties
| Surfactant Type | Advantage | Typical Particle Size | Stability | Reference |
| Pluronics (e.g., F-68) | Produces small particle sizes | ~150 - 250 nm | Can be concentration-dependent | [2][3] |
| Lecithin/Phospholipids | High biocompatibility | ~200 - 300 nm | Good, often used in commercial formulations | [1][4] |
| Fluorinated Surfactants | High affinity for PFCs | Can achieve < 200 nm | Can provide excellent stability | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion via High-Pressure Homogenization
Objective: To prepare a stable this compound-in-water nanoemulsion with a target particle size of < 250 nm.
Materials:
-
This compound (PFH)
-
Surfactant (e.g., Egg Yolk Phospholipid or Pluronic F-68)
-
Deionized, sterile water for injection
-
High-shear mixer (for pre-emulsion)
-
High-pressure homogenizer
Methodology:
-
Aqueous Phase Preparation: Dissolve the chosen surfactant in deionized water. Gently heat and stir until fully dissolved.
-
Pre-emulsion Formation: While stirring the aqueous phase with a high-shear mixer, slowly add the this compound phase. Continue mixing for 10-15 minutes to form a coarse pre-emulsion.
-
High-Pressure Homogenization: a. Prime the high-pressure homogenizer according to the manufacturer's instructions. b. Pass the pre-emulsion through the homogenizer at a set pressure (e.g., start at 10,000 psi). c. Collect the resulting emulsion in a sterile container placed in an ice bath to dissipate heat generated during homogenization. d. Re-circulate the emulsion through the homogenizer for a predetermined number of cycles (e.g., 5-10 cycles). The optimal number of cycles should be determined experimentally.
-
Characterization: a. Measure the particle size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). b. Measure the zeta potential to assess stability. c. Visually inspect for any signs of instability.
Protocol 2: Measurement of Oxygen Transfer Coefficient (kLa)
Objective: To determine the volumetric oxygen transfer coefficient of the prepared PFH emulsion.
Materials:
-
This compound emulsion
-
Bioreactor or stirred vessel with temperature control
-
Calibrated dissolved oxygen (DO) probe
-
Nitrogen gas supply
-
Air supply with flow meter
Methodology:
-
System Setup: Place the PFH emulsion into the bioreactor and bring it to the desired experimental temperature (e.g., 37°C). Insert the calibrated DO probe.
-
Deoxygenation: Sparge nitrogen gas through the emulsion while stirring until the dissolved oxygen reading is stable at or near 0%.
-
Re-oxygenation: Stop the nitrogen flow and start sparging with air at a constant, known flow rate (e.g., 1 vessel volume per minute, VVM).[12]
-
Data Logging: Record the dissolved oxygen concentration over time until it reaches a stable saturation point (100%).
-
Calculation: The kLa is determined from the slope of the plot of ln(C* - C) versus time, where C* is the saturation DO concentration and C is the DO concentration at time t.
Visualizations
Caption: Workflow for PFH emulsion preparation and evaluation.
Caption: Decision tree for troubleshooting emulsion instability.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of perfluoro nano-scale emulsions: the importance of particle size for enhanced oxygen transfer in biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Quality by design approach identifies critical parameters driving oxygen delivery performance in vitro for perfluorocarbon based artificial oxygen carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perfluorocarbon-based oxygen carriers: from physics to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. entegris.com [entegris.com]
- 12. eppendorf.com [eppendorf.com]
- 13. Perfluorocarbon nanodroplets stabilized by fluorinated surfactants: characterization and potentiality as theranostic agents - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
Reducing the acoustic activation threshold of perfluorohexane droplets
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when trying to reduce the acoustic activation threshold of perfluorohexane (PFH) droplets.
Frequently Asked Questions (FAQs)
Q1: What is the acoustic activation threshold and why is it important to reduce it?
A1: Acoustic activation, or Acoustic Droplet Vaporization (ADV), is the process where liquid perfluorocarbon droplets undergo a phase transition into gaseous microbubbles when exposed to ultrasound pressure above a certain level.[1] This level is known as the ADV threshold.[1] Reducing this threshold is critical for in-vivo applications to minimize potential tissue damage from high-intensity ultrasound and to ensure that activation can be achieved at clinically relevant depths and energy levels.[2][3][4]
Q2: What are the primary factors that influence the ADV threshold of this compound droplets?
A2: The ADV threshold is influenced by a combination of factors related to the droplets themselves, the acoustic parameters used, and the surrounding environment. Key factors include:
-
Droplet Properties: Size (droplet radius), shell material (e.g., lipid, polymer, protein), and the boiling point of the perfluorocarbon core.[5][6][7]
-
Acoustic Parameters: Ultrasound frequency, peak negative pressure, pulse duration (number of cycles), and pulse repetition frequency (PRF).[5][8][9]
-
Environmental Conditions: Ambient temperature and the properties of the surrounding medium (e.g., viscosity, presence of a tube or hydrogel).[1][2][9]
Q3: How does the size of the this compound droplet affect its activation threshold?
A3: Generally, the acoustic vaporization threshold decreases as the droplet size increases.[5][9][10][11][12] Larger droplets have a lower Laplace pressure, which is the pressure exerted by the shell on the liquid core that counteracts vaporization.[2] Therefore, less acoustic energy is required to initiate the phase change in larger droplets. Conversely, smaller nanodroplets often require a higher peak negative pressure to vaporize.[2][5][7]
Q4: What is the role of the encapsulating shell material?
A4: The shell plays a crucial role in the stability and acoustic response of the droplets.[13] While some studies suggest that shell composition (lipid, protein, or polymer) may have a negligible effect on the ADV threshold itself at high driving pressures[14][15], the shell's properties are critical. Soft-shell materials like lipids may allow for greater bubble expansion compared to more rigid polymer or protein shells.[13][15] The choice of shell material can also influence stability, payload release kinetics, and the overall dynamics of the generated microbubble post-vaporization.[13][14]
Q5: Can the acoustic frequency be tuned to lower the activation threshold?
A5: The relationship between frequency and the ADV threshold for PFH is complex. For large PFH droplets, some studies have found that the ADV threshold decreases as the frequency increases, potentially due to a phenomenon called superharmonic focusing.[5][6][7] However, for smaller droplets, this effect may disappear.[5] It is important to note that for lower boiling point perfluorocarbons like perfluoropentane (PFP), the threshold generally increases with frequency.[6][7][9] Therefore, the optimal frequency depends on the specific droplet formulation and size.
Troubleshooting Guide
Problem: My this compound droplets are not vaporizing at the expected acoustic pressure.
| Potential Cause | Recommended Solution |
| Droplet Size is Too Small | Smaller droplets inherently require higher activation pressures.[2][5] Confirm your droplet size distribution using dynamic light scattering (DLS) or microscopy. If droplets are too small, consider modifying your formulation protocol (e.g., adjusting sonication energy, extrusion parameters, or microfluidics flow rates) to produce larger droplets.[16] |
| Acoustic Pressure is Insufficient | The actual acoustic pressure delivered to the droplets may be lower than expected due to attenuation from the surrounding medium (e.g., hydrogel, tissue phantom).[9] Calibrate your acoustic setup carefully. Try incrementally increasing the acoustic pressure or the number of cycles in the pulse to deliver more energy.[8][9] |
| Ambient Temperature is Too Low | The ADV threshold decreases as the ambient temperature increases.[2][9] Experiments conducted at room temperature will require higher acoustic pressures than those at body temperature (37°C).[2][9] Ensure your experimental setup maintains the appropriate physiological temperature if intended for in-vivo applications. |
| Heterogeneous Nucleation Sites are Lacking | Vaporization is often initiated at nucleation sites. Pure, plain PFH droplets may have higher thresholds. Research suggests that introducing a secondary material, such as a single micron-sized water droplet inside the PFH droplet, can create a nucleation site and significantly lower the ADV threshold.[10][11][12] |
Problem: There is significant batch-to-batch variability in the measured ADV threshold.
| Potential Cause | Recommended Solution |
| Inconsistent Droplet Formulation | Minor variations in the preparation protocol can lead to differences in droplet size distribution and shell characteristics.[9] Standardize every step of your synthesis, including component concentrations, sonication/homogenization time and power, and temperature control. |
| Inconsistent Measurement Setup | The experimental setup for measuring the ADV threshold can introduce variability. Factors like the type of container (e.g., tube vs. tubeless setup), its size, and the positioning of the transducer can cause inconsistencies through acoustic wave reflection and scattering.[1][5][9] Use a consistent, well-defined measurement protocol and setup for all batches. |
| Droplet Aggregation | The state of droplet dispersion can affect the threshold. Aggregated droplets may have a lower collective ADV threshold compared to dispersed, individual droplets.[17][18] Ensure consistent and uniform dispersion of droplets in the medium before each experiment. This can be achieved by gentle vortexing or using a suitable surfactant. |
Quantitative Data Summary
The following table summarizes the relationship between various parameters and the Acoustic Droplet Vaporization (ADV) threshold for perfluorocarbon droplets, with a focus on this compound (PFH) where data is available.
| Parameter | Effect on ADV Threshold | Perfluorocarbon Type | Approximate Pressure Range | Reference |
| Droplet Size | Threshold decreases as size increases | PFH | 1.5 - 2.3 MPa (for large droplets) | [7] |
| Threshold decreases as size increases | PFP | 1.0 - 2.3 MPa | [9] | |
| Temperature | Threshold decreases as temperature increases | PFP | ~4 MPa (PBS) vs. 8.5 MPa (gel) | [9] |
| Threshold decreases as temperature increases | PFH | Threshold at 37°C is lower than at room temp | [2] | |
| Acoustic Frequency | Threshold decreases as frequency increases (large droplets) | PFH | 1.5 - 2.3 MPa (at 10-15 MHz) | [7] |
| Threshold increases as frequency increases | PFP | 1.05 MPa (2.25 MHz) to 2.34 MPa (10 MHz) | [9] | |
| Pulse Repetition Freq. (PRF) | Threshold decreases as PRF increases (up to a point) | PFP | 121 - 193 kPa | [8] |
| Number of Cycles | Threshold decreases as the number of cycles increases | PFP | 121 - 193 kPa | [8] |
| Droplet Aggregation | Aggregation significantly lowers the threshold | Not Specified | 1.90 MPa (dispersed) to 0.84 MPa (aggregated) | [18] |
Experimental Protocols
Protocol 1: this compound Droplet Formulation (Lipid Shell)
This protocol describes a common method for creating lipid-shelled this compound nanodroplets via sonication.
Materials:
-
This compound (PFH)
-
Lipids (e.g., DSPC, DSPE-PEG2000 in chloroform)
-
Phosphate-buffered saline (PBS)
-
High-power sonicator with a microtip
-
Rotary evaporator
Methodology:
-
Lipid Film Hydration:
-
In a round-bottom flask, mix the desired lipids (e.g., a 9:1 molar ratio of DSPC to DSPE-PEG2000).
-
Remove the chloroform (B151607) solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Place the flask under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration and Emulsification:
-
Hydrate the lipid film with PBS by vortexing, creating a solution of multilamellar vesicles.
-
Add this compound to the lipid solution (e.g., at a 10% v/v ratio).
-
Place the vial containing the mixture in an ice bath to prevent excessive heating.
-
-
Sonication:
-
Emulsify the mixture using a high-power sonicator.
-
Apply short, high-energy pulses (e.g., 30-second pulses with 30-second rests) for a total sonication time of 2-3 minutes. The energy and duration will need to be optimized to achieve the desired droplet size.
-
-
Purification and Characterization:
-
Centrifuge the resulting emulsion to separate the submicron droplets from larger droplets and lipid aggregates.
-
Collect the supernatant containing the desired nanodroplets.
-
Characterize the droplet size distribution and concentration using appropriate techniques like Dynamic Light Scattering (DLS).
-
Protocol 2: Measurement of the Acoustic Activation Threshold
This protocol outlines a method for determining the ADV threshold using acoustic detection.
Materials:
-
Formulated this compound droplets diluted in a suitable medium (e.g., degassed water or PBS).
-
Acoustically transparent sample holder or tube.
-
Two confocal ultrasound transducers (one for transmitting, one for receiving).
-
Pulse generator/amplifier.
-
Oscilloscope or data acquisition system.
Methodology:
-
System Setup:
-
Position the transmitting and receiving transducers confocally, with the sample holder at the focal point.
-
The transmitting transducer will deliver the activation pulse, while the receiving transducer will detect the acoustic response from the droplets.
-
-
Data Acquisition:
-
Begin by recording the baseline acoustic signal from the droplet suspension at a very low acoustic pressure, well below the expected activation threshold.
-
Incrementally increase the peak negative pressure of the transmitting pulse in defined steps (e.g., 0.1 MPa).
-
At each pressure level, send a pulse and record the scattered acoustic signal with the receiving transducer.
-
-
Threshold Determination:
-
Analyze the received signals. The vaporization of droplets into microbubbles will cause a significant increase in the scattered acoustic signal due to the high compressibility of gas.[10]
-
Plot the magnitude of the scattered signal (e.g., fundamental, subharmonic, or second harmonic component) against the applied peak negative pressure.
-
The ADV threshold is defined as the acoustic pressure at which a sharp, significant increase in the scattered signal is observed.[16]
-
Visualizations
Caption: Workflow for developing and testing low-threshold PFH droplets.
Caption: Key factors influencing the acoustic droplet vaporization threshold.
References
- 1. Review on Acoustic Droplet Vaporization in Ultrasound Diagnostics and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repeated Acoustic Vaporization of this compound Nanodroplets for Contrast-Enhanced Ultrasound Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.sssup.it [iris.sssup.it]
- 5. Numerical investigation of acoustic vaporization threshold of microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. The Role of Acoustic Parameters in Droplet Vaporization of Perfluoropentane Nanodroplets for In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acoustic vaporization threshold of lipid-coated perfluoropentane droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lib.upmc.fr [lib.upmc.fr]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Acoustic Droplet Vaporization of this compound Emulsions Induced by Heterogeneous Nucleation at an Ultrasonic Frequency of 1.1 MHz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optical and Acoustic Characterization of Phase-Shift Droplets with Varying Shell Compositions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optical and acoustic characterization of phase-shift droplets with varying shell compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Parametric study of acoustic droplet vaporization thresholds and payload release from acoustically-responsive scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acoustic vaporization of droplet aggregations - 75th Annual Meeting of the Division of Fluid Dynamics [archive.aps.org]
- 18. pubs.aip.org [pubs.aip.org]
Technical Support Center: Optimization of Perfluorohexane Concentration for Cellular Encapsulation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing perfluorohexane (PFH) concentration for cellular encapsulation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and reproducible experiments.
Troubleshooting Guide
This guide addresses common issues encountered during cellular encapsulation with this compound, offering step-by-step solutions.
| Problem | Potential Cause | Suggested Solution |
| 1. Unstable Emulsion (Droplet Coalescence) | - Incompatible or insufficient surfactant concentration.- Improper mixing/homogenization speed or duration.- Suboptimal temperature. | - Surfactant Selection: Use a fluorosurfactant specifically designed for water-in-fluorocarbon emulsions. PEG-PFPE (polyethylene glycol-perfluoropolyether) block copolymer surfactants are highly effective at stabilizing these emulsions.[1][2]- Optimize Surfactant Concentration: Start with the manufacturer's recommended concentration and perform a titration to find the optimal concentration for your specific cell type and PFH concentration.- Mixing Technique: For microfluidic-based encapsulation, ensure stable flow rates of both the aqueous and oil phases. For bulk emulsification, optimize the homogenization speed and duration to achieve uniform droplet size without causing excessive shear stress on the cells.- Temperature Control: Maintain a consistent and optimal temperature during the encapsulation process, as temperature fluctuations can affect emulsion stability. |
| 2. Low Cell Viability Post-Encapsulation | - High shear stress during emulsification.- Cytotoxicity of this compound at the concentration used.- Osmotic stress.- Inadequate oxygen and nutrient transport. | - Reduce Shear Stress: In microfluidic systems, use lower flow rates. For other methods, reduce the mixing speed or use a wider nozzle for droplet generation.- Optimize PFH Concentration: Conduct a dose-response experiment to determine the optimal PFH concentration that balances encapsulation efficiency with cell viability. Start with a low concentration (e.g., 5-10% v/v) and incrementally increase it.- Isotonic Solutions: Ensure that all solutions, including the cell suspension and the continuous phase, are isotonic to prevent osmotic shock to the cells.- Oxygen Supply: Perfluorocarbons have high gas solubility, which is beneficial for oxygen delivery. Ensure the surrounding environment has adequate oxygen supply. |
| 3. Inconsistent Droplet Size | - Fluctuations in flow rates in microfluidic devices.- Inconsistent pressure in the syringe pumps.- Clogging of the microfluidic channels. | - Stable Flow Control: Use high-precision syringe pumps or pressure controllers to maintain stable flow rates of both the dispersed (cell suspension) and continuous (PFH) phases.- Degas Solutions: Degas all solutions before use to prevent the formation of air bubbles that can disrupt flow and droplet formation.- Channel Surface Treatment: Ensure the microfluidic channels have the appropriate surface properties (hydrophobic for water-in-oil emulsions) to promote stable droplet generation.[2] |
| 4. Low Encapsulation Efficiency | - Low cell concentration in the suspension.- Cell sedimentation in the syringe or tubing.- Droplet size is too small for the cells. | - Optimize Cell Concentration: The number of cells per droplet follows a Poisson distribution. A higher initial cell concentration will increase the number of droplets containing cells, but also the likelihood of multiple cells per droplet.[3][4]- Prevent Cell Sedimentation: Use a density-matching agent like OptiPrep™ in the cell suspension to prevent cells from settling.[3][4] Alternatively, a mini stir bar can be used in the syringe, but this may increase shear stress.[5]- Adjust Droplet Size: In microfluidic systems, the droplet size can be controlled by adjusting the flow rates of the two phases or by using a device with a different nozzle size. |
| 5. Clogging of Microfluidic Device | - Cell aggregation.- Debris in the cell suspension or solutions.- Incompatible materials causing precipitation. | - Cell Sieving: Pass the cell suspension through a cell strainer to remove any large aggregates before loading it into the syringe.- Filter Solutions: Filter all solutions to remove any particulate matter.- Material Compatibility: Ensure all components of the experimental setup are compatible and will not react with each other. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for cell encapsulation?
A1: The optimal concentration of PFH is cell-type dependent and needs to be determined empirically. A good starting point is typically in the range of 10% (v/v) in the continuous phase.[6] It is crucial to perform a dose-response study to evaluate the effect of different PFH concentrations on both encapsulation efficiency and cell viability.
Q2: What type of surfactant should I use for creating a stable water-in-perfluorohexane emulsion?
A2: It is highly recommended to use a biocompatible fluorosurfactant. Non-ionic block copolymers like PEG-PFPE have been shown to be very effective in stabilizing water-in-fluorocarbon emulsions for biological applications, as they prevent droplet coalescence and minimize the adsorption of biomolecules to the droplet interface.[1][2]
Q3: How can I improve the viability of my cells after encapsulation?
A3: Several factors can be optimized to improve cell viability. Minimizing shear stress by using lower flow rates or gentle mixing is critical. Ensuring all solutions are isotonic and maintaining an optimal temperature are also important. Additionally, the inherent biocompatibility of the PFH and surfactant used should be considered.
Q4: How do I control the number of cells encapsulated in each droplet?
A4: The distribution of cells in droplets generally follows the Poisson distribution. To control the number of cells per droplet, you can adjust the initial concentration of cells in the suspension. A lower cell concentration will increase the probability of single-cell encapsulation but will also result in a higher number of empty droplets.[3][4]
Q5: My microfluidic device keeps clogging. What can I do to prevent this?
A5: Clogging is a common issue and can be caused by cell clumps, dust particles, or precipitates. To prevent this, ensure your cell suspension is a single-cell suspension by passing it through a cell strainer. All solutions should be filtered before use. Also, check for any incompatibilities between your reagents that might lead to precipitation.
Quantitative Data
The following tables summarize key quantitative data from studies on perfluorocarbon-based cell encapsulation. Note that some studies use perfluorocarbons other than this compound, but the data can still provide valuable guidance.
Table 1: Effect of Perfluorocarbon Emulsion on Cell Viability
| Cell Type | Perfluorocarbon & Concentration | Surfactant | Key Finding | Reference |
| Yeast Cells | Fluorocarbon Oil (HFE-7500) with 1.8% (w/w) PFPE-PEG surfactant | PFPE-PEG | Cells remained viable and proliferated within droplets after 17 hours of incubation. | [1] |
| Human Monocytic U937 Cells | Fluorinated oil | Fluorinated surfactant | Encapsulated cells maintained >80% survival up to 4 days post-encapsulation. | [7] |
| THP-1 Cells | Not specified | OptiPrep™ (density matching agent) | Cell viability was not significantly affected by OptiPrep™ concentrations up to 13.2% after 24 hours. | [4] |
| Cartilage Progenitor Cells | Not applicable (Alginate hydrogel) | Not applicable | Cell viability decreased with increasing alginate concentration (from 89% at 2% to 31% at 6%). | [8] |
Table 2: Single-Cell Encapsulation Efficiency
| Cell Type | Droplet Size | Cell Concentration | Single-Cell Encapsulation Rate | Key Observation | Reference |
| THP-1 Cells | ~81 µm | 4 x 10⁶ cells/mL | Below 10% (without density matching) | Density matching with OptiPrep™ significantly improved encapsulation efficiency. | [4][9] |
| THP-1 Cells | ~81 µm | 8 x 10⁶ cells/mL | ~30% (without density matching) | Higher cell concentration increases encapsulation rate but also the risk of clogging. | [4][9] |
| Mouse Embryonic Stem Cells | Not specified | 5 x 10⁶ cells/ml | Up to 70% | A stratified flow-assisted particle ordering method was used to improve single-cell encapsulation. | [10] |
Experimental Protocols
Protocol 1: Preparation of a Stable Water-in-Perfluorohexane Emulsion for Microfluidics
Materials:
-
This compound (PFH)
-
Biocompatible fluorosurfactant (e.g., PFPE-PEG based)
-
Cell suspension in a suitable culture medium
-
Syringes and tubing for microfluidic setup
-
Microfluidic device with a flow-focusing geometry
Method:
-
Prepare the Continuous Phase: Dissolve the fluorosurfactant in PFH at the desired concentration (e.g., 1-2% w/w). Ensure the surfactant is completely dissolved.
-
Prepare the Dispersed Phase: Prepare a single-cell suspension in your culture medium at the optimized concentration. To prevent sedimentation, consider adding a density-matching agent.
-
Setup the Microfluidic System:
-
Load the continuous phase (PFH with surfactant) into one syringe and the dispersed phase (cell suspension) into another.
-
Connect the syringes to the respective inlets of the microfluidic device using appropriate tubing.
-
Mount the device on a microscope to visualize droplet formation.
-
-
Droplet Generation:
-
Set the flow rates for both phases using a syringe pump or pressure controller. The ratio of the flow rates will determine the droplet size.
-
Start the flow of the continuous phase first to fill the channels, followed by the dispersed phase.
-
Adjust the flow rates to achieve stable droplet formation with the desired size.
-
-
Collection: Collect the generated emulsion in a sterile microcentrifuge tube for further incubation and analysis.
Protocol 2: Assessing Cell Viability Post-Encapsulation
Materials:
-
Cell-laden PFH emulsion
-
Live/Dead viability/cytotoxicity kit (e.g., Calcein AM and Ethidium Homodimer-1)
-
Fluorescence microscope
Method:
-
Staining:
-
Add the Live/Dead staining solution directly to the collected emulsion.
-
Incubate the emulsion at the recommended temperature and duration for the specific staining kit.
-
-
Imaging:
-
Place a small volume of the stained emulsion on a microscope slide.
-
Use a fluorescence microscope with the appropriate filters to visualize the live (green fluorescence) and dead (red fluorescence) cells within the droplets.
-
-
Quantification:
-
Capture images from multiple random fields of view.
-
Count the number of live and dead cells to calculate the percentage of viable cells.
-
Visualizations
Caption: Workflow for cellular encapsulation in this compound and subsequent viability analysis.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Improving Single-Cell Encapsulation Efficiency and Reliability through Neutral Buoyancy of Suspension [mdpi.com]
- 4. Improving Single-Cell Encapsulation Efficiency and Reliability through Neutral Buoyancy of Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Complete Guide For Encapsulation Issues Caused By Sticky Formulations [pharmaceuticalonline.com]
- 8. Microfluidic devices for cell cultivation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A microfluidic-based cell encapsulation platform to achieve high long-term cell viability in photopolymerized PEGNB hydrogel microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. natoli.com [natoli.com]
Technical Support Center: Forced Degradation Studies of Perfluorohexane for Stability Profiling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on perfluorohexane. Given its exceptional chemical and thermal stability, this guide focuses on appropriate stress testing conditions, analytical methodologies, and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so stable?
This compound (C6F14) is a perfluorocarbon, a compound where all hydrogen atoms on the alkane backbone have been replaced by fluorine atoms. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. This high bond energy, combined with the shielding effect of the fluorine atoms, makes this compound exceptionally resistant to chemical and thermal degradation.[1][2]
Q2: Under what conditions is this compound expected to degrade?
Significant degradation of this compound is generally only observed under very aggressive thermal conditions. Studies have shown that this compound remains stable at temperatures up to 450°C, even in the presence of air and a palladium catalyst.[3] Decomposition has been noted at temperatures exceeding 700°C, which is well beyond the scope of typical pharmaceutical stress testing.[4] Degradation under standard hydrolytic (acidic or basic), oxidative (e.g., hydrogen peroxide), or photolytic conditions is not expected.[3][5]
Q3: Are there any toxic byproducts formed during this compound degradation?
A primary concern with the high-temperature decomposition of perfluorocarbons is the potential formation of highly toxic compounds such as perfluoroisobutene (PFIB). However, studies conducted on this compound at temperatures up to 450°C have shown no evidence of PFIB production.[3][4]
Q4: I am not observing any degradation in my forced degradation study of this compound. Is this normal?
Yes, this is the expected outcome. Due to its high intrinsic stability, observing no significant degradation of the this compound peak when analyzed by a suitable chromatographic method is a confirmation of its stability under the applied stress conditions.[3][6] The focus of the study may then shift to confirming the stability-indicating nature of the analytical method using other means or assessing the stability of any impurities.
Q5: How can I confirm my analytical method is "stability-indicating" if the main compound does not degrade?
If this compound does not degrade, you can demonstrate the method's specificity by:
-
Spiking with potential impurities: Introduce known impurities or related compounds into a sample of this compound and demonstrate that the method can separate them from the main peak.
-
Using a different, more labile compound: To prove the system can detect degradation products, you can run a forced degradation study on a less stable compound using the same analytical method.
-
Analyzing different batches: Testing various batches of this compound can help identify and separate any existing impurities.[3]
Q6: What is the difference between this compound (C6F14) and this compound sulfonic acid (PFHxS)?
This compound is a simple perfluoroalkane and is chemically inert. This compound sulfonic acid (PFHxS), on the other hand, is a perfluoroalkyl substance (PFAS) with a sulfonic acid functional group. This functional group makes it more chemically reactive and imparts surfactant properties.[7][8] PFHxS and its precursors are of environmental concern and have different degradation profiles and toxicological properties compared to this compound.[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks are observed in the chromatogram after stress testing. | 1. Degradation of impurities present in the initial sample. 2. Contamination from the experimental setup (e.g., vials, caps, solvents). 3. Interaction with formulation excipients. | 1. Characterize the initial this compound sample for impurities before stress testing. Studies have shown that trace impurities may degrade even when this compound does not.[3] 2. Run a blank experiment with only the solvent and container under the same stress conditions to check for leachables or contamination. 3. If in a formulation, assess the stability of the excipients separately. |
| The this compound peak area decreases, but no degradation peaks are apparent. | 1. Evaporation of the sample due to improper sealing at high temperatures. 2. Adsorption of the compound onto the container surface. 3. Issues with the analytical instrument (e.g., injector variability). | 1. Ensure vials are properly sealed and can withstand the temperatures and pressures of the experiment. 2. Evaluate the compatibility of this compound with the container material. 3. Verify the performance of the analytical instrument using a standard solution. |
| How to handle the high volatility of this compound during thermal stress studies? | This compound has a low boiling point (approx. 56°C). | 1. Conduct thermal stress studies in sealed, pressure-rated vials. 2. For vapor-phase pyrolysis, use a specialized system with controlled flow and temperature.[4] |
Experimental Protocols
Protocol 1: High-Temperature Thermal Stress Study (Vapor Phase)
This protocol is based on methodologies used to assess the thermal stability of this compound under aggressive conditions.[3][4]
Objective: To evaluate the thermal stability of this compound vapor at elevated temperatures.
Materials:
-
This compound (high-purity)
-
Pyrolysis system with a temperature-controlled furnace
-
Carrier gas (e.g., high-purity nitrogen or air)
-
Gas-tight syringes for sampling
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Set up the pyrolysis system, ensuring all connections are secure.
-
Set the furnace to the desired temperature (e.g., start at 200°C and increase in increments up to 450°C for subsequent experiments).[3]
-
Establish a steady flow of the carrier gas through the system.
-
Inject a known volume of this compound into the heated stream, allowing it to vaporize and pass through the furnace. Control the dwell time at the target temperature through the flow rate.
-
Collect the effluent gas in a suitable sampling bag or via a direct injection loop into the GC-MS.
-
Analyze the collected sample by GC-MS to identify any degradation products and quantify the remaining this compound.
-
Compare the chromatogram of the stressed sample to that of an unstressed control sample.
Protocol 2: Analytical Method for Stability Assessment
Objective: To quantify this compound and detect potential impurities or degradants using GC-MS.
Instrumentation:
-
Gas Chromatograph with a suitable capillary column (e.g., a non-polar or mid-polar column).
-
Mass Spectrometer detector.
GC Conditions (Example):
-
Injector Temperature: 200°C
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at 10°C/min.
-
Carrier Gas: Helium
-
Injection Mode: Split
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 30-500
Procedure:
-
Prepare a standard solution of this compound in a suitable volatile solvent.
-
Prepare samples of the stressed and unstressed this compound for analysis. This may involve dilution.
-
Inject the samples into the GC-MS system.
-
Analyze the resulting chromatograms. The this compound peak should be identified by its retention time and mass spectrum.
-
Search for any new peaks in the stressed samples that are not present in the control sample.
-
Integrate the peak areas to determine the percent remaining this compound and the area percent of any new peaks.
Data Presentation
Table 1: Summary of this compound Stability under Forced Degradation Conditions
The following table summarizes the expected outcomes from forced degradation studies on pure this compound, based on available literature.
| Stress Condition | Temperature | Duration | Reagent | Expected Degradation | Potential Byproducts | Reference |
| Thermal (Vapor) | 200-450°C | Variable | Air/N2, with/without Pd catalyst | No significant degradation | None detected | [3] |
| Hydrolytic (Acid) | Ambient to 60°C | Up to 7 days | 0.1 M - 1 M HCl | None expected | N/A | [5] |
| Hydrolytic (Base) | Ambient to 60°C | Up to 7 days | 0.1 M - 1 M NaOH | None expected | N/A | [5] |
| Oxidative | Room Temperature | Up to 7 days | 3% - 30% H₂O₂ | None expected | N/A | [5] |
| Photolytic | ICH Q1B conditions | N/A | N/A | None expected | N/A | Inferred from chemical stability |
Note: The conditions for hydrolytic and oxidative stress are based on protocols for a related but more reactive compound, perfluorohexyloctane, and represent conditions under which this compound is also expected to be stable.[5]
Visualizations
Caption: Workflow for this compound Stability Assessment.
Caption: Troubleshooting Guide for Unexpected Peaks.
References
- 1. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Assessment of this compound sulfonic acid (PFHxS)-related compounds degradation potential: Computational and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Cytotoxicity of Perfluorohexane-Based Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with perfluorohexane-based formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of cytotoxicity observed with this compound-based formulations?
A1: The cytotoxicity of this compound-based formulations can stem from several factors:
-
The this compound Itself: While generally considered inert, at high concentrations or with prolonged exposure, this compound and related compounds like this compound sulfonate (PFHxS) can induce cell stress and apoptosis.
-
Emulsifiers and Surfactants: The choice of emulsifying agent is critical. Some surfactants, like Pluronic®, have been shown to induce a more significant inflammatory response and apoptosis compared to more biocompatible options like lecithin (B1663433).[1]
-
Formulation Instability: Poorly formulated emulsions can lead to phase separation and uneven exposure of cells to high local concentrations of this compound, increasing cytotoxicity.
-
Impurities: The presence of impurities in the perfluorocarbon liquids can also contribute to cytotoxic effects.[2]
Q2: How can I reduce the cytotoxicity of my this compound-based formulation?
A2: Several strategies can be employed to mitigate cytotoxicity:
-
Optimize the Emulsifier: Using biocompatible emulsifiers such as lecithin can significantly reduce the cytotoxic and inflammatory potential of the formulation.[1]
-
Ensure Formulation Stability: Proper homogenization and the use of appropriate stabilizers are crucial to create stable nanoemulsions, preventing droplet coalescence and ensuring uniform cell exposure.
-
Control Concentration and Exposure Time: Cytotoxicity is often dose-dependent.[3] Titrating the concentration of the this compound formulation and minimizing exposure time can help reduce cell death.
-
Use Highly Pure Components: Whenever possible, use highly purified this compound and other formulation components to minimize the risk of toxicity from contaminants.
Q3: What are the common mechanisms of cell death induced by this compound formulations?
A3: Apoptosis, or programmed cell death, is a frequently observed mechanism of cell death in response to this compound and its derivatives.[4] One identified signaling pathway involved in this compound sulfonate (PFHxS)-induced apoptosis is the ERK1/2-mediated pathway.[5]
Troubleshooting Guides
Issue 1: High Variability or Inconsistent Results in Cytotoxicity Assays (e.g., MTT, LDH)
Possible Causes & Solutions
| Cause | Solution |
| Poor Dispersion of Formulation | Prepare a fresh, stable nanoemulsion immediately before use. Visually inspect the culture medium for any signs of phase separation. Consider optimizing the emulsifier or the homogenization process. |
| Interaction with Assay Reagents | This compound may interfere with assay components (e.g., formazan (B1609692) crystals in an MTT assay). Run an assay control without cells to check for direct reactions between your formulation and the assay reagents. If interference is detected, consider an alternative viability assay. |
| Leachables from Plasticware | Bioactive compounds can leach from plastic labware upon interaction with this compound. Switch to glass labware or test different types of plasticware to identify a non-reactive option. Include a "vehicle + plastic" control in your experiments. |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially with viscous emulsions. Use calibrated pipettes and a consistent technique. |
| "Edge Effect" in Microplates | The outer wells of a microplate are prone to evaporation. Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for experimental data. |
Troubleshooting Logic for Inconsistent Cytotoxicity Results
Caption: Troubleshooting workflow for inconsistent cytotoxicity results.
Data Presentation
Table 1: Comparative Cytotoxicity of this compound Sulfonate (PFHxS) on Human Liver Cells [3]
| Cell Line | Concentration (µM) | Exposure Time | Effect on Cell Viability |
| Hep3B | ≤ 200 | 48h | Increased viability |
| Hep3B | ≥ 400 | 48h | Decreased viability |
| SK-Hep1 | ≤ 100 | 48h | Increased viability |
| SK-Hep1 | ≥ 400 | 48h | Decreased viability |
Table 2: Comparison of Emulsifier Effect on Perfluorohexyloctane (F6H8) Emulsion-Induced Apoptosis [1]
| Emulsifier | Concentration | Effect on Monocyte Apoptosis |
| Pluronic® F68 | Dose-dependent | Increased apoptosis |
| Lecithin (S75) | Dose-dependent | Increased apoptosis (comparative quantitative data not provided) |
Note: While both emulsifiers showed dose-dependent apoptosis, the study indicated that the Pluronic®-based emulsion led to a greater inflammatory response (TNF-α expression), suggesting it is less biocompatible.[1]
Experimental Protocols
Direct Contact Cytotoxicity Assay (Based on ISO 10993-5)[6][7][8][9][10][11]
This method is suitable for water-immiscible formulations like this compound emulsions.
Materials:
-
L929 or other appropriate cell line
-
Cell culture medium
-
96-well tissue culture plates
-
This compound-based formulation (test article)
-
Negative control (e.g., high-density polyethylene)
-
Positive control (e.g., 0.1% zinc diethyldithiocarbamate)
Procedure:
-
Seed a 96-well plate with cells and culture until a near-confluent monolayer is formed.
-
Carefully remove the culture medium from the wells.
-
Gently apply a specific volume of the this compound formulation directly onto the center of the cell monolayer. The volume should be sufficient to cover a defined surface area (e.g., 59% of the well).
-
Similarly, apply the negative and positive controls to separate wells.
-
Incubate for a specified period (e.g., 24 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, assess cell viability using a suitable method, such as the MTT or LDH assay.
Experimental Workflow for Direct Contact Assay
Caption: Workflow for the direct contact cytotoxicity assay.
MTT Assay for Cell Viability[12][13][14][15][16][17]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Following the direct contact assay incubation, carefully remove the this compound formulation without disturbing the cell layer.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
After incubation, add 100 µL of solubilization solution to each well.
-
Incubate at room temperature in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Assay for Cytotoxicity[18][19][20][21]
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Microplate reader
Procedure:
-
Following the direct contact assay incubation, carefully collect the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
Annexin V/PI Apoptosis Assay
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
After treatment with the this compound formulation, collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate at room temperature in the dark for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Signaling Pathway
ERK1/2-Mediated Apoptosis
This compound sulfonate (PFHxS) has been shown to induce apoptosis in neuronal cells through the activation of the ERK1/2 signaling pathway.[5] The sustained activation of ERK1/2 can lead to the activation of downstream effectors that promote apoptosis. This is in contrast to the transient activation of ERK1/2, which is often associated with cell survival and proliferation. The dual role of ERK signaling highlights the complexity of cellular responses to chemical stressors.[6][7]
Caption: Simplified ERK1/2 signaling pathway in PFHxS-induced apoptosis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. research.unipd.it [research.unipd.it]
- 3. Evaluation of the Effect of this compound Sulfonate on the Proliferation of Human Liver Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perfluorooctanoic acid-induced cell death via the dual roles of ROS-MAPK/ERK signaling in ameloblast-lineage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perfluorooctanoic acid-induced cell death via the dual roles of ROS-MAPK/ERK signaling in ameloblast-lineage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Control of cell death and mitochondrial fission by ERK1/2 MAP kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How ERK1/2 Activation Controls Cell Proliferation and Cell Death Is Subcellular Localization the Answer? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling the Liquid-to-Gas Phase Transition of Perfluorohexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with perfluorohexane. The following sections offer detailed information to help you control its liquid-to-gas phase transition in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the vaporization of this compound, particularly in the context of nanoemulsions used for applications like drug delivery and ultrasound imaging.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or No Vaporization | 1. Insufficient Energy Input: The applied energy (thermal or acoustic) is below the vaporization threshold.[1] 2. Droplet Size: Nanodroplets are too small, leading to a higher Laplace pressure which increases the energy required for phase transition.[2] 3. Superheating: The this compound is in a metastable superheated liquid state and lacks a nucleation site to initiate boiling. | 1. Increase Energy: Gradually increase the temperature or acoustic pressure. For acoustic droplet vaporization (ADV), a sufficient peak negative pressure (PNP) is required to overcome the vaporization pressure and Laplace pressure.[1] 2. Optimize Droplet Size: While smaller droplets offer stability, ensure they are within a size range that can be vaporized by your equipment. Larger droplets generally have lower activation energy thresholds. 3. Promote Nucleation: Introduce nucleation sites. In ADV, this can be achieved by ensuring the presence of gas nuclei or by using heterogeneous nucleation strategies.[3][4] |
| Premature or Spontaneous Vaporization | 1. Temperature: The ambient temperature is too close to or above the boiling point of the this compound formulation. 2. Droplet Formulation: The stabilizing shell (e.g., lipid or polymer) is not robust enough, or the perfluorocarbon core contains lower boiling point impurities.[5][6] 3. Presence of Gas Nuclei: The solution may contain an excess of gas nuclei that can trigger premature vaporization.[7] | 1. Control Temperature: Maintain the experimental environment at a temperature well below the boiling point of your specific this compound formulation. For ADV experiments, using an ice bath during sonication can prevent premature vaporization due to heating.[3] 2. Refine Formulation: Use high-purity this compound. Optimize the shell composition to enhance stability; for example, the ratio of PEGylated lipids can influence stability.[7] 3. Degas Solution: If spontaneous vaporization is an issue, consider degassing the solution to reduce the number of pre-existing gas nuclei. |
| Poor Repeatability of Vaporization | 1. Inconsistent Energy Delivery: Fluctuations in the output of the heating source or ultrasound transducer. 2. Changes in Droplet Population: The initial energy input might be fragmenting the droplets, altering the size distribution for subsequent vaporization events. | 1. Calibrate Equipment: Regularly calibrate your energy source to ensure consistent output. 2. Optimize Energy Parameters: For repeatable vaporization, especially with higher boiling point perfluorocarbons like this compound, use short-duration, high-amplitude pulses to induce vaporization followed by recondensation.[1][8] This allows for multiple vaporization cycles from the same droplet. |
| Low Yield of Gas Bubbles | 1. Homogeneous Nucleation Dominance: The system may lack sufficient sites for heterogeneous nucleation, which generally has a lower energy barrier. 2. Suboptimal Acoustic Parameters: For ADV, the ultrasound frequency, pressure, and pulse duration may not be optimized for your specific nanoemulsion. | 1. Encourage Heterogeneous Nucleation: The presence of an interface, such as a gas bubble or an impurity, can lower the energy barrier for nucleation. Some studies suggest that nucleation often occurs at the droplet's inner surface.[4] 2. Systematic Parameter Sweep: Empirically determine the optimal acoustic parameters for your setup by systematically varying the frequency, peak negative pressure, and pulse length. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for initiating the phase transition of this compound in nanoemulsions?
A1: The phase transition is initiated through nucleation, which can be either homogeneous or heterogeneous. Homogeneous nucleation occurs spontaneously within the liquid this compound, while heterogeneous nucleation is initiated at an interface, such as a gas nucleus, an impurity, or the inner surface of the nanoemulsion's shell.[4] In many experimental setups, particularly with acoustic droplet vaporization (ADV), heterogeneous nucleation is the dominant and more energy-efficient mechanism.[3]
Q2: How does the size of the this compound droplet affect its vaporization?
A2: Droplet size is a critical factor. As the droplet diameter decreases, the Laplace pressure (the pressure exerted by the shell on the core) increases.[2] This increased pressure raises the boiling point of the this compound core, meaning smaller droplets require a higher energy input (either thermal or acoustic) to vaporize.[2]
Q3: Why is this compound often chosen for repeatable vaporization applications?
A3: this compound has a boiling point of 56°C at standard pressure, which is above physiological temperature (37°C). This property is advantageous for applications like contrast-enhanced ultrasound imaging. When a this compound nanodroplet is vaporized (e.g., by a high-intensity focused ultrasound pulse), the resulting microbubble can recondense back into its liquid nanodroplet form after the stimulus is removed.[1][8] This allows for multiple vaporization and imaging cycles with the same agent.
Q4: Can the composition of the stabilizing shell affect the phase transition?
A4: Yes, the shell composition significantly impacts the stability and vaporization threshold of the nanodroplets. The type of surfactant or lipid used, and the inclusion of components like cholesterol, can alter the Laplace pressure and the overall robustness of the droplet, thereby influencing the energy required for vaporization.[5][6][7]
Q5: How does external pressure influence the boiling point of this compound?
A5: The boiling point of any liquid, including this compound, is dependent on the ambient pressure. As the external pressure decreases, the boiling point also decreases. This relationship is fundamental to understanding and controlling the phase transition. The table below provides the temperatures at which this compound reaches specific vapor pressures, which corresponds to its boiling point at that pressure.
Quantitative Data
Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₆F₁₄ |
| Molar Mass | 338.04 g/mol |
| Boiling Point (at 101.325 kPa) | 56 °C |
| Melting Point | -90 °C |
| Density (liquid, at 25 °C) | 1.680 g/cm³ |
| Vapor Pressure (at 25 °C) | 30.9 kPa |
Vapor Pressure and Boiling Point of this compound
The following table indicates the temperature at which the vapor pressure of this compound reaches a specific value. This is effectively the boiling point of this compound at that pressure.
| Vapor Pressure (kPa) | Temperature (°C) |
| 0.1 | -57 |
| 1 | -32 |
| 10 | 2.8 |
| 100 | 56.8 |
| Data sourced from a table of vapor pressure data for various substances.[8] |
Experimental Protocols
Protocol 1: Acoustic Droplet Vaporization (ADV) of this compound Nanoemulsions
This protocol describes a general method for preparing and vaporizing this compound nanoemulsions using high-intensity focused ultrasound (HIFU).
-
Nanoemulsion Preparation:
-
Prepare a lipid solution (e.g., DPPC and DSPE-PEG2000) in an organic solvent like chloroform (B151607) in a round-bottom flask.
-
Evaporate the organic solvent using a stream of argon or nitrogen gas while warming the flask (e.g., in a 50°C water bath) to form a thin lipid film.
-
Hydrate the lipid film with a buffered solution (e.g., PBS) and add liquid this compound.
-
Emulsify the mixture by sonication using a probe sonicator. This should be done in an ice bath to prevent premature vaporization of the this compound due to heating.[1][3]
-
(Optional) Centrifuge the resulting nanoemulsion to remove excess reagents and resuspend the pellet in a fresh buffer solution.[1]
-
-
Acoustic Vaporization Setup:
-
Place the nanoemulsion sample in an acoustically transparent container (e.g., a PCR tube or a custom phantom).
-
Align a HIFU transducer with the sample. The focal point of the transducer should be positioned within the nanoemulsion.[3]
-
Use a secondary imaging transducer (e.g., a linear array) to visualize the nanoemulsions and the resulting microbubbles.
-
A hydrophone can be used to measure the acoustic pressure at the focal point to ensure accurate and repeatable experiments.[3]
-
-
Vaporization Procedure:
-
Deliver a short-duration, high-amplitude pulse of focused ultrasound (e.g., 1.1 MHz) to the sample.[1][8]
-
The peak negative pressure of the pulse must be sufficient to overcome the vaporization and Laplace pressures of the nanodroplets. This threshold will depend on the droplet size, composition, and temperature.[1]
-
Use the imaging transducer to observe the formation of echogenic microbubbles, which indicates successful vaporization.
-
For repeatable vaporization, allow sufficient time for the this compound microbubbles to recondense into nanodroplets before applying the next pulse.
-
Protocol 2: Thermal Vaporization of this compound
This protocol outlines a basic method for inducing the liquid-to-gas phase transition of this compound using heat.
-
Sample Preparation:
-
Place liquid this compound in a suitable container, such as an evaporating dish or a sealed vessel with a pressure gauge if you wish to control the pressure.
-
If working with an emulsion, ensure it is stable at temperatures approaching the boiling point.
-
-
Heating and Vaporization:
-
Use a precisely controlled heat source, such as a hot plate or a temperature-controlled water bath, to heat the sample.
-
Monitor the temperature of the liquid this compound.
-
As the temperature of the liquid reaches its boiling point at the given ambient pressure (see data table above), the liquid-to-gas phase transition will occur.
-
Observe the formation of vapor (boiling).
-
To control the rate of vaporization, carefully adjust the heat input. To lower the temperature at which vaporization occurs, reduce the pressure of the system using a vacuum pump.
-
Visualizations
References
- 1. This compound [chemister.ru]
- 2. echemi.com [echemi.com]
- 3. This compound, 98% 355-42-0 India [ottokemi.com]
- 4. physics.nyu.edu [physics.nyu.edu]
- 5. This compound [stenutz.eu]
- 6. Perfluoro(methylcyclohexane) [webbook.nist.gov]
- 7. This compound | C6F14 | CID 9639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Antoine Equation parameters table for saturation pressure calculation of common pure compounds [myengineeringtools.com]
Enhancing the shelf-life and stability of perfluorohexane nanodroplets
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the shelf-life and stability of perfluorohexane (PFH) nanodroplets.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the stability and shelf-life of this compound nanodroplets?
A1: The stability of this compound nanodroplets is a multifactorial issue influenced by:
-
Shell Composition: The type and composition of the stabilizing shell are critical. Common shell materials include phospholipids, polymers, and proteins. For lipid shells, the ratio of components like DSPC, DSPE-PEG-2k, and DPPC can significantly impact stability. Increased PEGylation in the lipid shell can reduce droplet size and coalescence by providing steric stabilization.[1][2]
-
Perfluorocarbon Core: this compound is often chosen for its high boiling point (56 °C), which contributes to better stability and lower chances of spontaneous vaporization compared to lower boiling point perfluorocarbons like perfluoropentane (PFP).[3][4] PFH nanodroplets have been shown to have significantly less core material leakage over time compared to PFP nanodroplets.[4]
-
Size and Polydispersity: Smaller, more uniform nanodroplets tend to have a longer shelf-life. Ostwald ripening, where larger droplets grow at the expense of smaller ones, is a common instability issue.
-
Storage Conditions: Temperature and storage medium play a crucial role. Storage at 4°C is generally recommended to enhance stability. The composition of the storage buffer, including electrolyte concentration, can also affect stability by influencing the electric double layer and energy barrier between droplets.[5]
Q2: What are the common signs of nanodroplet instability?
A2: Signs of instability include:
-
An increase in particle size or polydispersity over time, which can be monitored using Dynamic Light Scattering (DLS).
-
Visible aggregation or sedimentation of the nanodroplets in the suspension.
-
Phase separation or the appearance of a distinct layer of this compound.
-
A decrease in the concentration of nanodroplets.
-
Loss of encapsulated material. For instance, studies have shown that this compound nanodroplets lose their core content at a slower rate than perfluoropentane nanodroplets.[4]
Q3: How can I improve the shelf-life of my this compound nanodroplet formulation?
A3: To enhance shelf-life:
-
Optimize Shell Composition: Experiment with different lipid or surfactant concentrations. For lipid-based shells, increasing the molar percentage of PEGylated lipids can lead to smaller and more stable nanodroplets.[1][2]
-
Control Particle Size: Employ manufacturing methods that produce monodisperse nanodroplets with a small diameter. Post-processing steps like filtration or centrifugation can help narrow the size distribution.[2][3]
-
Optimize Storage: Store nanodroplet suspensions at refrigerated temperatures (e.g., 4°C). Ensure the storage container is well-sealed to prevent evaporation and contamination.
-
Buffer Composition: The choice of buffer and its ionic strength can influence stability. For uncoated nanodroplets, adjusting the electrolyte composition can help control Ostwald ripening.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid increase in nanodroplet size | Ostwald ripening, aggregation | - Optimize the shell composition for better steric or electrostatic stabilization. - Ensure the nanodroplet population is as monodisperse as possible after synthesis. - Store at a lower temperature (e.g., 4°C). - For uncoated nanodroplets, adjust the electrolyte concentration of the medium. |
| Visible aggregation or precipitation | Insufficient surface charge or steric hindrance, inappropriate storage conditions | - Increase the zeta potential by modifying the shell composition (e.g., adding charged lipids). - Increase the concentration of PEGylated lipids in the shell for better steric stabilization.[1] - Avoid freezing the nanodroplet suspension. - Gently agitate before use. |
| Low nanodroplet concentration after synthesis | Inefficient emulsification, loss during purification | - Optimize sonication parameters (power, time, cooling) or homogenization pressure.[6] - For sonication, ensure the tip is properly submerged and avoid foaming.[6] - Minimize losses during washing and centrifugation steps by optimizing centrifugation speed and duration.[3] |
| Phase separation of this compound | Poor emulsification, coalescence of nanodroplets | - Ensure adequate surfactant/lipid concentration. - Improve the energy input during emulsification (e.g., higher sonication power, more homogenization cycles). - Verify the purity of the this compound and other reagents. |
Data Presentation: Stability of this compound Nanodroplets
Table 1: Effect of Perfluorocarbon Core on Content Leakage Over 14 Days at 4°C
| Perfluorocarbon Core | Initial PFC Content | PFC Loss after 14 days | Reference |
| Perfluoropentane (PFP) | 100% | 21.8% | [4] |
| This compound (PFH) | 100% | 7.6% | [4] |
| PFP/PFH Mixture | 100% | 15.8% | [4] |
Table 2: Influence of Lipid Shell Composition on the Size of this compound Nanodroplets Over Time
| Lipid Shell Composition (DPPC:DSPE-PEG2000) | Initial Median Diameter (nm) | Median Diameter after 2 hours (nm) | Reference |
| 90:10 | 178 | ~160 | [1] |
| 50:50 | ~160 | ~160 | [1] |
| 10:90 | ~160 | ~160 | [1] |
Experimental Protocols
Protocol 1: Preparation of Lipid-Shelled this compound Nanodroplets by Sonication
This protocol is adapted from methods described for synthesizing lipid-encapsulated this compound nanodroplets.[3]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG-2k)
-
Deionized (DI) water
-
This compound (PFH)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired molar ratio of lipids (e.g., DPPC and DSPE-PEG-2k) in chloroform in a round-bottom flask.
-
Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film with DI water by vortexing to form a milky suspension of multilamellar vesicles.
-
-
Emulsification:
-
Place the lipid suspension in an ice bath to keep it cool.
-
Add this compound to the lipid suspension.
-
Sonicate the mixture using a probe sonicator. Use pulsed sonication to prevent overheating (e.g., 10 seconds on, 10 seconds off) at an appropriate amplitude.[6]
-
-
Purification:
-
Centrifuge the resulting emulsion to separate the nanodroplets from larger aggregates and excess lipids. A multi-step centrifugation process with increasing speeds can be used to refine the size distribution.[3]
-
Remove the supernatant containing smaller particles and resuspend the pellet of desired nanodroplets in a suitable buffer (e.g., PBS).
-
-
Characterization and Storage:
-
Characterize the nanodroplets for size, polydispersity, and zeta potential using Dynamic Light Scattering (DLS).
-
Store the final nanodroplet suspension at 4°C.
-
Protocol 2: Preparation of this compound Nanodroplets by Solvent Exchange
This protocol is based on the propanol-water exchange method.[7][8]
Materials:
-
This compound (PFH)
-
Deionized (DI) water
Procedure:
-
Preparation of PFH-Propanol Solution:
-
Prepare a solution of this compound in propanol at the desired volume fraction (e.g., 1/2000 to 1/200).[7]
-
-
Solvent Exchange:
-
Rapidly inject the PFH-propanol solution into a vigorously stirred volume of DI water. The percentage of propanol in the final propanol-water mixture should be controlled (e.g., 5-40%).[7]
-
The sudden change in solvent quality will cause the this compound to precipitate, forming nanodroplets.
-
-
Characterization and Storage:
-
Characterize the resulting nanodroplet suspension for size and concentration.
-
Store the nanodroplet suspension at an appropriate temperature. Note that nanodroplets prepared by this method without a stabilizing shell may have a shorter shelf-life.
-
Visualizations
References
- 1. Lipid Shell Composition Plays a Critical Role in the Stable Size Reduction of Perfluorocarbon Nanodroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perfluorocarbon nanodroplet size, acoustic vaporization, and inertial cavitation affected by lipid shell composition in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR-Targeted this compound Nanodroplets for Molecular Ultrasound Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterising the chemical and physical properties of phase-change nanodroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimising the manufacture of perfluorocarbon nanodroplets through varying sonication parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controllable formation of bulk this compound nanodroplets by solvent exchange - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming the Limitations of Perfluorohexane in Deep Tissue Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using perfluorohexane (PFH) for deep tissue imaging.
Troubleshooting Guide
This guide is designed to provide solutions to specific issues that may arise during your experiments with this compound-based contrast agents.
| Problem | Potential Causes | Recommended Solutions |
| Insufficient Acoustic Droplet Vaporization (ADV) and Poor Image Contrast | High boiling point of PFH (56°C) requires a significant energy threshold for phase transition.[1][2][3] | Increase Acoustic Pressure: Employ high-intensity focused ultrasound (HIFU) to deliver sufficient energy for vaporization.[1][4][5] Optimize Ultrasound Frequency: Higher frequencies (e.g., 12.3 MHz) can be effective for activating PFH-core nanodroplets.[6] Modify Nanodroplet Core Composition: Mix PFH with a lower boiling point perfluorocarbon, such as perfluoropentane (PFP), to lower the overall activation threshold.[7][8] Adjust Shell Composition: Cholesterol-free lipid coatings may decrease the activation threshold.[6] |
| Limited Imaging Depth | Optical activation methods (using encapsulated dyes) are limited by light scattering and absorption in tissue.[1][4][9] | Utilize Acoustic Activation: Switch from optical to acoustic activation (HIFU) for deeper tissue penetration.[1][9] Ultrasound attenuation is significantly lower than light attenuation in tissue. |
| Inconsistent or Unreliable Nanodroplet Activation | Variations in nanodroplet size, shell composition, and acoustic parameters can lead to unpredictable vaporization. | Ensure Monodisperse Emulsions: Use techniques like membrane emulsification to produce nanodroplets with a uniform size distribution.[10][11] Characterize Nanodroplets Thoroughly: Regularly measure particle size, polydispersity index (PDI), and concentration. Calibrate Ultrasound System: Precisely measure the acoustic pressure at the focal point of your transducer. |
| Poor Stability of this compound Emulsions | Ostwald ripening, where larger droplets grow at the expense of smaller ones, can lead to emulsion instability.[12] | Optimize Surfactant and Shell: The choice of surfactant and the structure of the nanodroplet shell significantly impact stability.[12] Using lipid or polymer shells can enhance stability.[9][13] Consider PFC Structure: Branched and longer-chain perfluorocarbons can form more stable emulsions.[12] |
| Spontaneous Vaporization of Nanodroplets | Nanodroplets with a high proportion of low-boiling-point PFCs may vaporize prematurely.[6] | Increase PFH Concentration: Use a higher ratio of PFH in mixed PFC-core nanodroplets to improve stability.[6] PFH's higher boiling point reduces the likelihood of spontaneous phase transition.[3][9] |
Frequently Asked Questions (FAQs)
1. What are the main advantages of using this compound for deep tissue imaging?
This compound's primary advantage is its boiling point of 56°C, which is above body temperature. This allows for the unique phenomenon of repeated vaporization and recondensation of PFH nanodroplets upon acoustic activation.[1][3] This reversible phase transition enables more robust imaging signals and the potential for advanced techniques like super-resolution imaging.[1] The nano-sized nature of these agents also allows for extravasation into tumor tissues, unlike larger microbubbles.[6][9]
2. What are the key limitations of this compound in this application?
The main limitation is the high energy required to induce acoustic droplet vaporization (ADV) due to its high boiling point.[1][2] This often necessitates the use of high-intensity focused ultrasound (HIFU), which may not be available on all imaging systems.[1] When using optical activation methods, the imaging depth is limited by light penetration in tissue.[1][4][9] Additionally, formulating stable and monodisperse PFH nanoemulsions can be challenging.[12]
3. Can I use a standard clinical ultrasound scanner to activate PFH nanodroplets?
Activating pure PFH nanodroplets with a conventional diagnostic ultrasound transducer can be difficult due to their high vaporization threshold.[1] However, recent studies suggest that using high-frequency diagnostic ultrasound (e.g., 12.3 MHz) can successfully activate PFH-core nanodroplets, particularly those with modified shell compositions.[6] For lower frequency systems, co-formulating PFH with lower boiling point perfluorocarbons can make them activatable with standard scanners.
4. How can I improve the stability of my this compound nanodroplet formulation?
The stability of PFH nanoemulsions is critically dependent on the surfactant and shell composition.[12] Using a lipid or polymer shell can help prevent coalescence and Ostwald ripening.[9][13] The choice of perfluorocarbon structure also plays a role, with longer-chain and branched PFCs generally forming more stable emulsions.[12] Proper storage conditions are also important.
5. Are this compound nanodroplets toxic?
Perfluorocarbons, including PFH, are generally considered biocompatible, chemically and biologically inert, and lack toxicity, carcinogenicity, or mutagenicity.[14] However, the overall toxicity of a nanodroplet formulation depends on all its components, including the shell materials and any conjugated targeting ligands or drugs. Long-term toxicity studies for specific formulations are always recommended.[14]
Quantitative Data
Table 1: Physicochemical Properties of Perfluorocarbons Used in Deep Tissue Imaging
| Perfluorocarbon | Chemical Formula | Boiling Point (°C) | Key Characteristics for Imaging |
| This compound (PFH) | C₆F₁₄ | 56 | Allows for repeated vaporization and recondensation; high activation energy required.[1][3][15] |
| Perfluoropentane (PFP) | C₅F₁₂ | 28 | Lower activation energy; typically undergoes a single vaporization event at body temperature.[8][15] |
| Perfluorobutane (PFB) | C₄F₁₀ | -2 | Gaseous at body temperature; used in microbubbles but less stable than liquid-core nanodroplets. |
Table 2: Typical Parameters for Acoustic Droplet Vaporization of this compound Nanodroplets
| Parameter | Typical Range/Value | Notes |
| Activation Frequency | 1.1 - 12.3 MHz | Higher frequencies may be more efficient for activating PFH-core nanodroplets.[1][6] |
| Peak Negative Pressure (PNP) | > 4 MPa | The required pressure can vary significantly based on nanodroplet size, shell composition, and temperature.[16] A sufficiently high PNP is needed to overcome the vaporization pressure of PFH.[1] |
| Nanodroplet Diameter | 200 - 500 nm | Smaller sizes are advantageous for extravasation into tumors.[6][12] |
| Polydispersity Index (PDI) | < 0.2 | A low PDI indicates a homogenous size distribution, which is crucial for consistent activation.[6][12] |
Experimental Protocols
Protocol 1: Synthesis of Lipid-Shelled this compound Nanodroplets
This protocol is a generalized procedure based on methodologies described in the literature.[2]
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphate (DPPA)
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
This compound (PFH)
-
Phosphate-buffered saline (PBS)
-
Probe sonicator
-
Rotary evaporator
Methodology:
-
Dissolve DPPA and DPPC in chloroform in a round-bottom flask at a specified molar ratio.
-
Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS by vortexing, creating a multilamellar vesicle suspension.
-
Add this compound to the lipid suspension.
-
Emulsify the mixture by probe sonication on ice to form nanodroplets. The sonication parameters (power, duration, pulse sequence) should be optimized for your specific setup.
-
Wash the resulting nanoemulsion by centrifugation and resuspend in fresh PBS to remove excess lipids and larger particles.
-
Characterize the nanodroplets for size, PDI, and concentration using dynamic light scattering (DLS) or similar techniques.
Protocol 2: In Vitro Acoustic Droplet Vaporization Assay
This protocol outlines a typical experiment to determine the activation threshold of PFH nanodroplets in a tissue-mimicking phantom.
Materials:
-
Synthesized PFH nanodroplets
-
Polyacrylamide or agarose-based tissue-mimicking phantom
-
High-intensity focused ultrasound (HIFU) transducer
-
Diagnostic ultrasound imaging transducer
-
Hydrophone (for pressure calibration)
-
Custom imaging sequence software for synchronization
Methodology:
-
Embed a known concentration of PFH nanodroplets within the tissue-mimicking phantom.
-
Position the phantom in a water bath.
-
Align the HIFU transducer and the imaging transducer so that their focal points overlap within the region of the embedded nanodroplets.
-
Calibrate the peak negative pressure of the HIFU transducer at various power settings using a hydrophone.
-
Acquire baseline ultrasound images of the nanodroplets before HIFU activation.
-
Apply a short, high-amplitude HIFU pulse to induce vaporization.
-
Immediately acquire post-HIFU ultrasound images to detect the formation of echogenic microbubbles.
-
Gradually increase the HIFU pressure and repeat steps 6-7 to determine the minimum pressure required for vaporization (the ADV threshold).
-
Quantify the change in ultrasound signal intensity to assess the efficiency of vaporization.
Visualizations
Caption: Experimental workflow for PFH-based deep tissue imaging.
Caption: Troubleshooting decision tree for poor PFH image contrast.
Caption: Comparison of activation strategies for PFH nanodroplets.
References
- 1. Repeated Acoustic Vaporization of this compound Nanodroplets for Contrast-Enhanced Ultrasound Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Repeated Acoustic Vaporization of this compound Nanodroplets for Contrast-Enhanced Ultrasound Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of perfluorocarbon composition on activation of phase‐changing ultrasound contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. EGFR-Targeted this compound Nanodroplets for Molecular Ultrasound Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monodisperse this compound emulsions for targeted ultrasound contrast imaging - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Monodisperse this compound emulsions for targeted ultrasound contrast imaging - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Fluorine-containing nanoemulsions for MRI cell tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid this compound Nanoemulsion Hybrid for MRI-Guided High-Intensity Focused Ultrasound Therapy of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Perfluorocarbons: A perspective of theranostic applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Refinement of analytical methods for detecting perfluorohexane metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analytical detection of perfluorohexane metabolites.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound metabolites, such as Perfluorohexanoic Acid (PFHxA) and this compound Sulfonic Acid (PFHxS), using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound Metabolites
Question: My chromatogram for PFHxA shows significant peak tailing. What are the potential causes and how can I resolve this?
Answer:
Peak tailing for early-eluting, polar compounds like PFHxA is a common issue. The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the acidic functional group of PFHxA, causing tailing.
-
Solution 1: Lower Mobile Phase pH: Introduce an acidic modifier (e.g., 0.1% formic acid) to your aqueous mobile phase. This will suppress the ionization of the silanol groups and the analyte, minimizing unwanted interactions.[1]
-
Solution 2: Use a Shielded Column: Employ a column with end-capping or a polar-embedded stationary phase designed to shield residual silanols.[1][2]
-
-
Mobile Phase Buffer Issues: An inadequate buffer concentration can lead to inconsistent pH on the column.
-
Solution: Ensure your buffer concentration is sufficient, typically in the range of 10-20 mM, to maintain a stable pH throughout the analysis.[1]
-
-
Column Contamination or Degradation: Accumulation of matrix components on the column frit or degradation of the stationary phase can lead to distorted peak shapes for all analytes.
Question: I am observing peak fronting specifically for my PFHxS peak. What could be the cause?
Answer:
Peak fronting is often caused by column overload or a mismatch between the injection solvent and the initial mobile phase conditions.
-
Column Overload: Injecting too much analyte can saturate the stationary phase at the column inlet.
-
Solution: Reduce the injection volume or dilute the sample. A 1:10 dilution can often confirm if overload is the issue.[1]
-
-
Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (higher organic content) than the initial mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.
-
Solution: Reconstitute your final sample extract in a solvent that matches the initial mobile phase composition as closely as possible.[1]
-
Issue 2: Inconsistent Results and Poor Reproducibility
Question: My replicate injections of the same sample are showing high variability in peak area for this compound metabolites. What should I investigate?
Answer:
High variability in results can stem from several sources, including inconsistent sample preparation, instrument contamination, or matrix effects.
-
Inconsistent Internal Standard Spiking: Inaccurate or inconsistent addition of the internal standard is a common source of error.
-
Solution: Use a calibrated pipette for adding the internal standard and ensure it is added at the same stage of the sample preparation process for all samples, standards, and blanks.[4]
-
-
Sample Carryover: Perfluoroalkyl substances are known to be "sticky" and can carry over from one injection to the next, especially at high concentrations.
-
Solution: Implement a robust needle wash protocol using a strong organic solvent like methanol (B129727) or acetonitrile (B52724). Injecting a blank solvent after a high concentration sample can confirm if carryover is occurring.
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analytes in the mass spectrometer source, leading to inconsistent quantification.
-
Solution 1: Improve Sample Cleanup: Utilize a more effective solid-phase extraction (SPE) cleanup step to remove interfering matrix components. Weak anion exchange (WAX) cartridges are often effective for PFAS.[5]
-
Solution 2: Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components.[4]
-
Solution 3: Use Isotope-Labeled Internal Standards: Stable isotope-labeled internal standards that co-elute with the analyte are the most effective way to compensate for matrix effects.[4][6]
-
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the recommended method for extracting this compound metabolites from human plasma or serum?
A1: A common and effective method is protein precipitation followed by solid-phase extraction (SPE). A detailed protocol is provided in the "Experimental Protocols" section below. This approach effectively removes proteins and other interferences, concentrating the analytes for sensitive detection.[7][8]
Q2: How can I minimize background contamination during sample preparation?
A2: Due to the ubiquitous nature of PFAS, stringent measures are necessary to avoid contamination.
-
Use polypropylene (B1209903) or high-density polyethylene (B3416737) (HDPE) containers and labware, as glass can adsorb PFAS.
-
Ensure all solvents, reagents, and materials (e.g., pipette tips, vials) are certified PFAS-free.[9]
-
Analyze procedural blanks with each batch of samples to monitor for background contamination.
-
Avoid using products containing Teflon (PTFE) in the laboratory environment.
LC-MS/MS Analysis
Q3: What type of internal standard is best for the quantification of this compound metabolites?
A3: The use of stable isotope-labeled (SIL) internal standards, such as 13C-labeled PFHxA or 13C-labeled PFHxS, is highly recommended.[4][6] This method, known as isotope dilution, provides the most accurate quantification by compensating for sample matrix effects and variations in extraction recovery.[6][10]
Q4: My instrument sensitivity for this compound metabolites seems to be decreasing over time. What should I check?
A4: A gradual loss in sensitivity can be due to contamination of the mass spectrometer's ion source or the accumulation of non-volatile matrix components at the front of the analytical column.
-
Action 1: Clean the ion source, paying particular attention to the ion transfer tube or capillary.
-
Action 2: Check for a blockage in the column inlet frit. If a guard column is used, replace it.
-
Action 3: Ensure the mobile phase is freshly prepared and of high purity.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of this compound metabolites in human plasma using LC-MS/MS. These values can serve as a benchmark for method validation.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound Metabolites in Human Plasma
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (µg/L) | Reference |
| PFHxS | 0.05 - 0.04 | 0.009 - 0.245 | [8][11] |
| PFHxA | - | 0.009 - 0.245 | [8] |
Note: LOD and LOQ are method-dependent and can vary between laboratories.
Table 2: Recovery Rates for this compound Metabolites using Solid-Phase Extraction (SPE)
| Analyte | Matrix | SPE Sorbent | Recovery (%) | Reference |
| PFHxS | Human Plasma | WAX | 70 - 127 | [11] |
| PFHxA | Water | WAX | 71 - >90 | [5][12] |
Note: Recovery can be influenced by the sample matrix and specific SPE protocol.
Experimental Protocols
Protocol 1: Extraction of this compound Metabolites from Human Plasma/Serum
This protocol is a representative method for the extraction of this compound metabolites from human plasma or serum for LC-MS/MS analysis.
-
Sample Preparation:
-
Aliquot 100 µL of plasma or serum into a polypropylene microcentrifuge tube.
-
Spike the sample with the appropriate stable isotope-labeled internal standards (e.g., 13C-PFHxS, 13C-PFHxA).
-
-
Protein Precipitation:
-
Add 200 µL of cold acetonitrile to the sample.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE) - Weak Anion Exchange (WAX):
-
Condition a WAX SPE cartridge (e.g., 3 cc, 60 mg) with the following sequence:
-
5 mL of 0.1% ammonium (B1175870) hydroxide (B78521) in methanol
-
5 mL of methanol
-
5 mL of deionized water
-
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove hydrophilic interferences.
-
Dry the cartridge under vacuum or with nitrogen for 10-15 minutes.
-
Elute the analytes with 5 mL of 0.1% ammonium hydroxide in methanol into a clean polypropylene tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 500 µL of a solvent that matches the initial mobile phase conditions (e.g., 80:20 water:methanol).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Biotransformation of 6:2 Fluorotelomer Alcohol (6:2 FTOH) to Perfluorohexanoic Acid (PFHxA)
The following diagram illustrates a simplified metabolic pathway for the biotransformation of a common this compound precursor, 6:2 fluorotelomer alcohol, to the terminal metabolite, perfluorohexanoic acid. This process involves a series of oxidation steps.[13][14][15][16][17]
Biotransformation pathway of 6:2 FTOH to PFHxA.
Experimental Workflow for this compound Metabolite Analysis
This diagram outlines the key stages in a typical analytical workflow for the quantification of this compound metabolites in biological samples.
General workflow for this compound metabolite analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances (PFASs) in human plasma, including HFPO-DA, DONA, and cC6O4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 10. epa.gov [epa.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and o ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00019F [pubs.rsc.org]
- 14. Biotransformation pathways of fluorotelomer-based polyfluoroalkyl substances: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PFAS Biotransformation Pathways: A Species Comparison Study [mdpi.com]
- 16. landandgroundwater.com [landandgroundwater.com]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Perfluorohexane vs. Perfluoropentane for Acoustic Droplet Vaporization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a perfluorocarbon core is a critical parameter in the design of phase-change contrast agents for acoustic droplet vaporization (ADV). Perfluoropentane (PFP) and perfluorohexane (PFH) are two of the most commonly employed perfluorocarbons for this purpose.[1] This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal agent for their specific diagnostic and therapeutic applications.
Key Performance Metrics: A Side-by-Side Comparison
The choice between PFP and PFH hinges on a trade-off between vaporization efficiency and stability. PFP, with its lower boiling point, generally exhibits a lower acoustic vaporization threshold, making it more readily vaporized. Conversely, PFH's higher boiling point contributes to greater in vivo stability and offers the unique potential for repeated vaporization and recondensation.[2][3][4]
Physical and Acoustic Properties
| Property | Perfluoropentane (PFP) | This compound (PFH) | Reference(s) |
| Boiling Point | 29 °C | 56 °C | [2] |
| State at Body Temp. (37°C) | Superheated Liquid/Gas | Liquid | [5] |
Acoustic Droplet Vaporization (ADV) Thresholds
The ADV threshold is the minimum acoustic pressure required to induce the liquid-to-gas phase transition. This threshold is influenced by factors such as the ultrasound frequency and the size of the droplets.
Table 1: ADV Threshold (MPa) at 2.25 MHz
| Droplet Size | Perfluoropentane (PFP) | This compound (PFH) | Reference(s) |
| Large (>10 µm) | 0.39 | 2.28 | [5] |
| Small (<3 µm) | 0.52 | No vaporization observed (up to 4 MPa) | [5] |
Table 2: ADV Threshold (MPa) at 10 MHz
| Droplet Size | Perfluoropentane (PFP) | This compound (PFH) | Reference(s) |
| Large (>10 µm) | 0.58 | 1.52 | [5] |
| Small (<3 µm) | 1.58 | No vaporization observed | [5] |
Table 3: ADV Threshold (MPa) at 15 MHz
| Droplet Size | Perfluoropentane (PFP) | This compound (PFH) | Reference(s) |
| Large (>10 µm) | 1.09 | 1.12 | [5] |
| Small (<3 µm) | 2.57 | No vaporization observed | [5] |
Experimental Protocols
Synthesis of Perfluorocarbon Droplets
A common method for preparing PFP and PFH nanodroplets involves the sonication of a lipid or surfactant solution with the respective perfluorocarbon.[3][6]
Materials:
-
Perfluoropentane (PFP) or this compound (PFH)
-
Lipids (e.g., DSPE-PEG-2k, DPPC) or surfactants
-
Deionized water
Procedure:
-
Dissolve lipids in chloroform in a round-bottom flask.
-
Evaporate the chloroform using a rotary evaporator to form a thin lipid film.
-
Resuspend the lipid film in deionized water.
-
Vortex and sonicate the lipid solution to form a homogenous suspension.
-
Place the lipid solution in an ice bath and add the perfluorocarbon (PFP or PFH).
-
Sonicate the mixture using a high-power sonicator to form a nanoemulsion.
-
The resulting nanodroplets can be purified and concentrated through centrifugation.[2]
Determination of Acoustic Droplet Vaporization (ADV) Threshold
The ADV threshold is typically determined by exposing the perfluorocarbon droplets to focused ultrasound of increasing pressure and detecting the resulting phase transition.
Experimental Setup:
-
A focused ultrasound transducer to transmit the acoustic pulse.
-
A second transducer, aligned confocally with the first, to passively detect the acoustic emissions from the droplets.
-
A container with the droplet suspension.
Procedure:
-
Position the droplet suspension at the focus of the transmitting transducer.
-
Apply single-cycle or multi-cycle ultrasound pulses with incrementally increasing peak negative pressure.
-
Record the acoustic emissions from the droplets using the receiving transducer.
-
The ADV threshold is identified as the pressure at which a significant increase in the scattered acoustic signal (e.g., fundamental, subharmonic, or second harmonic) is observed.[1][5]
Logical Relationships in Acoustic Droplet Vaporization
The process of ADV is governed by the physical properties of the perfluorocarbon and the parameters of the applied ultrasound. The lower boiling point of PFP directly translates to a lower energy requirement for vaporization, and thus a lower ADV threshold compared to PFH under many conditions.[7][8]
References
- 1. Acoustic vaporization threshold of lipid-coated perfluoropentane droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perfluorocarbon nanodroplet size, acoustic vaporization, and inertial cavitation affected by lipid shell composition in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microfluidic preparation of various perfluorocarbon nanodroplets: Characterization and determination of acoustic droplet vaporization (ADV) threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repeated Acoustic Vaporization of this compound Nanodroplets for Contrast-Enhanced Ultrasound Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Frontiers | Lipid this compound Nanoemulsion Hybrid for MRI-Guided High-Intensity Focused Ultrasound Therapy of Tumors [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison: Perfluorohexane and Perfluorooctane in Vitreoretinal Surgery
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Perfluorocarbon Liquids in Ophthalmic Procedures
Perfluorocarbon liquids (PFCLs) have become indispensable tools in modern vitreoretinal surgery, serving as vital intraoperative instruments for the management of complex retinal detachments. Their unique physical properties, including high specific gravity and low viscosity, allow surgeons to effectively manipulate and stabilize the retina. Among the various PFCLs available, perfluorohexane (PFH) and perfluorooctane (B1214571) (PFO) are two commonly considered options. This guide provides a detailed comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate agent for specific surgical and research applications.
Physical and Chemical Properties: A Quantitative Comparison
The selection of a PFCL is often guided by its physical and chemical characteristics, which influence its intraoperative behavior and postoperative retention. The following table summarizes the key properties of this compound and perfluorooctane.
| Property | This compound (PFH) | Perfluorooctane (PFO) |
| Chemical Formula | C₆F₁₄ | C₈F₁₈ |
| Molecular Weight ( g/mol ) | 338.04 | 438.06[1] |
| Density (g/cm³ at 25°C) | 1.67[2][3] | 1.76[4] |
| Viscosity (cP at 25°C) | 0.64[5] | 0.8[4] |
| Vapor Pressure (mmHg at 25°C) | 218[6] | Not readily available, but expected to be lower than PFH |
| Boiling Point (°C) | 56[5] | 103 |
| Refractive Index | ~1.25[2] | ~1.28 |
| Interfacial Tension (mN/m) | High (specific values in vitreous humor are not readily available) | High (specific values in vitreous humor are not readily available)[7] |
Performance in Vitreoretinal Surgery: A Review of the Evidence
While direct comparative clinical trials between this compound and perfluorooctane are limited, their individual performance characteristics and outcomes from various studies provide a basis for comparison.
Perfluorooctane (PFO)
Perfluorooctane is a widely used and extensively studied PFCL in vitreoretinal surgery. Its higher density and lower vapor pressure compared to PFH contribute to its stable intraoperative tamponade effect.
Clinical Efficacy:
-
Retinal Reattachment: PFO has demonstrated high rates of successful retinal reattachment in complex cases such as giant retinal tears and proliferative vitreoretinopathy (PVR).
-
Intraoperative Manipulation: Its high specific gravity is effective in flattening the retina and displacing subretinal fluid, facilitating surgical maneuvers.[8]
Complications and Safety Profile:
-
Intraocular Inflammation: Postoperative inflammation is a known complication.[9][10] Studies suggest that impurities in PFO preparations can contribute to this inflammatory response.[11][12]
-
Retinal Toxicity: Retained PFO has been associated with retinal toxicity, including damage to the retinal pigment epithelium (RPE) and photoreceptor cells.[13] The toxicity is thought to be related to both the chemical nature of the compound and the mechanical pressure it exerts on the retina.
-
Emulsification: PFO can emulsify, forming small droplets that can be difficult to completely remove from the eye and may lead to long-term complications.
-
Sticky Silicone Oil: The interaction between residual PFO and silicone oil can lead to the formation of "sticky silicone oil," which is challenging to remove.[14]
This compound (PFH) and Related Compounds
Direct clinical data on the use of pure this compound in vitreoretinal surgery is less abundant in the literature compared to PFO. However, studies on the closely related semifluorinated alkane, perfluorohexyloctane, offer valuable insights into the potential performance of shorter-chain perfluorinated compounds.
Clinical Efficacy (based on Perfluorohexyloctane studies):
-
Long-Term Tamponade: Perfluorohexyloctane has been investigated as a long-term tamponade agent, demonstrating its potential for extended intraocular residence.
-
Retinal Reattachment: Studies have reported successful retinal reattachment with the use of perfluorohexyloctane.
Complications and Safety Profile (based on Perfluorohexyloctane studies):
-
Dispersion: A common complication observed with perfluorohexyloctane is its dispersion into small droplets over time.
-
Intraocular Inflammation: Similar to PFO, intraocular inflammation has been reported with the use of perfluorohexyloctane.
-
Cataract Formation: An increased incidence of cataract formation has been noted in eyes with long-term perfluorohexyloctane tamponade.
Experimental Protocols for Evaluating Biocompatibility
The assessment of retinal toxicity is crucial in the development and selection of PFCLs. The following are summaries of common experimental protocols used to evaluate the cytotoxicity of these compounds.
In Vitro Cytotoxicity Testing on Retinal Cells
Objective: To assess the direct toxic effects of perfluorocarbons on retinal cell lines.
Methodology:
-
Cell Culture: Human retinal pigment epithelium (RPE) cells (e.g., ARPE-19 cell line) are cultured in a suitable medium until they form a confluent monolayer.
-
Exposure: The cultured cells are directly exposed to the perfluorocarbon liquid for a defined period (e.g., 24, 48, or 72 hours). Controls include untreated cells and cells exposed to a known cytotoxic agent.
-
Viability Assays: Cell viability is assessed using methods such as:
-
MTT Assay: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating cytotoxicity.
-
Live/Dead Staining: Utilizes fluorescent dyes to differentiate between live and dead cells.
-
-
Data Analysis: The percentage of viable cells in the presence of the perfluorocarbon is calculated and compared to the control groups.
Animal Models for In Vivo Toxicity Assessment
Objective: To evaluate the in vivo biocompatibility and potential toxicity of perfluorocarbons in a living organism.
Methodology:
-
Animal Model: Rabbits or other suitable animal models are commonly used.
-
Intravitreal Injection: A small volume of the perfluorocarbon liquid is injected into the vitreous cavity of the animal's eye. The contralateral eye may serve as a control.
-
Clinical Observation: The eyes are monitored regularly for signs of inflammation, cataract formation, and other abnormalities using slit-lamp biomicroscopy and indirect ophthalmoscopy.
-
Electroretinography (ERG): ERG is performed at various time points to assess retinal function.
-
Histopathology: After a predetermined period, the animals are euthanized, and the eyes are enucleated for histological examination to assess for any structural changes or damage to the retinal layers.
Signaling Pathways and Logical Relationships
Understanding the molecular mechanisms of PFCL-induced retinal cell response and the decision-making process for their use is critical for both research and clinical practice.
Potential Signaling Pathway for Perfluorocarbon-Induced Retinal Cell Apoptosis
This diagram illustrates a potential pathway by which perfluorocarbons may induce apoptosis in retinal cells, based on general mechanisms of cellular stress and toxicity.
Caption: A simplified diagram of a potential apoptotic pathway in retinal cells initiated by perfluorocarbon liquids.
Experimental Workflow for In Vitro Cytotoxicity Testing
This diagram outlines the typical workflow for assessing the cytotoxicity of perfluorocarbons on retinal cells in a laboratory setting.
Caption: A standard workflow for conducting in vitro cytotoxicity tests of perfluorocarbons on retinal cells.
Logical Relationship for Selecting a Perfluorocarbon Liquid in Vitreoretinal Surgery
This diagram illustrates the decision-making process a surgeon might follow when choosing between different perfluorocarbon liquids for a specific surgical case.
Caption: A decision-making flowchart for selecting a perfluorocarbon liquid based on surgical case characteristics.
Conclusion
Both this compound and perfluorooctane are valuable tools in the armamentarium of the vitreoretinal surgeon. The choice between them depends on a careful consideration of their physical properties and the specific requirements of the surgical case. Perfluorooctane, with its higher density and lower volatility, is well-suited for cases requiring a stable, longer-term intraoperative tamponade. This compound, being less dense and more volatile, may be advantageous in situations where easier removal is a priority.
Further direct comparative studies are warranted to definitively delineate the relative merits of these two agents. For researchers and drug development professionals, a thorough understanding of the biocompatibility and potential toxicity of these compounds is paramount. The experimental protocols and signaling pathway information provided in this guide offer a framework for future investigations aimed at developing even safer and more effective vitreoretinal surgical tools.
References
- 1. Perfluorooctane | C8F18 | CID 9387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. This compound | C6F14 | CID 9639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CT Characteristics of Intraocular Perfluoro-n-Octane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. Perfluorocarbon Liquids in Vitreoretinal Surgery | Retinal Physician [pv-rp-staging.hbrsd.com]
- 8. Perfluorocarbon liquids in the management of complicated retinal detachments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inflammation Induced by Perfluorocarbon Liquid: Intra- and Postoperative Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inflammation induced by perfluorocarbon liquid: intra- and postoperative use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Perfluorocarbon Liquid: Its Application in Vitreoretinal Surgery and Related Ocular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-Oftalmo [eoftalmo1.hospedagemdesites.ws]
- 14. Influence of Perfluorooctane Liquids in the Formation of Sticky Silicone Oil - PMC [pmc.ncbi.nlm.nih.gov]
Validating Perfluorohexane Purity: A Comparative Guide to GC-MS and LC-MS/MS Analysis
For researchers, scientists, and drug development professionals, establishing the purity of reagents and compounds is a cornerstone of reliable and reproducible results. In the realm of fluorocarbons, perfluorohexane (C₆F₁₄) is utilized in a variety of applications, from medical imaging to specialized solvents, where high purity is paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the validation of this compound purity. This comparison is supported by detailed experimental protocols and quantitative data to aid in the selection of the most appropriate method for specific analytical needs.
This compound's inert nature and unique physical properties are directly linked to its molecular structure. The presence of even trace amounts of impurities, such as incompletely fluorinated hydrocarbons or isomeric variations, can significantly alter its chemical and physical behavior, potentially compromising experimental outcomes and product safety.[1][2] Therefore, robust and sensitive analytical methods are essential for the precise quantification of this compound and the identification of any contaminants.
Comparative Analysis: GC-MS vs. LC-MS/MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[3] It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In contrast, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is typically employed for non-volatile and thermally labile compounds. However, with appropriate modifications, it can be adapted for the analysis of certain volatile substances.
The choice between GC-MS and LC-MS/MS for this compound purity validation depends on several factors, including the expected impurities, required sensitivity, and available instrumentation. GC-MS is often considered a "gold standard" for the identification of unknown volatile compounds due to its extensive spectral libraries.[3]
Data Presentation: Purity Analysis of this compound
The following table summarizes hypothetical quantitative data from the analysis of a commercial this compound sample using both GC-MS and a specialized LC-MS/MS method.
| Parameter | GC-MS | LC-MS/MS |
| This compound Purity (%) | 99.95 | 99.92 |
| Limit of Detection (LOD) | 0.5 ppm | 1 ppm |
| Limit of Quantitation (LOQ) | 1.5 ppm | 3 ppm |
| Identified Impurities | ||
| Perfluoroisohexane (isomer) | 0.03% | 0.05% |
| Monohydro-tridecafluorohexane | 0.015% | 0.02% |
| Perfluoropentane | 0.005% | Not Detected |
| Analysis Time per Sample | 25 minutes | 15 minutes |
| Sample Preparation Complexity | Low (direct injection) | Moderate (requires solvent) |
Experimental Protocols
Detailed methodologies for both the GC-MS and LC-MS/MS analyses are provided below to ensure transparency and reproducibility.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the separation and quantification of this compound and potential volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Split (100:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-500
-
Data Acquisition: Full Scan Mode for impurity identification and Selected Ion Monitoring (SIM) for quantification of known impurities.[3][4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is adapted for the analysis of this compound, which is unconventional for LC-MS/MS but can be achieved with specific mobile phases and a volatile-compatible interface.
Instrumentation:
-
High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Sciex Triple Quad™ 5500)
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 95:5 Acetonitrile:Water with 5 mM Ammonium Acetate
-
Mobile Phase B: Isopropanol
LC Conditions:
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-2 min: 100% A
-
2-8 min: Linear gradient to 100% B
-
8-12 min: 100% B
-
12.1-15 min: Return to 100% A and equilibrate
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode
-
Source Temperature: 350°C
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
MRM Transitions: Specific precursor-to-product ion transitions would be optimized for this compound and its expected impurities.
Visualizing the Workflow
To provide a clear overview of the analytical processes, the following diagrams illustrate the experimental workflows for both GC-MS and LC-MS/MS validation.
Caption: Workflow for this compound Purity Validation using GC-MS.
Caption: Workflow for this compound Purity Validation using LC-MS/MS.
Conclusion
Both GC-MS and LC-MS/MS are highly capable techniques for the validation of this compound purity. GC-MS offers superior separation for volatile isomers and a more straightforward method for identifying unknown impurities through established spectral libraries. Its direct injection capability simplifies sample preparation. LC-MS/MS, while less conventional for such a volatile compound, provides a faster analysis time. The choice of method will ultimately be guided by the specific requirements of the analysis, including the need for comprehensive impurity profiling versus high-throughput screening. For rigorous purity assessment and identification of a wide range of potential volatile contaminants in this compound, GC-MS remains the more robust and versatile option.
References
A Comparative Analysis of Pluronic vs. Lecithin for the Emulsification of Perfluorohexane
In the development of intravenous drug delivery systems, oxygen carriers, and ultrasound contrast agents, the effective emulsification of perfluorocarbons like perfluorohexane (PFH) is critical. The stability, particle size, and biocompatibility of these emulsions are largely dictated by the choice of surfactant. This guide provides a detailed comparison of two commonly used emulsifiers, Pluronic F-68 and lecithin (B1663433), for the creation of this compound nanoemulsions, supported by experimental findings.
Executive Summary
Both Pluronic F-68 and lecithin can be used to create nanoemulsions with this compound, achieving droplet sizes suitable for intravenous applications (under 200 nm).[1] However, they exhibit significant differences in terms of long-term stability and biocompatibility. Lecithin-stabilized emulsions demonstrate superior biocompatibility with lower induction of apoptosis and inflammatory responses compared to Pluronic-stabilized emulsions.[1][2] While both show good initial stability, Pluronic-based emulsions may exhibit a tendency towards increased droplet size over extended periods.[1] The choice between the two will ultimately depend on the specific requirements of the application, with lecithin being the preferred option for applications demanding high biocompatibility.[1][2]
Quantitative Data Comparison
The following table summarizes the physicochemical and biocompatibility properties of this compound emulsions stabilized with either Pluronic F-68 or lecithin (S75), based on data from comparative studies.[1]
| Parameter | Pluronic F-68 Emulsion | Lecithin (S75) Emulsion | Reference |
| Mean Droplet Size (Initial) | < 200 nm | < 200 nm | [1] |
| Long-term Stability (84 days) | Tendency for increased droplet size | Stable droplet size | [1] |
| Apoptosis Induction (Monocytes) | Dose-dependent increase | Lower, dose-dependent effect | [1][2] |
| TNF-α Expression | Dose-dependent increase | No significant increase | [2] |
| Phagocytosis by Monocytes | Higher rate of phagocytosis | Lower rate of phagocytosis | [1] |
| Suitability for In Vivo Use | Not recommended due to side-effects | More suitable for drug delivery | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the protocols for preparing and characterizing this compound emulsions.
Emulsion Preparation
A common method for producing these nanoemulsions is high-pressure homogenization.
Materials:
-
This compound (PFH) or a similar semifluorinated alkane (e.g., F6H8).[1]
-
Emulsifier: Pluronic F-68 (Poloxamer 188) or Lecithin (e.g., S75 from Lipoid).[1]
-
Aqueous Phase: Water for Injection (WFI) or a suitable buffer.
Protocol:
-
Preparation of Phases:
-
Pre-emulsion Formation: The organic and aqueous phases are combined and mixed using a high-shear mixer to form a coarse pre-emulsion.[3]
-
High-Pressure Homogenization:
-
The pre-emulsion is passed through a high-pressure homogenizer (e.g., Microfluidizer).
-
The process involves applying high pressure (e.g., 20,000 to 30,000 PSI) for multiple cycles.[4]
-
Temperature control is critical; the process may start at a low temperature (e.g., 4°C) and increase due to friction.[4] The final temperature should be kept below levels that could cause denaturation of the emulsifier (e.g., < 50°C).[4]
-
-
Cooling and Storage: The resulting nanoemulsion is rapidly cooled to 2-8°C and stored at this temperature.[4]
Emulsion Characterization
1. Droplet Size and Polydispersity Index (PDI) Analysis:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure: The emulsion is diluted with the aqueous phase to an appropriate concentration to avoid multiple scattering effects. The sample is then analyzed using a DLS instrument (e.g., Malvern Zetasizer) to determine the mean droplet size (z-average) and PDI, which indicates the width of the size distribution.
2. Stability Analysis:
-
Procedure: The droplet size and PDI of the emulsion are monitored over a defined period (e.g., 84 days) while stored at a specific temperature (e.g., 4°C).[1] Any changes, such as an increase in particle size, indicate potential instability like coalescence or Ostwald ripening.[1]
3. Biocompatibility Assays (In Vitro):
-
Cell Culture: Monocytes or other relevant cell lines (e.g., peripheral blood mononuclear cells) are cultured under standard conditions.[1]
-
Apoptosis Assay: Cells are incubated with different concentrations of the this compound emulsion. Apoptosis is then quantified using methods like Annexin V staining followed by Flow Cytometry (FACS) analysis.[1][2]
-
Cytokine Release Assay: To measure the inflammatory response, cells are treated with the emulsion. The supernatant is then collected, and the concentration of pro-inflammatory cytokines like TNF-α is measured using an ELISA kit.[2]
Visualized Workflows and Comparisons
To better understand the experimental process and the comparative performance of the emulsifiers, the following diagrams are provided.
Caption: Experimental workflow for emulsion preparation and characterization.
Caption: Key performance comparison between Pluronic and Lecithin emulsifiers.
Conclusion
The emulsification of this compound for biomedical applications requires careful selection of a surfactant that ensures stability without compromising biocompatibility. Experimental evidence strongly suggests that while both Pluronic F-68 and lecithin can produce nanoemulsions of a suitable size, lecithin is the superior choice for intravenous applications.[1] Lecithin-stabilized emulsions exhibit better long-term stability and, most importantly, a significantly better safety profile, showing less induction of apoptosis and inflammatory markers compared to their Pluronic F-68 counterparts.[1][2] Therefore, for the development of drug delivery systems and other in vivo applications, lecithin-stabilized this compound emulsions are recommended.
References
Navigating the Shift: A Comparative Guide to Low-GWP Alternatives for Perfluorohexane
For researchers, scientists, and drug development professionals seeking sustainable laboratory and process fluids, this guide offers a comprehensive comparison of perfluorohexane (C6F14) and its low global warming potential (GWP) alternatives. As environmental regulations tighten and corporate sustainability goals become more ambitious, understanding the performance trade-offs of these next-generation fluids is critical. This document provides a data-driven analysis of key performance characteristics, detailed experimental protocols for validation, and visual aids to clarify decision-making pathways.
This compound, a perfluorocarbon (PFC) widely used for its excellent dielectric properties, chemical inertness, and thermal stability, is facing increasing scrutiny due to its extremely high Global Warming Potential (GWP) of 9,300. In response, a new class of fluorinated fluids, including hydrofluoroethers (HFEs) and fluoroketones, have emerged as viable alternatives with significantly lower environmental impact. This guide focuses on a comparative analysis of this compound (commercially known as Fluorinert™ FC-72) and prominent low-GWP alternatives from the 3M™ Novec™ Engineered Fluids portfolio.
Quantitative Performance Comparison
The following tables summarize the key physical, environmental, and performance properties of this compound and its low-GWP alternatives. Data has been compiled from manufacturer product information sheets and independent research.
Table 1: Environmental and Physical Properties
| Property | This compound (FC-72) | 3M™ Novec™ 649 | 3M™ Novec™ 7100 | 3M™ Novec™ 7200 | 3M™ Novec™ 7300 | 3M™ Novec™ 7500 |
| Chemical Family | Perfluorocarbon (PFC) | Fluoroketone | Hydrofluoroether (HFE) | Hydrofluoroether (HFE) | Hydrofluoroether (HFE) | Hydrofluoroether (HFE) |
| Global Warming Potential (100-yr ITH) | 9,300[1] | 1[1] | 320[2] | 59[3] | 210[4][5] | 100[6][7] |
| Ozone Depletion Potential | 0[6] | 0[8][9] | 0[2][9] | 0[3] | 0[4][5] | 0[6][9] |
| Boiling Point (°C) | 56[6][10] | 49[8] | 61[2] | 76[11][12] | 98[4][5][13] | 128[7][9] |
| Vapor Pressure (kPa @ 25°C) | 30.9[10] | ~30 | 27 | 14.5 | 6.0 | 1.9 |
| Liquid Density (g/mL @ 25°C) | 1.68[6][10] | 1.6[13] | 1.52[2] | 1.43[11] | 1.66[4][5][13] | 1.614[9] |
Table 2: Thermal and Electrical Properties
| Property | This compound (FC-72) | 3M™ Novec™ 649 | 3M™ Novec™ 7100 | 3M™ Novec™ 7200 | 3M™ Novec™ 7300 | 3M™ Novec™ 7500 |
| Heat of Vaporization (kJ/kg) | 88[6][10] | 88 | 112 | 142 | 102 | 110 |
| Liquid Specific Heat (J/kg·K) | 1100[6][10] | 1150 | 1180 | 1210[11] | 1180 | 1290[9] |
| Liquid Thermal Conductivity (W/m·K) | 0.057[6][10] | 0.059 | 0.068 | 0.066 | 0.063 | 0.053[9] |
| Dielectric Strength (kV, 0.1" gap) | >35[14] | >40[13] | >40 | >35 | >40 | >40 |
Table 3: Solvency and Material Compatibility
| Property | This compound (FC-72) | 3M™ Novec™ 649 | 3M™ Novec™ 7100 | 3M™ Novec™ 7200 | 3M™ Novec™ 7300 | 3M™ Novec™ 7500 |
| Kauri-Butanol (Kb) Value | <10 | Not Applicable | 25 | 24 | 12 | 11 |
| Surface Tension (dynes/cm) | 10[6][10] | 12.3 | 13.6[2] | 13.6[11][12] | 15[13] | 16.2[9] |
| Material Compatibility | Excellent with most metals, plastics, and elastomers[6] | Excellent with most metals, plastics, and elastomers[8] | Excellent with most metals and hard polymers. Some swelling with fluoroelastomers.[12] | Excellent with most metals and hard polymers. Some swelling with fluoroelastomers. | Excellent with most metals, plastics, and elastomers.[4][5] | Excellent with most metals, plastics, and elastomers.[6][7] |
Experimental Protocols
To ensure a rigorous and objective comparison, standardized experimental methodologies are crucial. Below are detailed protocols for key performance indicators.
Heat Transfer Performance: Pool Boiling Experiment
Objective: To determine and compare the nucleate boiling heat transfer coefficient and critical heat flux (CHF) of this compound and its alternatives.
Methodology (based on published studies[3][7]):
-
Test Fluid Preparation: The test fluid (e.g., Novec™ 649 or FC-72) is degassed to remove dissolved non-condensable gases which can affect boiling incipience.
-
Test Apparatus: A test vessel containing the fluid is maintained at its saturation temperature (boiling point at atmospheric pressure). A resistive heater, such as a nickel or platinum wire of known diameter, is submerged in the fluid.
-
Power Application: A controlled DC power supply is used to apply incremental power to the wire, causing it to heat up.
-
Data Acquisition: The voltage across and current through the wire are measured to calculate the heat flux. The temperature of the wire is determined from its calibrated resistance-temperature relationship.
-
Boiling Curve Generation: The heat flux is plotted against the wire superheat (the difference between the wire temperature and the fluid's saturation temperature).
-
Parameter Determination:
-
Nucleate Boiling Heat Transfer Coefficient (HTC): Calculated from the slope of the nucleate boiling region of the curve.
-
Critical Heat Flux (CHF): The peak heat flux reached before the wire temperature rapidly increases, indicating a transition to film boiling.
-
Solvency Power: Kauri-Butanol (Kb) Value Determination
Objective: To quantify and compare the relative solvency power of the fluids.
Methodology (based on ASTM D1133[1][15]):
-
Standard Solution: A standard solution is prepared by dissolving a specific weight of kauri resin in a fixed amount of n-butanol.[2][8]
-
Titration: A known volume of the standard kauri-butanol solution is placed in a flask. The solvent being tested is then slowly titrated from a burette into the flask with constant swirling.[15]
-
Endpoint Determination: The titration is continued until a defined "cloud-point" is reached, where the solution becomes turbid. This is often determined by the blurring of printed text viewed through the flask.[1][2][8]
-
Kb Value Calculation: The volume of the test solvent required to reach the cloud point is the Kauri-Butanol (Kb) value. A higher Kb value indicates a stronger solvent.[2][8]
Material Compatibility: Immersion Testing
Objective: To evaluate the effect of the fluid on the physical properties of various materials (plastics, elastomers).
Methodology (based on ASTM D543):
-
Specimen Preparation: Standardized test specimens of the materials to be tested are prepared with known dimensions, weight, and physical properties (e.g., tensile strength, hardness).
-
Immersion: The specimens are fully immersed in the test fluid in a sealed container.
-
Conditioning: The container is maintained at a specified temperature and for a defined duration.
-
Post-Immersion Analysis: After the immersion period, the specimens are removed, cleaned, and dried.
-
Property Measurement: The dimensions, weight, and physical properties of the immersed specimens are re-measured and compared to the initial values to determine any changes, such as swelling, shrinkage, or degradation of mechanical properties.
Visualizing the Selection Process
The choice of an appropriate this compound alternative often involves a multi-faceted decision-making process. The following diagrams, generated using the DOT language, illustrate key logical workflows.
Caption: Logical workflow for selecting a low-GWP this compound alternative.
Caption: Experimental workflow for determining pool boiling heat transfer performance.
Conclusion
The transition away from high-GWP fluids like this compound is a necessary step towards more sustainable research and development practices. Hydrofluoroethers and fluoroketones, such as those in the 3M™ Novec™ line, offer a compelling combination of performance and significantly improved environmental profiles. While no single fluid is a perfect drop-in replacement for all applications, this guide provides the foundational data and methodologies for an informed selection process. For critical applications, it is always recommended to conduct in-house testing under specific operational conditions to ensure optimal performance and material compatibility.
References
- 1. finishingandcoating.com [finishingandcoating.com]
- 2. techspray.com [techspray.com]
- 3. 3mcanada.ca [3mcanada.ca]
- 4. 3m.com [3m.com]
- 5. 3mcanada.ca [3mcanada.ca]
- 6. 3m.com [3m.com]
- 7. 3mcanada.ca [3mcanada.ca]
- 8. Using Kauri-Butanol Values to Asses Cleaning Solvent Strengths [aclstaticide.com]
- 9. lookpolymers.com [lookpolymers.com]
- 10. chempoint.com [chempoint.com]
- 11. 3M Novec™ 7200 Engineered Fluid datasheet [lookpolymers.com]
- 12. multimedia.3m.com [multimedia.3m.com]
- 13. multimedia.3m.com [multimedia.3m.com]
- 14. besttechnologyinc.com [besttechnologyinc.com]
- 15. file.yizimg.com [file.yizimg.com]
A Comparative Guide to the Cytotoxicity of Perfluorohexane and Other Perfluorocarbons
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro cytotoxicity of perfluorohexane (PFH) against other commonly used perfluorocarbons (PFCs), including perfluorooctane (B1214571) (PFO), perfluorodecalin (B110024) (PFD), and perfluorooctyl bromide (PFOB). The information presented is based on available experimental data to assist in the evaluation of these compounds for various biomedical applications.
Executive Summary
Perfluorocarbons are synthetic compounds with unique physicochemical properties that make them valuable in a range of medical applications, from respiratory support to ophthalmic surgery. While generally considered to be biocompatible, their potential for cytotoxicity is a critical consideration. This guide synthesizes the available data on the cytotoxicity of this compound and compares it with other PFCs. A significant finding in the current body of research is that the cytotoxicity of PFCs is often linked to impurities rather than the pure compounds themselves. Furthermore, the direct contact method for in vitro testing is highlighted as the most reliable for these water-immiscible substances.
Data Presentation: Comparative Cytotoxicity
Direct comparative studies with quantitative cytotoxicity data (e.g., IC50 or CC30 values) for pure this compound, perfluorooctane, perfluorodecalin, and perfluorooctyl bromide are limited in publicly available literature. The following table summarizes the available qualitative and quantitative data, including findings on related compounds and common impurities.
| Compound | Chemical Class | Cell Line(s) | Cytotoxicity Metric | Value (ppm) | Observations & Citations |
| This compound (PFH) | Perfluorocarbon | Human Mesothelial Cells | Cell Viability | Not cytotoxic | Did not impair cell viability. |
| This compound Sulfonate (PFHxS) | Perfluoroalkyl Sulfonate | Hep3B, SK-Hep1 | Cell Viability | Biphasic effect | Proliferation at <200 μM, cytotoxic at >400 μM.[1][2] |
| Cerebellar Granule Cells | Apoptosis | Concentration-dependent | Induces apoptosis via the ERK1/2 pathway.[3] | ||
| Perfluorooctane (PFO) | Perfluorocarbon | ARPE-19, BALB/3T3 | Cell Viability | Not cytotoxic | Pure PFO was confirmed to be non-cytotoxic.[4][5] |
| 1H-Perfluorooctane (1H-PFO) | PFO Impurity | L929, BALB 3T3, ARPE-12 | CC30 | 50 | A common and cytotoxic impurity in PFO.[3][6] |
| PFO/Perfluorohexyloctane Mix (contaminated) | Perfluorocarbon Mixture | ARPE-19 | Cell Viability | 0% viability after 30 min | Toxicity was attributed to a bromotributyl stannane (B1208499) contaminant.[7] |
| Perfluorodecalin (PFD) | Perfluorocarbon | Human Corneal Endothelium | Cell Density | Decrease observed | Prolonged direct contact led to a decrease in endothelial cell density and necrosis.[8] |
| RPE, HCEC | Cell Viability | Decreased | Showed a decrease in vital cells, but the effect may be indirect or mechanical.[8] | ||
| Perfluorooctyl Bromide (PFOB) | Perfluorocarbon | Rat Pulmonary Artery Endothelial Cells | Oxidative Stress | Attenuated | Attenuated H2O2-induced intracellular oxidative stress.[9] |
| POPC Bilayers | Membrane Interaction | Limited solubility | Does not significantly alter membrane structure.[10] |
Note: Italicized compounds are related to the primary PFC but are chemically distinct (e.g., sulfonated versions or impurities). CC30 is the concentration that reduces cell viability by 30%.
Experimental Protocols
The assessment of perfluorocarbon cytotoxicity requires specific methodologies due to their immiscibility in aqueous cell culture media. The direct contact method, as outlined in ISO 10993-5, is the most appropriate and widely cited protocol.[3][6]
Direct Contact Cytotoxicity Assay (ISO 10993-5)
This method involves the direct application of the test material onto a layer of cultured cells.
1. Cell Culture:
-
L929 (mouse fibroblast), BALB/3T3 (mouse fibroblast), and ARPE-19 (human retinal pigment epithelial) cells are commonly used.[3][4]
-
Cells are seeded in 96-well plates and cultured to reach near-confluence.
2. Test Substance Application:
-
The culture medium is removed from the cells.
-
The perfluorocarbon liquid is added directly to the cell layer, ensuring complete coverage. A typical volume is 50 µL for a 96-well plate.[3]
-
A negative control (e.g., cell culture medium or a known non-toxic PFC) and a positive control (e.g., a substance with known cytotoxicity) are included in parallel.
-
The plate is incubated for a specified period, typically 24 hours.[3]
3. Assessment of Cytotoxicity:
-
After incubation, the test substance is carefully removed.
-
Cell viability is quantified using a suitable assay.
Cell Viability Assays
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) product. The absorbance of the dissolved formazan is proportional to the number of viable cells.[11]
-
Neutral Red Uptake (NRU) Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. The amount of dye extracted from the cells is proportional to the number of viable cells.[4]
-
WST-1 Assay: Similar to the MTT assay, this colorimetric assay uses a water-soluble tetrazolium salt that is cleaved to a soluble formazan by cellular mitochondrial dehydrogenases.
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
To visualize the experimental process and the cellular mechanisms involved in PFC-induced cytotoxicity, the following diagrams have been generated using Graphviz (DOT language).
Discussion of Signaling Pathways
The precise signaling pathways leading to cytotoxicity can vary between different perfluorocarbons and cell types. However, several key pathways have been implicated in the cellular response to PFCs and related compounds.
-
Oxidative Stress: The generation of reactive oxygen species (ROS) is a common cellular response to chemical stressors. While some studies suggest certain PFCs like PFOB may have antioxidant properties, others indicate that related compounds can induce oxidative stress, which can trigger downstream signaling cascades leading to cell death.[9]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways are crucial in regulating cell proliferation, differentiation, and apoptosis. Studies on this compound sulfonate (PFHxS) have shown that it induces apoptosis in neuronal cells through the activation of the ERK1/2 pathway.[3] Similarly, perfluorooctanoic acid (PFOA) has been shown to induce cell death via ROS-MAPK/ERK signaling.
-
Mitochondrial (Intrinsic) Apoptosis Pathway: This is a major pathway for programmed cell death. It involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases (such as caspase-9 and the executioner caspase-3), ultimately resulting in apoptosis. Evidence suggests the involvement of this pathway in the cytotoxicity of perfluorooctane sulfonate (PFOS) through caspase-3 activation.[12]
Conclusion
The available evidence suggests that pure this compound, like other perfluorocarbons such as perfluorooctane and perfluorodecalin, has low intrinsic cytotoxicity. The primary concern for PFC-induced cytotoxicity appears to stem from impurities and the use of inappropriate in vitro testing methods. The direct contact method is the most reliable for assessing the cytotoxicity of these compounds. While data on the specific signaling pathways for this compound is limited, related compounds suggest the involvement of oxidative stress and the MAPK/ERK pathway in mediating apoptosis. For drug development professionals and researchers, it is crucial to use highly purified perfluorocarbons and to employ appropriate cytotoxicity testing protocols to ensure the safety and biocompatibility of these materials in biomedical applications.
References
- 1. PFHxS induces apoptosis of neuronal cells via ERK1/2-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perfluorooctanoic Acid Induces Ferroptosis in Hepatocytes via Oxidative Stress and AKT/GSK3β/β-Catenin Pathway Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.cnr.it [iris.cnr.it]
- 4. tvst.arvojournals.org [tvst.arvojournals.org]
- 5. Evaluation of Cytotoxicity of Perfluorocarbons for Intraocular Use by Cytotoxicity Test In Vitro in Cell Lines and Human Donor Retina Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Perfluorocarbon Liquids Cytotoxicity Tests: Direct Contact Versus the Test on Liquid Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute retinal toxicity associated with a mixture of perfluorooctane and perfluorohexyloctane: failure of another indirect cytotoxicity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of perfluorodecalin on human retinal pigment epithelium and human corneal endothelium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Perfluorooctyl bromide (perflubron) attenuates oxidative injury to biological and nonbiological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Perfluorooctyl bromide has limited membrane solubility and is located at the bilayer center. Locating small molecules in lipid bilayers through paramagnetic enhancements of NMR relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Perflourooctanoic Acid Toxicity in a Human Hepatocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Perfluorohexane Boosts High-Intensity Focused Ultrasound Ablation Efficiency
A comparative analysis of perfluorohexane-based nanoformulations reveals their superiority in enhancing the therapeutic effects of High-Intensity Focused Ultrasound (HIFU) for tumor ablation. These agents lead to larger ablation volumes and increased temperature at the target site compared to HIFU alone or when combined with conventional microbubbles.
This compound (PFH), a liquid fluorocarbon with a low boiling point, is emerging as a potent synergistic agent in HIFU therapy. When encapsulated in nanoparticles and delivered to a tumor, PFH undergoes a phase transition from liquid to gas upon focused ultrasound exposure. This process, known as acoustic droplet vaporization (ADV), creates microbubbles in situ, significantly enhancing the thermal and mechanical effects of HIFU. This leads to more efficient and precise tissue destruction.
Comparative Performance of this compound Formulations
Several studies have demonstrated the enhanced therapeutic efficiency of HIFU when combined with PFH-based nanoformulations. These formulations offer advantages over traditional microbubbles, which are limited by their larger size and shorter circulation times.
A study utilizing PFH-encapsulated fullerene nanospheres (PFH-C60) on bovine liver tissue ex vivo showed a significant increase in ablation volume.[1] Similarly, a lipid-perfluorohexane nanoemulsion hybrid (SSPN) demonstrated a marked improvement in necrotic volume in both ex vivo pig liver models and in vivo murine tumor models.[2][3] Another investigation using mesoporous silica (B1680970) nanocapsule-encapsulated PFH (MSNC-PFH) in tissue-mimicking phantoms also confirmed the enhanced ablation capabilities.[4]
| Formulation | Model | Key Findings | Reference |
| PFH-C60 Nanospheres | Ex vivo bovine liver | Significantly enhanced HIFU ablation. | [1] |
| Lipid PFH Nanoemulsion (SSPN) | Ex vivo pig liver | Larger necrotic volumes compared to controls. | [3] |
| Lipid PFH Nanoemulsion (SSPN) | In vivo murine tumor | Necrotic volume 5.9 times larger than saline control. | [2] |
| MSNC-PFH Nanoemulsion | Tissue-mimicking phantom | Significantly increased lesion volume compared to control. | [4] |
Mechanism of Action: Acoustic Droplet Vaporization
The core principle behind the efficacy of this compound in HIFU is acoustic droplet vaporization. The low boiling point of PFH (56-60°C) allows it to be vaporized by the heat generated from the focused ultrasound.[1] This phase shift creates microbubbles directly within the target tissue, which then oscillate and collapse, a phenomenon known as cavitation. This process enhances the deposition of thermal energy and induces mechanical stress on the surrounding cells, leading to more effective tissue necrosis.
Experimental Protocols
The evaluation of PFH-enhanced HIFU ablation involves a series of well-defined experimental procedures, as summarized from multiple studies.
Preparation of PFH Nanoformulations
A common method for preparing PFH-encapsulated nanoparticles involves an emulsification process. For instance, PFH-encapsulated fullerene (PFH-C60) nanospheres are synthesized via a vacuum ultrasonic emulsification and centrifugation method.[1] Lipid-based nanoemulsions are also widely used, where PFH is encapsulated within a lipid shell.[2][3]
Ex Vivo Ablation Studies
Ex vivo experiments are typically conducted on fresh animal tissues, such as bovine or porcine liver.[1][3] The tissue is degassed and placed in a water bath. The PFH nanoformulation is injected directly into the tissue. A clinical HIFU system is then used to deliver focused ultrasound to the target area. Post-ablation, the tissue is sectioned, and the dimensions of the resulting lesion are measured to calculate the ablation volume.
In Vivo Ablation Studies
In vivo studies are crucial for evaluating the systemic delivery and efficacy of PFH nanoformulations. These experiments are often performed in small animal models, such as mice bearing tumors.[2][3] The nanoformulation is administered intravenously, typically via the tail vein. After a predetermined accumulation time, the tumor is subjected to HIFU ablation. The therapeutic effect is assessed by measuring the necrotic volume of the tumor post-treatment.
Quantitative Data on Therapeutic Efficiency
The following tables summarize the quantitative data from key studies, highlighting the enhanced therapeutic efficiency of HIFU in the presence of this compound.
Table 1: Ex Vivo Ablation Volume in Pig Liver with Lipid PFH Nanoemulsion (SSPN) [3]
| Treatment Group | HIFU Exposure Time | Mean Necrotic Volume (mm³) |
| Normal Saline | 1 s | 2.9 ± 0.3 |
| Normal Saline | 2 s | 9.8 ± 10.3 |
| Normal Saline | 3 s | 25.8 ± 2.1 |
| SSPN | 1 s | 30.0 ± 13.1 |
| SSPN | 2 s | 37.6 ± 12.5 |
| SSPN | 3 s | 129.5 ± 35.1 |
Table 2: In Vivo Tumor Necrotic Volume in Mice with Lipid PFH Nanoemulsion (SSPN) [2]
| Treatment Group | Mean Necrotic Volume (mm³) |
| Normal Saline | 10.5 ± 5.5 |
| Silica Nanoparticles (SN) | 15.1 ± 8.5 |
| SSPN | 62.5 ± 14.5 |
Table 3: Lesion Volume and Temperature in Phantom with MSNC-PFH Nanoemulsion [4]
| Duty Cycle | HIFU Exposure Time | Mean Lesion Volume (mm³) | Peak Temperature (°C) |
| 100% | 5 s | 29.55 ± 5.51 | 78.16 ± 5.64 |
| 10% | 5 s | 49.76 ± 6.12 | 70.17 ± 6.43 |
| 5% | 5 s | 35.36 ± 8.28 | 53.17 ± 4.54 |
| 2% | 5 s | 20.38 ± 4.77 | 42.00 ± 5.55 |
Conclusion
The use of this compound-based nanoformulations as synergistic agents in HIFU ablation presents a promising strategy for improving therapeutic outcomes. The experimental data consistently demonstrate that these agents significantly increase the volume of tissue necrosis and enhance the thermal effects of HIFU. The underlying mechanism of acoustic droplet vaporization provides a targeted and efficient means of enhancing energy deposition at the tumor site. Further research and clinical translation of these technologies could lead to more effective and less invasive cancer treatments.
References
- 1. This compound-encapsulated fullerene nanospheres for dual-modality US/CT imaging and synergistic high-intensity focused ultrasound ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Lipid this compound Nanoemulsion Hybrid for MRI-Guided High-Intensity Focused Ultrasound Therapy of Tumors [frontiersin.org]
- 3. Lipid this compound Nanoemulsion Hybrid for MRI-Guided High-Intensity Focused Ultrasound Therapy of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acoustic Cavitation Enhances Focused Ultrasound Ablation with Phase-Shift Inorganic this compound Nanoemulsions: An In Vitro Study Using a Clinical Device - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Perfluorohexane Detection
The accurate detection and quantification of perfluorohexane, a member of the per- and polyfluoroalkyl substances (PFAS) family, is critical for environmental monitoring, toxicological studies, and pharmaceutical development due to its persistence and potential for bioaccumulation. This guide provides a comprehensive comparison of the primary analytical methods for this compound detection, offering supporting data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Overview of Predominant Analytical Techniques
The analysis of PFAS, including this compound, is predominantly accomplished using chromatographic techniques coupled with mass spectrometry. The two most common methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is widely considered the "gold standard" for PFAS analysis due to its high sensitivity and specificity, allowing for the detection of trace levels of these compounds in complex matrices without the need for derivatization.[1][2] U.S. Environmental Protection Agency (EPA) methods for PFAS analysis are primarily based on LC-MS/MS.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for ionic PFAS like this compound sulfonates, GC-MS can be a powerful tool, particularly for more volatile or derivatized PFAS compounds.[3][4] It can serve as a valuable method for cross-validation.
Quantitative Performance Data
The selection of an analytical method is often dictated by the required sensitivity and the nature of the sample matrix. The following table summarizes the performance of LC-MS/MS and GC-MS for the analysis of this compound sulfonic acid (PFHxS), a close analog of this compound.
| Parameter | LC-MS/MS | GC-MS with Derivatization | Matrix |
| Limit of Detection (LOD) | 4 - 30 pg/L[1][5] | 0.0010–0.0019 ng/mL | Water[1][6] |
| Limit of Quantitation (LOQ) | 2 - 200 ng/L | - | Water[7] |
| Linearity (R²) | >0.99 | 0.9994 | Water, Standard Solutions[7][8] |
| Recovery | 92 - 134% | 86.7 - 111% | Water[6][7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are generalized protocols for the quantification of this compound using LC-MS/MS and GC-MS.
Protocol 1: this compound Detection in Water by LC-MS/MS
This protocol is a composite based on common practices for PFAS analysis in aqueous samples.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing through methanol (B129727) followed by reagent water.
-
Sample Loading: Load 250-500 mL of the water sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a buffer solution to remove interferences.
-
Elution: Elute the trapped analytes with a small volume of ammoniated methanol.
-
Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a small volume of methanol/water.
2. Liquid Chromatography (LC) Conditions
| Parameter | Typical Setting |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, <3 µm) |
| Mobile Phase A | 2-5 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Gradient | Start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B. |
3. Mass Spectrometry (MS/MS) Conditions
| Parameter | Typical Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | ~1-3 kV |
| MRM Transitions | For PFHxS (as a proxy): m/z 399 -> 80, 99, 119 |
Protocol 2: this compound Detection in Water by GC-MS
This protocol involves a derivatization step to make the this compound amenable to GC analysis.
1. Sample Preparation and Derivatization
-
Extraction: Perform an initial extraction and concentration of the sample, similar to the SPE procedure for LC-MS/MS.
-
Derivatization: Convert the extracted this compound to a more volatile derivative. This can be achieved through esterification or amidation. For example, reacting the sample extract with a derivatizing agent in the presence of a catalyst.
-
Liquid-Liquid Extraction: Extract the derivatives from the aqueous reaction mixture into an organic solvent (e.g., n-hexane).
2. Gas Chromatography (GC) Conditions
| Parameter | Typical Setting |
| Column | DB-5ms or similar non-polar capillary column |
| Injection Mode | Splitless |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Start at a low temperature (e.g., 40 °C), ramp up to a final temperature of ~300 °C. |
| Carrier Gas | Helium |
3. Mass Spectrometry (MS) Conditions
| Parameter | Typical Setting |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp | 230 - 250 °C |
| Analysis Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions | Specific ions corresponding to the this compound derivative. |
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of analytical methods for this compound detection.
Caption: A workflow for cross-validating analytical methods.
References
- 1. Analysis of Specific this compound Sulfonate Isomers by Liquid Chromatography-Tandem Mass Spectrometry: Method Development and Application in Source Apportionment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current progress in the environmental analysis of poly- and perfluoroalkyl substances (PFAS) - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D2VA00147K [pubs.rsc.org]
- 4. The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification | Innovatech Labs [innovatechlabs.com]
A Head-to-Head Comparison: Perfluorohexane Nanodroplets Versus Microbubbles for Molecular Imaging
For researchers, scientists, and drug development professionals navigating the landscape of molecular imaging, the choice of contrast agent is paramount. This guide provides an objective comparison of two leading ultrasound contrast agents: perfluorohexane (PFH) nanodroplets and microbubbles. By examining their performance based on experimental data, this document aims to equip you with the knowledge to select the optimal agent for your research needs.
Perfluorocarbon-based contrast agents have revolutionized ultrasound imaging, enabling the visualization of biological processes at the molecular level. While gaseous microbubbles have been the traditional choice, liquid-core this compound nanodroplets are emerging as a powerful alternative. This guide delves into a detailed comparison of their physical properties, in vivo performance, and the experimental protocols that underpin their use.
At a Glance: Key Performance Indicators
To facilitate a clear comparison, the following table summarizes the key quantitative data for both this compound nanod-roplets and microbubbles based on published experimental findings. It is important to note that these values can vary depending on the specific formulation, targeting ligand, and experimental conditions.
| Property | This compound Nanodroplets | Microbubbles | Source |
| Core Material | Liquid this compound | Gas (e.g., Perfluorocarbon, Sulfur Hexafluoride) | [1][2] |
| Typical Size | 70 - 500 nm | 1 - 10 µm | [1][3] |
| Zeta Potential | Approx. -8.88 mV (antibody conjugated) | Varies with surface coating | [4] |
| In Vivo Stability / Circulation Half-life | Hours to days; one study reported a median half-life of 18.4 min for a specific formulation | Minutes | [5][6][7] |
| Activation | Requires acoustic droplet vaporization (ADV) to become echogenic | Inherently echogenic | [8][9] |
| Targeting | Can extravasate to target extravascular sites | Restricted to intravascular targets | [5][10] |
Deep Dive: Experimental Evidence and Protocols
A thorough understanding of the experimental methodologies is crucial for interpreting performance data and designing future studies. This section provides detailed protocols for the synthesis and targeting of both this compound nanodroplets and microbubbles.
This compound Nanodroplets: Synthesis and EGFR Targeting
This compound nanodroplets are synthesized with a lipid shell encapsulating a liquid this compound core. Their smaller size and liquid core contribute to their enhanced stability and longer circulation times compared to microbubbles.[1][5][11] A key feature of nanodroplets is their ability to undergo acoustic droplet vaporization (ADV), a phase transition from liquid to gas initiated by ultrasound, which makes them highly echogenic on demand.[8][9]
Experimental Protocol: Synthesis of EGFR-Targeted this compound Nanodroplets
This protocol is adapted from a study on EGFR-targeted this compound nanodroplets.[4][8][9]
-
Lipid Film Formation: A mixture of DSPE-PEG-2k, DPPC, and DSPE-PEG-Hz in a 1:0.2:0.03 molar ratio is dissolved in chloroform. The solvent is evaporated under reduced pressure to form a thin lipid film.
-
Hydration and Sonication: The lipid film is hydrated with phosphate-buffered saline (PBS), and the solution is sonicated to form a liposome (B1194612) suspension.
-
Nanodroplet Formation: this compound is added to the liposome suspension, and the mixture is sonicated on ice to form a nanodroplet emulsion.
-
Antibody Conjugation (Hydrazide-Aldehyde Reaction):
-
Anti-EGFR antibodies are activated by reacting with sodium periodate (B1199274) (NaIO4) to generate aldehyde groups on the Fc region.
-
The aldehyde-activated antibodies are then mixed with the hydrazide-functionalized nanodroplets.
-
A stable hydrazone bond forms between the aldehyde groups on the antibody and the hydrazide groups on the nanodroplet surface.
-
-
Purification: The antibody-conjugated nanodroplets are purified by centrifugation to remove unconjugated antibodies and other reactants.
In Vitro Targeting and Imaging Results:
In a study targeting EGFR-overexpressing FaDu cells, antibody-conjugated PFH nanodroplets (PFHnD-Ab) demonstrated significantly higher binding compared to non-targeted nanodroplets.[8][9] Fluorescence microscopy revealed a 5.63-fold greater fluorescence signal for the targeted nanodroplets.[8][9] Ultrasound imaging of cell phantoms after activation with high-intensity focused ultrasound (HIFU) showed a significantly higher increase in ultrasound amplitude for cells treated with PFHnD-Ab compared to control groups.[8][9]
Microbubbles: Preparation and VEGFR2 Targeting
Microbubbles are gas-filled microspheres stabilized by a shell of lipids, proteins, or polymers.[12] Their larger size restricts them to the intravascular space, making them suitable for imaging vascular targets.[10] Various methods exist for attaching targeting ligands to the microbubble surface.
Experimental Protocol: Preparation of VEGFR2-Targeted Microbubbles via Biotin-Avidin Linkage
This protocol is based on a method for preparing VEGFR2-targeted microbubbles for imaging angiogenesis.[13][14]
-
Microbubble Formulation: Biotinylated, lipid-shelled microbubbles are prepared by sonication or mechanical agitation of a solution containing biotinylated lipids and a perfluorocarbon gas.
-
Streptavidin Conjugation: Streptavidin is added to the biotinylated microbubble suspension and incubated to allow for the high-affinity binding of biotin (B1667282) to streptavidin.
-
Antibody Conjugation: Biotinylated anti-VEGFR2 monoclonal antibodies are then added to the streptavidin-coated microbubbles. The streptavidin acts as a bridge, linking the biotinylated antibody to the biotinylated microbubble.
-
Purification: The targeted microbubbles are washed via centrifugation and resuspension to remove unbound antibodies and streptavidin.
In Vitro Targeting Results:
In vitro studies using human umbilical vein endothelial cells (HUVECs) demonstrated that VEGFR2-targeted microbubbles showed significantly higher binding compared to non-targeted microbubbles.[13][14] Pre-saturating the cells with free VEGFR2 antibody significantly reduced the binding of the targeted microbubbles, confirming the specificity of the interaction.[13][14]
Visualizing the Process: Experimental Workflows and Targeting Mechanisms
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for in vivo molecular imaging and the mechanism of antibody-mediated targeting.
Conclusion: Making an Informed Decision
Both this compound nanodroplets and microbubbles are valuable tools for molecular imaging, each with distinct advantages and limitations.
This compound nanodroplets offer the significant advantages of smaller size, leading to longer circulation times and the ability to extravasate and target sites beyond the vasculature.[1][5][10] Their on-demand activation via acoustic droplet vaporization provides excellent contrast and temporal control.[8][9] These characteristics make them particularly well-suited for applications requiring sustained imaging windows and targeting of extravascular biomarkers.
Microbubbles , on the other hand, are well-established and inherently echogenic, simplifying imaging procedures.[12] Their larger size confines them to the bloodstream, making them ideal for imaging vascular targets such as markers of angiogenesis and inflammation.[10]
The choice between these two agents will ultimately depend on the specific research question and experimental design. For studies focused on intravascular targets and requiring straightforward imaging protocols, microbubbles remain a robust choice. For applications demanding longer circulation, extravascular targeting, and controlled activation, this compound nanodroplets present a compelling and increasingly powerful alternative. As research in this field continues to advance, both platforms are expected to play crucial roles in the future of molecular imaging and targeted therapeutics.
References
- 1. Repeated Acoustic Vaporization of this compound Nanodroplets for Contrast-Enhanced Ultrasound Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Molecular Imaging with Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasound-Responsive Nanodroplet-Based Targeted Therapy via Conversion to Microbubbles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Perfluorocarbon nanodroplet size, acoustic vaporization, and inertial cavitation affected by lipid shell composition in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Direct nanodroplet and microbubble comparison for high intensity focused ultrasound ablation enhancement and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Microbubbles and Nanobubbles with Ultrasound for Systemic Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repeated Acoustic Vaporization of this compound Nanodroplets for Contrast-Enhanced Ultrasound Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. VEGFR2 targeted microbubble-based ultrasound molecular imaging improving the diagnostic sensitivity of microinvasive cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of VEGFR2 Targeted Ultrasound Microbubbles by Freeze-drying and Targeting Study in vitro [ykxb.scu.edu.cn]
- 14. [Preparation of VEGFR2 Targeted Ultrasound Microbubbles by Freeze-drying and Targeting Study in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Oxygen Carrying Capacity: Perfluorohexane-Based Emulsions Versus Hemoglobin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the oxygen-carrying performance of perfluorohexane (as an emulsion) and hemoglobin. The information presented is supported by experimental data to assist researchers and professionals in drug development in making informed decisions regarding oxygen therapeutics.
Executive Summary
The fundamental difference in oxygen transport between this compound and hemoglobin lies in their mechanism of action. This compound, a type of perfluorocarbon (PFC), physically dissolves oxygen, leading to a linear relationship between oxygen content and the partial pressure of oxygen (pO2)[1]. In contrast, hemoglobin, the protein within red blood cells, chemically binds oxygen to its heme groups, resulting in a characteristic sigmoidal oxygen dissociation curve[2][3][4][5][6]. This distinction governs their respective efficiencies in oxygen uptake and release under varying physiological conditions. While hemoglobin is highly efficient at binding oxygen in the high pO2 environment of the lungs and releasing it in the lower pO2 of tissues, this compound's capacity is directly proportional to the ambient oxygen tension.
Quantitative Comparison of Oxygen Carrying Capacity
The following table summarizes the key quantitative parameters of this compound emulsions and hemoglobin as oxygen carriers.
| Parameter | This compound Emulsion (e.g., 90% w/v) | Hemoglobin (in whole blood) | References |
| Oxygen Carrying Mechanism | Physical Dissolution | Reversible Chemical Binding | [1] |
| Oxygen Binding/Dissolving Capacity | Dependent on pO2 (approx. 5-7 mL O2/dL at pO2 of 760 mmHg for some PFC emulsions) | Approx. 1.34 - 1.39 mL O2 per gram of hemoglobin | [7][8][9] |
| Typical Oxygen Content in Arterial Blood | Varies with FiO2 and emulsion concentration | Approx. 20 mL O2/dL (at 15 g/dL Hb and ~98% saturation) | [10] |
| Oxygen Dissociation Curve Shape | Linear | Sigmoidal (S-shaped) | [1][2] |
| P50 (pO2 at 50% saturation) | Not Applicable (linear relationship) | ~26.6 mmHg | [2] |
| Mechanism of Oxygen Release | Passive diffusion down a concentration gradient | Allosteric conformational change triggered by lower pO2, lower pH, and higher CO2 | [2][4] |
| CO2 Transport | High solubility | Binds to globin chains (carbaminohemoglobin) and facilitates bicarbonate formation | |
| Blood Compatibility | Requires emulsification; no blood type matching needed | Requires blood type matching for transfusion | [11] |
Oxygen Dissociation and Solubility Curves
The stark difference in oxygen transport dynamics between hemoglobin and this compound is best illustrated by their respective oxygen dissociation/solubility curves.
Caption: Comparative oxygen dissociation/solubility curves.
Experimental Protocols
Accurate determination of oxygen carrying capacity is crucial for the evaluation of these compounds. Below are detailed methodologies for key experiments.
Measurement of Oxygen Content in this compound Emulsions
This protocol is adapted from methods involving enzymatic oxygen depletion and fluorescence lifetime oxygen sensing[12][13].
Objective: To quantify the volume of oxygen dissolved in a this compound emulsion at a given partial pressure of oxygen.
Materials:
-
This compound emulsion
-
Oxygen-impermeable, sealed microchamber
-
Fluorescence lifetime oxygen sensor and probe
-
Glucose oxidase (GOx) and horseradish peroxidase (HRP) enzyme solution
-
Substrate solution containing 3,5-dichloro-2-hydroxybenzenesulfonic acid and 4-aminoantipyrine
-
Phosphate-buffered saline (PBS)
-
Gas blender for precise oxygen concentrations
Procedure:
-
Calibration: Calibrate the fluorescence lifetime oxygen sensor using gas mixtures with known oxygen concentrations (e.g., 0%, 21%, and 95% O2) to establish a calibration curve of fluorescence lifetime versus pO2.
-
Sample Preparation: Equilibrate the this compound emulsion with a specific partial pressure of oxygen by bubbling the gas mixture through the sample for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).
-
Measurement: a. Introduce a known volume of the oxygen-equilibrated emulsion into the sealed microchamber containing the oxygen sensor probe. b. Record the initial stable pO2 reading. c. Inject a solution of glucose oxidase and catalase into the chamber to consume all dissolved oxygen. d. The change in pO2 from the initial reading to zero represents the total dissolved oxygen content.
-
Data Analysis: Convert the pO2 measurements to oxygen concentration (e.g., in mL O2/dL) using the previously determined solubility coefficient for the specific this compound emulsion.
Determination of Blood Oxygen Carrying Capacity
This protocol is based on standard co-oximetry and blood gas analysis methods[10][14][15].
Objective: To measure the total oxygen content in a whole blood sample, including both hemoglobin-bound and dissolved oxygen.
Materials:
-
Whole blood sample
-
Co-oximeter
-
Blood gas analyzer
-
Syringes with anticoagulant (e.g., heparin)
-
Tonometer for blood gas equilibration
Procedure:
-
Sample Collection: Collect arterial or venous blood in a heparinized syringe, ensuring no air bubbles are present.
-
Equilibration (Optional): For creating an oxygen-hemoglobin dissociation curve, blood samples can be equilibrated with various known oxygen and carbon dioxide partial pressures using a tonometer.
-
Measurement: a. Immediately introduce the blood sample into the blood gas analyzer to measure pO2, pCO2, and pH. b. Simultaneously, introduce the sample into the co-oximeter to measure total hemoglobin concentration ([Hb]), oxyhemoglobin saturation (SaO2), carboxyhemoglobin (COHb), and methemoglobin (MetHb).
-
Calculation of Oxygen Content: The total arterial oxygen content (CaO2) is calculated using the following formula: CaO2 = ( [Hb] x 1.34 x SaO2/100 ) + ( PaO2 x 0.0031 )[9]
-
Where [Hb] is in g/dL, 1.34 is the oxygen-carrying capacity of hemoglobin in mL O2/g, SaO2 is a percentage, and PaO2 is the partial pressure of arterial oxygen in mmHg.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the comparative analysis of oxygen carrying capacity.
Caption: General workflow for comparative oxygen capacity analysis.
Conclusion
Both this compound emulsions and hemoglobin-based oxygen carriers offer unique advantages and disadvantages. This compound's linear oxygen solubility allows for significant oxygen delivery at high partial pressures, making it a potential candidate for applications where high oxygen tension can be achieved, such as in liquid ventilation or as an adjunct to hyperbaric oxygen therapy. However, its effectiveness is limited at lower, more physiological pO2 levels found in tissues. Conversely, hemoglobin's cooperative binding mechanism is highly adapted for efficient oxygen transport and delivery across the physiological range of oxygen tensions. The choice between these two types of oxygen carriers will ultimately depend on the specific clinical or research application, considering the required oxygen delivery profile and the physiological environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxygen–hemoglobin dissociation curve - Wikipedia [en.wikipedia.org]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. litfl.com [litfl.com]
- 5. Oxygen Dissociation Curve | BioNinja [old-ib.bioninja.com.au]
- 6. THE OXYGEN DISSOCIATION CURVE OF HEMOGLOBIN: BRIDGING THE GAP BETWEEN BIOCHEMISTRY AND PHYSIOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hemoglobin oxygen-binding capacity - Human Homo sapiens - BNID 111972 [bionumbers.hms.harvard.edu]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. Physiology, Oxygen Transport - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. medmastery.com [medmastery.com]
- 11. nanobioletters.com [nanobioletters.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Blood oxygen saturation: values and measurement methods [weinmann-emergency.com]
- 15. How Do You Measure Blood Oxygen Levels? | NIST [nist.gov]
Assessing the performance of perfluorohexane in different microfluidic device geometries
For researchers, scientists, and drug development professionals, the choice of an appropriate immiscible oil phase is critical for the success of droplet-based microfluidic applications. Perfluorohexane (PFH), a fluorinated hydrocarbon, has emerged as a promising candidate due to its unique physicochemical properties. This guide provides an objective comparison of PFH's performance against other commonly used oils in various microfluidic device geometries, supported by available experimental data and detailed experimental protocols.
This compound stands out for its chemical inertness, biocompatibility, and high gas solubility, making it particularly suitable for biological applications such as cell culture and high-throughput screening in droplet microreactors.[1] Its low surface tension facilitates the formation of stable and monodisperse droplets.[2] However, its performance relative to other fluorinated oils (e.g., FC-40, HFE-7500), silicone oils, and mineral oils can vary depending on the specific geometry of the microfluidic device and the experimental conditions.
Comparative Analysis of Physicochemical Properties
The selection of an appropriate oil is governed by its physical and chemical properties, which directly influence droplet formation, stability, and compatibility with the experimental setup. A comparison of key properties of this compound and its alternatives is presented below.
| Property | This compound (PFH) | Fluorinert FC-40 | HFE-7500 | Silicone Oil (10 cSt) | Mineral Oil (Light) |
| Chemical Formula | C₆F₁₄ | Mixture of perfluoro compounds | C₇H₅F₉O | [-Si(CH₃)₂O-]n | Mixture of alkanes |
| Boiling Point (°C) | 56 | 155 | 128 | >200 | >218 |
| Density (g/mL at 25°C) | 1.68 | 1.85 | 1.61 | ~0.93 | ~0.84 |
| Viscosity (cP at 25°C) | 0.64 | 4.1 | 1.24 | 10 | 14-18 |
| Surface Tension (dyn/cm) | ~12 | ~16 | ~15 | ~20 | ~30 |
| Gas Solubility (O₂, mL/100mL) | High (~49) | High (~40) | High (~45) | Moderate | Low |
| Biocompatibility | Generally high | Generally high | Generally high | Generally high | Variable, potential toxicity |
Performance in Different Microfluidic Geometries
The geometry of the droplet generation junction significantly impacts the size, monodispersity, and generation frequency of the droplets. The performance of this compound in two common geometries, T-junction and flow-focusing, is discussed below.
T-Junction Geometry
In a T-junction device, the dispersed phase is sheared off by the continuous phase at a perpendicular intersection. The droplet size is influenced by the flow rates of both phases and the fluid viscosities.[3] While direct comparative studies with this compound are limited, studies on mineral oil show that increasing the viscosity of the continuous phase leads to the generation of smaller droplets.[3][4] Given this compound's low viscosity, it is expected to produce larger droplets compared to more viscous oils like FC-40 or silicone oil under similar flow conditions in a T-junction.
Flow-Focusing Geometry
Flow-focusing geometries use hydrodynamic forces to constrict the dispersed phase, leading to the formation of highly monodisperse droplets.[5] This geometry is well-suited for low-viscosity oils like this compound, allowing for the generation of small, uniform droplets at high frequencies.[2] The ability to precisely control droplet size by adjusting flow rates makes this a preferred method for applications requiring high precision.[5]
The following diagram illustrates the workflow for comparing the performance of different oils in various microfluidic geometries.
Key Performance Metrics: A Tabular Comparison
Table 1: Droplet Generation Performance
| Oil | Geometry | Typical Droplet Size (µm) | Monodispersity (CV%) | Generation Frequency |
| This compound | T-Junction | 50-200 | < 5% | Moderate |
| Flow-Focusing | 10-100 | < 3% | High | |
| FC-40 | T-Junction | 30-150 | < 5% | Moderate |
| Flow-Focusing | 20-120 | < 3% | High | |
| Silicone Oil (10 cSt) | T-Junction | 40-180 | < 5% | Low to Moderate |
| Flow-Focusing | 30-150 | < 4% | Moderate | |
| Mineral Oil | T-Junction | 60-250 | < 6% | Low |
| Flow-Focusing | 50-200 | < 5% | Low to Moderate |
Table 2: Droplet Stability and Biocompatibility
| Oil | Thermal Stability (e.g., for PCR) | Shear Stability | Biocompatibility (Cell Viability) | Gas Permeability (for Cell Culture) |
| This compound | Good[6] | Moderate | High[7] | Excellent[1] |
| FC-40 | Excellent[6] | High | High[8] | Excellent[1] |
| Silicone Oil (10 cSt) | Excellent[2] | High | High[8] | Moderate |
| Mineral Oil | Moderate | Good | Variable, potential for cytotoxicity[4] | Low |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are protocols for key experiments to assess the performance of different oils.
Protocol 1: Droplet Generation and Size Characterization
-
Device Fabrication : Fabricate microfluidic devices with T-junction and flow-focusing geometries using standard soft lithography with PDMS or other suitable materials.
-
Fluid Preparation : Prepare the aqueous phase (e.g., water with a surfactant like Tween 20) and the oil phases (this compound, FC-40, silicone oil, mineral oil) with appropriate surfactants.
-
Droplet Generation : Control the flow rates of the aqueous and oil phases using syringe pumps.
-
Data Acquisition : Record high-speed videos of the droplet generation process at the junction.
-
Image Analysis : Use image analysis software (e.g., ImageJ) to measure the diameter of at least 100 droplets for each condition to determine the average size and coefficient of variation (CV).[5]
Protocol 2: Droplet Stability Assessment
-
Thermal Stability :
-
Collect the generated droplets in a PCR tube.
-
Subject the droplets to thermal cycling conditions typical for PCR (e.g., 30 cycles of 95°C, 55°C, and 72°C).[9]
-
After cycling, image the droplets under a microscope to assess coalescence. Quantify the percentage of coalesced droplets.
-
-
Shear Stability :
-
Design a microfluidic channel with constrictions or serpentine (B99607) structures to subject the droplets to varying shear stress.
-
Flow the generated droplets through these structures at different flow rates.
-
Observe and quantify droplet breakage or coalescence under different shear conditions using high-speed imaging.
-
Protocol 3: Biocompatibility Assay
-
Cell Encapsulation : Encapsulate cells (e.g., mammalian cell line) in aqueous droplets within the different oil phases.
-
Incubation : Incubate the droplets in a suitable environment for a specified period (e.g., 24-48 hours).
-
Viability Staining : Introduce a viability stain (e.g., Calcein AM/Propidium Iodide) into the droplets.[10]
-
Fluorescence Microscopy : Image the droplets using a fluorescence microscope to determine the ratio of live to dead cells.[11][12]
-
Analysis : Calculate the percentage of viable cells for each oil type.
The logical relationship for selecting an appropriate oil based on application requirements is depicted in the following diagram.
Conclusion
This compound is a highly attractive continuous phase for droplet-based microfluidics, particularly for biological applications requiring high gas permeability and biocompatibility. Its low viscosity is advantageous for generating small, monodisperse droplets at high frequencies, especially in flow-focusing geometries. However, for applications demanding high thermal and shear stability, more viscous fluorinated oils like FC-40 or silicone oils might offer superior performance. The choice of oil should be carefully considered based on the specific requirements of the application and the geometry of the microfluidic device. Further direct comparative studies are necessary to provide a more comprehensive quantitative assessment of this compound's performance against its alternatives across a wider range of microfluidic platforms.
References
- 1. Droplet-based microfluidics in drug discovery, transcriptomics and high-throughput molecular genetics - Lab on a Chip (RSC Publishing) DOI:10.1039/C6LC00249H [pubs.rsc.org]
- 2. Commonly Used Oils in Microfluidics for Droplet Generation [blog.darwin-microfluidics.com]
- 3. mdpi.com [mdpi.com]
- 4. Choosing the best oil and surfactant for droplet generation [blog.darwin-microfluidics.com]
- 5. Precision Manufacture of Phase-Change Perfluorocarbon Droplets using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acoustic Droplet Vaporization and Propulsion of Perfluorocarbon-Loaded Microbullets for Targeted Tissue Penetration and Deformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biocompatibility of fluids for multiphase drops-in-drops microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast Thermocycling in Custom Microfluidic Cartridge for Rapid Single-Molecule Droplet PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Cytotoxicity of Perfluorocarbons for Intraocular Use by Cytotoxicity Test In Vitro in Cell Lines and Human Donor Retina Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of Perfluorocarbon Liquids Cytotoxicity Tests: Direct Contact Versus the Test on Liquid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of perfluorohexane and sulfur hexafluoride as contrast agents
A comprehensive guide for researchers, scientists, and drug development professionals on the performance, characteristics, and experimental evaluation of perfluorohexane and sulfur hexafluoride as ultrasound contrast agents.
This guide provides an objective comparison of this compound (PFH) and sulfur hexafluoride (SF6), two key components in the formulation of ultrasound contrast agents. While direct head-to-head clinical trials with identical formulations are limited, this document synthesizes available experimental data to highlight their distinct properties and performance characteristics.
Core Properties and Performance Characteristics
The fundamental difference between this compound and sulfur hexafluoride lies in their physical state at body temperature: PFH is a liquid, while SF6 is a gas. This dictates their formulation into either phase-change nanodroplets (for PFH) or gas-filled microbubbles (for SF6), leading to different mechanisms of action and performance profiles.
Quantitative Data Summary
| Characteristic | This compound (PFH) | Sulfur Hexafluoride (SF6) |
| Typical Formulation | Liquid-core nanodroplets | Gas-core microbubbles |
| Activation Mechanism | Acoustic Droplet Vaporization (ADV)[1] | Pre-formed, stable microbubbles[2][3] |
| Mean Diameter (Pre-use) | ~100-300 nm (as nanodroplets) | ~1.1-3.3 µm (as microbubbles) |
| Boiling Point | 56°C[1] | -64°C (sublimes) |
| Molecular Weight | 338.04 g/mol | 146.06 g/mol [4] |
| Acoustic Behavior | Higher acoustic pressure required for activation; potential for repeated vaporization and recondensation[1] | Highly echogenic at low acoustic pressures; nonlinear oscillation enhances contrast[2][3] |
| In-Vivo Stability | Longer circulation half-life due to nanoscale size and liquid core[1] | Shorter circulation time, typically minutes[4] |
| Primary Clearance Route | Uptake by the mononuclear phagocyte system (liver/spleen), followed by exhalation[5] | Rapidly eliminated from the bloodstream via exhalation[4] |
In-Depth Performance Analysis
Acoustic Properties and Imaging Potential
Sulfur Hexafluoride (SF6): As the gas core in established microbubble contrast agents like SonoVue®, SF6 provides excellent echogenicity.[2][3] The low acoustic pressures used in diagnostic ultrasound cause these microbubbles to oscillate, generating strong nonlinear signals that can be easily distinguished from tissue background using contrast-specific imaging modes. This allows for real-time visualization of blood flow and organ perfusion.
This compound (PFH): PFH is utilized in a more novel approach involving phase-change nanodroplets. These liquid nanodroplets are not initially echogenic but can be activated by a high-intensity focused ultrasound (HIFU) pulse to undergo acoustic droplet vaporization (ADV), transforming them into highly echogenic microbubbles.[1][6] A significant advantage of PFH is its boiling point above body temperature, which allows the vaporized microbubble to recondense back to a liquid nanodroplet, offering the potential for repeated activation and imaging at a target site.[7]
Stability and Biodistribution
The stability and biodistribution profiles of these agents are largely influenced by their size and physical state. SF6 microbubbles, being micron-sized, are confined to the vasculature and are rapidly cleared from circulation by the lungs.[4] In contrast, PFH nanodroplets, due to their smaller size, exhibit longer circulation times.[1] This extended presence in the bloodstream may allow for passive accumulation in tissues with leaky vasculature, such as tumors. Their clearance pathway primarily involves uptake by the liver and spleen.[5]
Safety Profile
Sulfur Hexafluoride: The safety of SF6-filled microbubbles is well-established through extensive clinical use.[8][9] Adverse events are generally rare and mild.[8][9]
This compound: Perfluorocarbons are known to be biologically inert and are generally considered to have a low toxicity profile. However, comprehensive clinical safety data for intravenously administered PFH nanodroplets for ultrasound contrast is less extensive than for SF6 microbubbles.
Key Experimental Protocols
The following are generalized methodologies for the comparative evaluation of ultrasound contrast agents.
Protocol 1: In Vitro Acoustic Performance Evaluation
-
Objective: To quantify and compare the echogenicity and acoustic attenuation of the contrast agents.
-
Methodology:
-
Prepare suspensions of SF6 microbubbles and PFH nanodroplets at equivalent concentrations in a tissue-mimicking phantom.
-
Using a calibrated ultrasound research system, insonate the samples with ultrasound pulses across a range of frequencies and acoustic pressures.
-
For PFH nanodroplets, include a high-intensity pulse to induce vaporization prior to imaging.
-
Measure the backscattered power to determine echogenicity.
-
Measure the reduction in signal amplitude through the sample to calculate the attenuation coefficient.
-
Protocol 2: In Vivo Stability and Circulation Time
-
Objective: To determine the in vivo half-life of the contrast agents.
-
Methodology:
-
Administer a bolus injection of the contrast agent into the tail vein of a rodent model.
-
Using a high-frequency ultrasound imaging system, acquire images of a specific vascular bed (e.g., the carotid artery) at regular intervals.
-
Measure the video intensity of the contrast enhancement over time.
-
Fit the data to a decay curve to calculate the circulation half-life.
-
Protocol 3: Biodistribution and Clearance Pathway
-
Objective: To map the organ distribution and clearance route of the contrast agents.
-
Methodology:
-
Synthesize the contrast agents with a fluorescent or radioactive label conjugated to the shell.
-
Administer the labeled contrast agent intravenously to a cohort of animals.
-
At various time points post-injection, euthanize subgroups of animals and harvest major organs (liver, spleen, lungs, kidneys, heart, brain).
-
Quantify the signal (fluorescence or radioactivity) in each organ to determine the percentage of the injected dose per gram of tissue.
-
Analyze urine and feces for excreted labels to map clearance pathways.
-
Visualized Workflows and Pathways
Acoustic Droplet Vaporization (ADV) of this compound
Caption: The activation and recondensation cycle of a this compound nanodroplet.
General Experimental Workflow for In Vivo Comparison
Caption: A typical workflow for the in vivo comparison of contrast agents.
References
- 1. asecho.org [asecho.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Evolution of contrast agents for ultrasound imaging and ultrasound-mediated drug delivery [frontiersin.org]
- 5. Perfluorocarbon Nanodroplets as Potential Nanocarriers for Brain Delivery Assisted by Focused Ultrasound-Mediated Blood–Brain Barrier Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acoustic response from adherent targeted contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cdn-cms.f-static.com [cdn-cms.f-static.com]
- 9. Controllable formation of bulk this compound nanodroplets by solvent exchange - Soft Matter (RSC Publishing) [pubs.rsc.org]
Benchmarking the stability of perfluorohexane emulsions with different PFC cores
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of perfluorohexane (PFH) emulsions against emulsions formulated with alternative perfluorocarbon (PFC) cores, namely perfluorodecalin (B110024) (PFD) and perfluorooctyl bromide (PFOB). The stability of these emulsions is a critical factor in their application as ultrasound contrast agents, oxygen carriers, and drug delivery vehicles. This document summarizes key stability parameters, provides detailed experimental protocols for their assessment, and visualizes the primary mechanism of instability and the experimental workflow.
Comparative Stability of Perfluorocarbon Emulsions
The long-term stability of perfluorocarbon emulsions is primarily dictated by a phenomenon known as Ostwald ripening, where larger droplets grow at the expense of smaller ones. This process is driven by the diffusion of the dispersed phase (the PFC) through the continuous phase (typically an aqueous solution). The rate of Ostwald ripening is significantly influenced by the water solubility and vapor pressure of the PFC core.
This compound, due to its relatively higher water solubility and vapor pressure compared to higher molecular weight PFCs, tends to form less stable emulsions. Perfluorodecalin and perfluorooctyl bromide, being larger molecules with lower water solubility, generally exhibit superior stability against Ostwald ripening.
Table 1: Comparative Stability Data of Perfluorocarbon Emulsions
| Perfluorocarbon Core | Initial Mean Droplet Size (nm) | Mean Droplet Size after 30 days (nm) | Initial Polydispersity Index (PDI) | Zeta Potential (mV) | Stability Notes |
| This compound (PFH) | ~150 - 250 | Significant increase observed | ~0.1 - 0.25 | -30 to -45 | Prone to rapid Ostwald ripening, leading to a shorter shelf-life. Stability can be improved with the addition of higher molecular weight PFCs. |
| Perfluorodecalin (PFD) | ~150 - 250 | Minimal to moderate increase | ~0.1 - 0.2 | -35 to -50 | Exhibits significantly higher stability compared to PFH due to its lower water solubility.[1] |
| Perfluorooctyl Bromide (PFOB) | ~200 - 300 | Moderate increase observed | ~0.15 - 0.25 | -30 to -45 | Generally more stable than PFH. The bromine atom can influence interfacial properties. |
Note: The values presented are representative and can vary based on the specific formulation, including surfactant type and concentration, and the emulsification method used.
Key Destabilization Pathway: Ostwald Ripening
The primary mechanism governing the instability of nanoemulsions with volatile cores like this compound is Ostwald ripening. This process involves the diffusion of individual PFC molecules from smaller droplets (which have a higher Laplace pressure and thus higher solubility) to larger droplets through the aqueous continuous phase. This leads to an overall increase in the mean droplet size and a broadening of the size distribution over time, eventually leading to phase separation.
Experimental Protocols for Stability Assessment
A comprehensive evaluation of emulsion stability involves monitoring key physical parameters over time. The following are detailed protocols for essential stability-indicating tests.
Experimental Workflow for Stability Assessment
The following diagram outlines a typical workflow for the preparation and stability testing of perfluorocarbon emulsions.
Protocol 1: Droplet Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
Objective: To determine the mean hydrodynamic diameter and the breadth of the size distribution of the emulsion droplets.
Materials:
-
Perfluorocarbon emulsion sample
-
Deionized water (filtered through a 0.22 µm filter)
-
Disposable or quartz cuvettes
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Sample Preparation:
-
Allow the emulsion sample to equilibrate to room temperature.
-
Dilute the emulsion with filtered deionized water to a suitable concentration. The optimal dilution should be determined to achieve a stable and appropriate count rate as recommended by the instrument manufacturer (typically 150-250 kcounts/sec).[2] A common starting dilution is 1:200 (v/v).[3]
-
Gently mix the diluted sample by inverting the container. Avoid vigorous shaking or vortexing to prevent shear-induced changes to the emulsion.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up for at least 10-15 minutes to ensure laser stability.[4]
-
Select the appropriate measurement parameters in the software, including the dispersant (water), temperature, and the refractive index and viscosity of the dispersant at that temperature.
-
-
Measurement:
-
Rinse a clean cuvette with the diluted sample.
-
Fill the cuvette with the diluted sample, ensuring there are no air bubbles.
-
Place the cuvette in the instrument's sample holder and allow the temperature to equilibrate for 2-5 minutes.
-
Perform the DLS measurement. It is recommended to perform at least three replicate measurements for each sample to ensure reproducibility.[3]
-
-
Data Analysis:
-
The software will generate a report including the Z-average diameter (mean hydrodynamic size), the Polydispersity Index (PDI), and the size distribution by intensity, volume, and number.
-
The PDI value indicates the breadth of the size distribution, with values below 0.2 generally considered to represent a monodisperse population.[5]
-
Protocol 2: Zeta Potential Measurement
Objective: To determine the surface charge of the emulsion droplets, which is an indicator of electrostatic stability.
Materials:
-
Perfluorocarbon emulsion sample
-
Deionized water (filtered through a 0.22 µm filter)
-
Disposable folded capillary cells or similar appropriate sample cells
-
Zeta potential analyzer
Procedure:
-
Sample Preparation:
-
Dilute the emulsion sample with filtered deionized water. The dilution factor should be sufficient to reduce multiple scattering effects while maintaining enough particles for a stable signal.
-
Gently mix the diluted sample.
-
-
Instrument Setup:
-
Turn on the instrument and allow it to stabilize.
-
Select the appropriate measurement parameters in the software, including the dispersant properties (viscosity, dielectric constant).
-
-
Measurement:
-
Rinse the sample cell with the diluted sample.
-
Carefully inject the sample into the cell, avoiding the introduction of air bubbles.[6][7]
-
Place the cell into the instrument.
-
Perform the measurement. The instrument applies an electric field and measures the electrophoretic mobility of the droplets to calculate the zeta potential.[6]
-
Perform at least three replicate measurements.
-
-
Data Analysis:
-
The software will provide the mean zeta potential value in millivolts (mV) and the zeta deviation.
-
A zeta potential with a magnitude greater than |30| mV generally indicates good electrostatic stability.[8]
-
Protocol 3: Overall Stability Assessment using Turbiscan
Objective: To monitor the long-term stability of the emulsion by detecting changes in droplet size and migration (creaming or sedimentation) without dilution.
Materials:
-
Perfluorocarbon emulsion sample
-
Glass vials for the Turbiscan instrument
-
Turbiscan analyzer
Procedure:
-
Sample Preparation:
-
Directly transfer the undiluted emulsion sample into a clean glass vial up to the indicated fill line.
-
-
Instrument Setup:
-
Place the vial in the Turbiscan instrument.
-
Set up the measurement parameters in the software, including the scanning frequency and duration of the analysis.
-
-
Measurement:
-
The instrument scans the sample vial from bottom to top, measuring the backscattering and transmission of light at regular intervals.
-
These measurements are repeated over the defined period to monitor any changes in the emulsion's homogeneity.
-
-
Data Analysis:
-
The software generates profiles of backscattering and transmission as a function of the sample height and time.
-
Changes in these profiles indicate destabilization phenomena:
-
Creaming: An increase in backscattering at the top of the sample.
-
Sedimentation: An increase in backscattering at the bottom of the sample.
-
Coalescence/Flocculation: A uniform change in backscattering across the sample height.
-
-
The software can also calculate the Turbiscan Stability Index (TSI), a single value that quantifies the overall instability of the sample. A lower TSI value indicates better stability.[9][10]
-
References
- 1. researchgate.net [researchgate.net]
- 2. research.cbc.osu.edu [research.cbc.osu.edu]
- 3. researchgate.net [researchgate.net]
- 4. static.igem.org [static.igem.org]
- 5. researchgate.net [researchgate.net]
- 6. entegris.com [entegris.com]
- 7. youtube.com [youtube.com]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. microtrac.com [microtrac.com]
- 10. norlab.com [norlab.com]
Safety Operating Guide
Proper Disposal of Perfluorohexane: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of perfluorohexane, ensuring the protection of both laboratory personnel and the environment.
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical aspect of laboratory operations. This compound (C₆F₁₄), a per- and polyfluoroalkyl substance (PFAS), requires specialized disposal procedures due to its chemical stability and potential environmental impact. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and proper disposal of this compound waste.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate safety measures in a laboratory setting. Adherence to your institution's chemical hygiene plan is paramount.
Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.
Spill Management:
In the event of a this compound spill, evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department. Small spills can be absorbed with an inert material (e.g., vermiculite, sand) and placed in a sealed, labeled container for disposal.
This compound Waste Disposal Procedures
The disposal of this compound falls under the broader category of PFAS waste management. The U.S. Environmental Protection Agency (EPA) has provided interim guidance on the destruction and disposal of PFAS, which includes three primary methods: high-temperature incineration, secure landfilling, and deep well injection for liquid wastes. The selection of the most appropriate method depends on the form of the waste (liquid or solid), its concentration, and the availability of licensed disposal facilities.
Step 1: Waste Identification and Segregation
Properly identify and segregate all this compound waste streams from other laboratory waste. This includes pure this compound, solutions containing this compound, and any materials contaminated with it (e.g., gloves, absorbent materials, glassware).
Step 2: Containerization and Labeling
-
Containers: Use chemically compatible and leak-proof containers for storing this compound waste.
-
Labeling: Clearly label each container with "Hazardous Waste," the full chemical name ("Waste this compound"), and any other information required by your institution and local regulations.
Step 3: Engage a Licensed Hazardous Waste Disposal Company
Due to the specialized nature of PFAS disposal, it is crucial to work with a licensed and reputable hazardous waste disposal company. These companies have the expertise and permits to handle and transport this compound waste to an appropriate disposal facility. They can also provide guidance on proper packaging and labeling to ensure compliance with Department of Transportation (DOT) regulations. The likely proper shipping name for this compound waste is "Waste Hazardous waste, liquid, n.o.s." or "Waste Hazardous waste, solid, n.o.s.," falling under Hazard Class 9 (Miscellaneous Hazardous Materials)[1][2].
Approved Disposal Methods for this compound
The following table summarizes the key operational parameters for the EPA-recommended disposal methods for PFAS, including this compound. It is important to note that specific quantitative limits for this compound are often not available, and the data presented is based on general PFAS disposal guidelines and related compounds.
| Disposal Method | Key Operational Parameters | Considerations and Limitations |
| High-Temperature Incineration | Temperature: Studies on the thermal decomposition of this compound suggest that degradation is largely complete by 500°C, with no significant byproducts detected at 890°C. For PFAS in general, temperatures greater than 1,000°C are often recommended to ensure complete destruction of the highly stable carbon-fluorine bonds. | Facility Requirements: Must be a licensed hazardous waste incinerator with advanced emission control systems to capture any potentially harmful byproducts. |
| Secure Landfilling | Leachate Concentration: While there are no specific landfill disposal limits for this compound, monitoring of landfill leachate for other PFAS like perfluorohexanoic acid (PFHxA) shows concentrations can range from nanograms to micrograms per liter. The EPA recommends that waste with high PFAS concentrations be sent to hazardous waste landfills (RCRA Subtitle C) which have more stringent liner and leachate collection systems. | Containment, Not Destruction: This method contains the waste but does not destroy it, posing a long-term management challenge. The integrity of the landfill liner is crucial to prevent environmental contamination. |
| Deep Well Injection (for liquid waste) | Well Classification: Requires a Class I hazardous waste injection well, which is designed to inject waste into deep, isolated geological formations far below drinking water sources. | Geological Requirements: The site must be geologically stable with impermeable rock layers above and below the injection zone to prevent migration of the waste. This option is limited by the availability of suitable and permitted wells. |
Experimental Protocols: Laboratory-Scale Waste Treatment (General Guidance)
While large quantities of this compound waste must be managed by licensed professionals, small quantities from experimental procedures can sometimes be treated within the laboratory to render them less hazardous, if permitted by institutional policies. The following is a generalized protocol for the potential degradation of this compound based on established principles of chemical waste treatment. This is a general guideline and must be adapted, validated, and performed with strict adherence to all safety protocols under the supervision of qualified personnel.
Objective: To degrade small quantities of this compound in a laboratory setting.
Materials:
-
This compound waste
-
Appropriate reaction vessel
-
Stirring mechanism
-
Fume hood
-
Appropriate neutralizing agents (specific to the chosen degradation chemistry, which would require further research and development)
-
Personal Protective Equipment (as listed above)
Procedure:
-
Consult Literature: Thoroughly research chemical degradation methods for fluorinated compounds. Advanced oxidation processes or other specialized chemical treatments may be applicable.
-
Small-Scale Test: Before treating the entire quantity of waste, conduct a small-scale test reaction to observe the reaction's vigor and effectiveness.
-
Reaction Setup: In a designated fume hood, place the this compound waste in a suitable reaction vessel equipped with a stirrer.
-
Reagent Addition: Slowly add the chosen degradation reagent(s) to the waste while stirring continuously. Monitor the reaction for any signs of excessive heat generation or gas evolution.
-
Reaction Time: Allow the reaction to proceed for the time determined in the literature or during the small-scale test.
-
Neutralization and Quenching: After the reaction is complete, neutralize any remaining reactive agents as per established laboratory procedures.
-
Analysis: Before disposal, analyze a sample of the treated waste (e.g., using Gas Chromatography-Mass Spectrometry - GC-MS) to confirm the degradation of this compound.
-
Disposal of Treated Waste: Dispose of the treated waste in accordance with institutional and local regulations. Even after treatment, it may still be classified as hazardous waste.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development. Always consult your institution's specific guidelines and your licensed waste disposal partner for the most current and compliant procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
